Macrolactin A
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H34O5 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(3Z,5E,8S,9E,11Z,14S,16R,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one |
InChI |
InChI=1S/C24H34O5/c1-20-13-7-3-2-4-8-16-22(26)19-23(27)17-11-5-9-14-21(25)15-10-6-12-18-24(28)29-20/h2,4-6,8-12,14,16,18,20-23,25-27H,3,7,13,15,17,19H2,1H3/b4-2+,10-6+,11-5-,14-9+,16-8+,18-12-/t20-,21-,22+,23+/m1/s1 |
InChI Key |
XXDIJWSZFWZBRM-CKRZXURPSA-N |
Isomeric SMILES |
C[C@@H]1CCC/C=C/C=C/[C@@H](C[C@H](C/C=C\C=C\[C@H](C/C=C/C=C\C(=O)O1)O)O)O |
Canonical SMILES |
CC1CCCC=CC=CC(CC(CC=CC=CC(CC=CC=CC(=O)O1)O)O)O |
Synonyms |
macrolactin A |
Origin of Product |
United States |
Foundational & Exploratory
Macrolactin A: A Technical Guide to its Discovery, Isolation, and Characterization from Marine Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrolactin A, a 24-membered macrolide antibiotic, has garnered significant attention within the scientific community due to its broad spectrum of biological activities, including potent antibacterial, antiviral, and anticancer properties. First discovered as a secondary metabolite from a deep-sea marine bacterium, this complex polyketide has since been isolated from various marine Bacillus species. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for fermentation, extraction, and purification, a comprehensive summary of its biological activities with quantitative data, and a detailed exploration of its biosynthesis and mechanism of action. The guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.
Discovery and Producing Organisms
This compound was first reported in 1989 as a novel secondary metabolite isolated from an unidentified deep-sea marine bacterium.[1][2] Subsequent research has led to the isolation of this compound and its analogues from various marine bacteria, with species of the genus Bacillus being the most prominent producers.[3][4] Notably, strains of Bacillus subtilis and Bacillus amyloliquefaciens isolated from marine sediments have been identified as potent producers of this compound.[4][5] The discovery of this unique macrolide has highlighted the potential of marine microorganisms as a source of novel bioactive compounds with therapeutic potential.
Fermentation and Isolation
The production of this compound is typically achieved through submerged fermentation of the producing bacterial strain. Optimization of fermentation parameters is crucial for enhancing the yield of the target compound. Following fermentation, a multi-step extraction and purification process is employed to isolate this compound.
Optimized Fermentation Protocol
This protocol is based on optimized conditions for Bacillus amyloliquefaciens.
Materials:
-
Seed Medium: Nutrient broth
-
Production Medium: Peptone, Yeast Extract, FePO₄, NaCl, in distilled water.
-
Bacillus sp. culture
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: A single colony of the Bacillus sp. is inoculated into a flask containing seed medium and incubated at 30°C with shaking at 200 rpm for 18-24 hours to obtain a seed culture.
-
Production Culture: The seed culture is then used to inoculate the production medium at a 5% (v/v) ratio.
-
Incubation: The production culture is incubated at 26-30°C with shaking at 130-150 rpm for 48-72 hours. Cell growth can be monitored by measuring the optical density at 600 nm (OD₆₀₀).
Extraction and Purification Protocol
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel (for column chromatography)
-
Hexane, Ethyl acetate, Methanol (for chromatography)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction: The fermentation broth is centrifuged to separate the supernatant from the bacterial cells. The supernatant is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol, to separate the components based on polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by reversed-phase HPLC on a C18 column. A common mobile phase is a gradient of methanol and water or acetonitrile and water. The purity of the isolated this compound can be confirmed by analytical HPLC.
Quantitative Bioactivity Data
This compound exhibits a wide range of biological activities. The following tables summarize the quantitative data for its antibacterial, anticancer, and antiviral effects.
Table 1: Antibacterial Activity of this compound and its Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 10 | [2] |
| This compound | Bacillus subtilis | 60 | [2] |
| 7-O-succinyl this compound | Vancomycin-resistant Enterococci (VRE) | 1-2 | [6] |
| 7-O-succinyl this compound | Methicillin-resistant Staphylococcus aureus (MRSA) | < 0.25 | [6] |
| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Bacillus subtilis | 0.015-0.125 | [3] |
| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Staphylococcus aureus | 0.015-0.125 | [3] |
| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Escherichia coli | 0.015-0.125 | [3] |
| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Pseudomonas aeruginosa | 0.015-0.125 | [3] |
| 7-O-6′-(2″-acetylphenyl)-5′-hydroxyhexanoate macrolactin | Escherichia coli, Aeromonas hydrophila, Pseudomonas aeruginosa, Vibrio sp. | < 13 | [3] |
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| B16-F10 | Murine Melanoma | Not specified | [7] |
| L929 | Mouse Fibroblasts | ~30 | [2] |
Note: More specific IC₅₀ values for a broader range of cancer cell lines are still under investigation.
Table 3: Antiviral Activity of this compound
| Virus | Activity | Details | Reference |
| Herpes Simplex Virus (HSV-1 and HSV-2) | Inhibition | Significant inhibition of mammalian HSV | [7] |
| Human Immunodeficiency Virus (HIV) | Protection | Protects T-lymphoblast cells against viral replication | [7] |
| SARS-CoV-2 Mpro | Inhibition (in silico) | Good binding energy of -9.22 kcal/mol | [1][7] |
Mechanism of Action and Biosynthesis
Mechanism of Action: Inhibition of Protein Synthesis
Recent studies have elucidated that the primary antibacterial mechanism of this compound involves the inhibition of protein synthesis.[5][8] Specifically, this compound targets the bacterial translation elongation factor Tu (EF-Tu).[5][8] EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the elongation of the polypeptide chain and ultimately leading to bacterial growth inhibition.
References
- 1. This compound as a Novel Inhibitory Agent for SARS-CoV-2 Mpro: Bioinformatics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is an inhibitor of protein biosynthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nacalai.com [nacalai.com]
- 7. This compound as a Novel Inhibitory Agent for SARS-CoV-2 Mpro: Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Unveiling Macrolactin A: A Technical Guide for Researchers
Abstract
Macrolactin A, a 24-membered macrolide antibiotic, has garnered significant attention within the scientific community for its broad spectrum of biological activities, including antibacterial, antiviral, and cytotoxic properties. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth information on the microorganisms responsible for this compound production, their diverse habitats, and detailed methodologies for its isolation, cultivation, and purification. Furthermore, this document elucidates the genetic underpinnings of this compound biosynthesis, offering a foundation for future research and development in this promising area of natural product chemistry.
This compound-Producing Microorganisms and Their Habitats
This compound is primarily produced by bacteria belonging to the genus Bacillus. These microorganisms have been isolated from a wide array of environments, highlighting their metabolic versatility and adaptability.
Key Producing Species:
-
Bacillus subtilis : Strains of B. subtilis are prominent producers of this compound and its derivatives. They have been isolated from diverse habitats, including soil, marine sediments, and the rhizosphere of plants.[1][2][3][4] For instance, Bacillus subtilis B5 was isolated from deep-sea sediment of the Pacific Ocean, while other strains have been found in farmyard soil.[2][5]
-
Bacillus amyloliquefaciens : This species is another significant source of this compound. Strains have been isolated from various environments, such as the rhizosphere of healthy banana plants, mud from the East China Sea, and marine seawater.[1][6]
-
Bacillus velezensis : Often closely related to B. amyloliquefaciens, B. velezensis is also a known producer of macrolactins.[7]
-
Bacillus licheniformis : A strain of this species found on Deception Island in Antarctica has been identified as a producer of bioactive compounds, indicating the potential for this compound or related compounds from extremophilic bacteria.[8][9]
-
Other Bacillus species : Various other Bacillus species isolated from marine sediments and soil have also been reported to produce macrolactins.[10]
Habitats:
The habitats of this compound-producing microorganisms are remarkably diverse, ranging from common terrestrial environments to extreme marine locations:
-
Marine Environments: Deep-sea sediments are a frequently cited source of this compound-producing bacteria.[5][7] Strains have also been isolated from marine mud and seawater.[6] The unique conditions of marine ecosystems are believed to contribute to the production of novel bioactive compounds.[11][12]
-
Terrestrial Environments: Soil is a common habitat for Bacillus species that produce this compound.[2][4] This includes agricultural soil and the rhizosphere, the area of soil directly influenced by plant roots.[1]
-
Extreme Environments: The isolation of Bacillus licheniformis from Deception Island in Antarctica suggests that extremophilic microorganisms are a potential untapped resource for new macrolactins and other bioactive molecules.[8][9]
Quantitative Data on this compound Production
The yield of this compound can vary significantly depending on the producing strain and the fermentation conditions. Optimization of these conditions is crucial for maximizing production for research and potential commercial applications. The following table summarizes reported yields of this compound from various studies.
| Producing Microorganism | Habitat/Source | Production Yield | Reference |
| Bacillus amyloliquefaciens JY-863 | Marine mud (East China Sea) | 18.5 µg/mL | [6] |
| Bacillus amyloliquefaciens ESB-2 | Marine seawater | 21.63 mg/L | [11] |
| Bacillus sp. ZJ318 | Marine sediment (Arctic Ocean) | 2.41 mg/L (Macrolactin J) | [10] |
Experimental Protocols
Cultivation of this compound-Producing Microorganisms
The successful production of this compound is highly dependent on the composition of the culture medium and the physical fermentation parameters.
Culture Media:
-
Luria-Bertani (LB) Medium: A commonly used medium for the initial cultivation of Bacillus species. It typically contains 10 g of tryptone, 5 g of yeast extract, and 10 g of NaCl per liter.[1]
-
Nutrient Agar (NA) Medium: Used for the cultivation of pathogenic bacteria for antimicrobial assays. A typical composition is 10 g of glucose, 5 g of tryptone, 0.5 g of yeast extract, 3 g of beef extract, and 30 g of agar per liter, with the pH adjusted to 7.[1]
-
Potato Dextrose Agar (PDA) Medium: Primarily used for growing pathogenic fungal strains. It consists of 200 g of potato infusion, 20 g of dextrose, and 20 g of agar in 1 L of distilled water, with a pH of approximately 5.6.[1]
-
Optimized Fermentation Medium: For enhanced production of this compound by Bacillus amyloliquefaciens ESB-2, an optimized medium containing peptone (14.8 mg/mL), yeast extract (1 mg/mL), and FePO₄ (0.01 mg/mL) has been reported.
Fermentation Conditions:
-
Temperature: Optimal temperatures for this compound production are typically in the range of 26-30°C. For example, B. amyloliquefaciens JY-863 was optimized at 29.9°C, while B. amyloliquefaciens ESB-2 was optimized at 26.3°C.
-
pH: The initial pH of the culture medium is a critical factor, with optimal values generally around 6.0.
-
Aeration and Agitation: Fermentation is usually carried out in shake flasks on a rotary incubator to ensure adequate aeration. Agitation speeds can range from 130 to 150 rpm.
-
Inoculum Size and Fermentation Time: The inoculum size is typically around 5-10%. Fermentation time can vary, with some optimized processes achieving high yields in as little as 2 days, while others may require up to 7 days.
Extraction and Purification of this compound
A multi-step process is generally employed to isolate and purify this compound from the fermentation broth.
Extraction:
-
Cell Separation: The fermentation broth is centrifuged to separate the supernatant from the bacterial cells.
-
Adsorbent Resin Chromatography: The cell-free supernatant is passed through a column containing an adsorbent resin, such as Amberlite XAD-16, to capture the macrolactins.
-
Elution: The resin is washed, and the macrolactins are eluted using a solvent such as methanol.
Purification:
-
High-Performance Liquid Chromatography (HPLC): This is a key technique for purifying this compound. A common setup involves:
-
Column: A reversed-phase C18 column (e.g., Eclipse XDB-C18, 4.6 × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acetic acid (e.g., 0.1% v/v).
-
Detection: An ultraviolet (UV) detector is used to monitor the elution profile, typically at a wavelength of 230 nm.
-
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has also been successfully applied for the preparative isolation and purification of this compound and B. It utilizes a two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water.
Structural Elucidation:
The final identification and structural confirmation of this compound are achieved through a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to elucidate the detailed chemical structure.
Biosynthesis of this compound
This compound is synthesized via a type I polyketide synthase (PKS) pathway. The genetic blueprint for this pathway is encoded in a specific gene cluster.
The Macrolactin Biosynthesis Gene Cluster
In Bacillus amyloliquefaciens FZB42, the gene cluster responsible for this compound biosynthesis is designated as the pks2 or mln cluster.[5][11] This cluster contains the genes encoding the large, modular PKS enzymes that assemble the macrolactone ring from simple precursor units.
This compound Biosynthesis Pathway
The biosynthesis of the this compound backbone is an intricate process catalyzed by a series of enzymatic domains within the PKS modules.
Caption: Biosynthetic pathway of this compound.
The process begins with a starter unit, typically derived from acetate/malonate, which is loaded onto the PKS enzyme complex.[5] A series of extender units, also derived from acetate/malonate, are then sequentially added to the growing polyketide chain through a series of condensation reactions catalyzed by the different modules of the PKS. Each module is responsible for one round of chain elongation and may contain additional domains that modify the growing chain, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. Finally, a thioesterase (TE) domain catalyzes the release and cyclization of the completed polyketide chain to form the characteristic 24-membered lactone ring of this compound.
Following the formation of the macrolactone backbone, further structural diversity can be introduced through the action of tailoring enzymes, such as glycosyltransferases, which can attach sugar moieties to the core structure.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the discovery and characterization of this compound from a microbial source.
Caption: General experimental workflow for this compound.
Conclusion
This compound and its derivatives represent a promising class of natural products with significant potential for therapeutic applications. The diverse habitats of the producing Bacillus species, including extreme environments, suggest that a vast chemical diversity within the macrolactin family remains to be discovered. The detailed experimental protocols and understanding of the biosynthetic pathway provided in this guide are intended to facilitate further research into these fascinating molecules, from novel compound discovery and biosynthetic engineering to the development of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. nii.ac.in [nii.ac.in]
- 5. Macrolactin is the polyketide biosynthesis product of the pks2 cluster of Bacillus amyloliquefaciens FZB42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-O-Malonyl this compound, a New Macrolactin Antibiotic from Bacillus subtilis Active against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococci, and a Small-Colony Variant of Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response Surface Methodology Optimization of Fermentation Conditions for Rapid and Efficient Accumulation of this compound by Marine Bacillus amyloliquefaciens ESB-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation of this compound from a new Bacillus amyloliquefaciens and its aphicidal activity against Rhopalosiphum padi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Engineering actinomycetes for biosynthesis of macrolactone polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparative isolation and purification of macrolactin antibiotics from marine bacterium Bacillus amyloliquefaciens using high-speed counter-current chromatography in stepwise elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Macrolactin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrolactin A is a polyketide-derived 24-membered macrolide antibiotic that was first isolated from a marine bacterium.[1] It belongs to a larger class of macrolactin compounds that have garnered significant interest within the scientific community due to their diverse and potent biological activities. These activities include antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, tailored for professionals in chemical and pharmaceutical research.
Chemical Structure and Stereochemistry
This compound is a complex macrolide characterized by a 24-membered lactone ring containing multiple conjugated double bonds and several stereocenters.[1]
Systematic Name (IUPAC): (3Z,5E,8S,9E,11Z,14S,16R,17E,19E,24R)-8,14,16-trihydroxy-24-methyl-1-oxacyclotetracosa-3,5,9,11,17,19-hexaen-2-one[3]
Molecular Formula: C₂₄H₃₄O₅[3]
CAS Number: 122540-27-6[3]
The core structure of this compound features a 24-membered macrolactone ring. Key structural features include three hydroxyl groups at positions C8, C14, and C16, and a methyl group at C24. The molecule also possesses a conjugated hexaene system which contributes to its chromophore and potential for molecular interactions.
The stereochemistry of this compound has been elucidated through a combination of techniques including 13C-acetonide analysis, oxidative degradation, and chemical correlation. The established absolute configuration of the six stereogenic centers is crucial for its biological activity.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and quantification.
| Property | Value | Reference(s) |
| Molecular Weight | 402.5 g/mol | [3] |
| Exact Mass | 402.24062418 Da | [3] |
| Optical Rotation | [α]²²D = -138 (MeOH) | [4] |
| UV Absorption (λmax) | 227 and 261 nm | [4] |
| ¹H NMR (CD₃OD) | δ 5.56 (2-H), 6.63 (3-H), 7.24 (4-H), 6.19 (5-H), 2.44 (6-H₂), 4.28 (7-H), 5.77 (8-H), 6.59 (9-H), 6.14 (10-H), 5.56 (11-H), 2.54 (12-Ha), 2.34 (12-Hb), 3.89 (13-H), 1.62 (14-H₂), 4.34 (15-H), 5.58 (16-H), 6.20 (17-H), 6.09 (18-H), 5.68 (19-H), 2.22 (20-Ha), 2.14 (20-Hb), 1.52 (21-H₂), 1.72 (22-Ha), 1.67 (22-Hb), 5.03 (23-H), 1.28 (24-H₃) | [5] |
| ¹³C NMR (CD₃OD) | δ 169.25 (C-1), 119.22 (C-2), 146.69 (C-3), 132.23 (C-4), 132.50 (C-5), 44.10 (C-6), 73.61 (C-7), 138.81 (C-8), 127.24 (C-9), 132.73 (C-10), 129.65 (C-11), 37.81 (C-12), 70.47 (C-13), 45.16 (C-14), 71.07 (C-15), 136.48 (C-16), 132.56 (C-17), 132.97 (C-18), 136.43 (C-19), 34.31 (C-20), 27.08 (C-21), 37.16 (C-22), 73.55 (C-23), 21.41 (C-24) | [5] |
| Mass Spectrometry | Molecular Ion [M+Na]⁺ at m/z 425.06794. | [5] |
Experimental Protocols
Isolation and Purification of this compound from Bacillus subtilis
The following protocol is a generalized procedure based on methodologies reported for the isolation of macrolactins from bacterial cultures.[4][6]
1. Fermentation:
-
Inoculate a seed culture of Bacillus subtilis into a suitable production medium (e.g., ISP2 medium).
-
Incubate the culture for an extended period (e.g., 8 days) at an appropriate temperature (e.g., 28°C) with shaking to allow for the production of secondary metabolites.[6]
2. Extraction:
-
Separate the fermentation broth from the bacterial cells by filtration.
-
Extract the filtrate with an equal volume of ethyl acetate.
-
Macerate the bacterial cells with a mixture of petroleum ether and ethyl acetate and extract.
-
Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[6]
3. Chromatographic Purification:
-
Subject the crude extract to vacuum liquid chromatography on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate.[6]
-
Further purify the fractions containing macrolactins using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a suitable gradient of methanol and water (with or without acid modifiers like acetic acid).[4]
-
For final purification, LH-20 chromatography with a solvent system such as methanol-dichloromethane can be employed.[4]
4. Characterization:
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Total Synthesis of (-)-Macrolactin A
The total synthesis of this compound is a complex undertaking that has been achieved through convergent strategies. While a detailed, step-by-step protocol is beyond the scope of this guide, the key synthetic strategies employed are outlined below.
A successful total synthesis of (-)-Macrolactin A utilized a convergent approach, constructing key fragments of the molecule which were then coupled and cyclized.[7] The main stages of the synthesis involved:
-
Asymmetric Synthesis of Key Stereocenters: A newly developed 1,3-diol synthon was used to introduce two of the key stereogenic centers. This was achieved through a sequence involving the Noyori asymmetric reduction followed by chiral sulfoxide methodology.[7]
-
Formation of Diene Systems: The C8 Z/E-diene was installed with high stereoselectivity using tellurium-derived cuprate organometallics. The C15 E/E-diene segment was constructed via a Julia-Lythgoe olefination.[7]
-
Macrolactonization: The final step to form the 24-membered ring was achieved through Yamaguchi lactonization.[7]
Biological Activity and Signaling Pathways
This compound and its derivatives exhibit significant anti-inflammatory activity. Their mechanism of action involves the modulation of key inflammatory signaling pathways.
Anti-inflammatory Signaling Pathway of Macrolactins
Macrolactins have been shown to inhibit the production of pro-inflammatory mediators.[8] This is achieved, in part, through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[8] Downstream of TLR4, macrolactins regulate the expression of BTB and CNC homology 1 (BACH1) and influence the heme oxygenase-1 (HO-1)/nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade.[8] Additionally, derivatives of this compound have been found to mediate their anti-inflammatory effects through the PI3-kinase/Akt/mTOR and NF-κB signaling pathways.[9]
Caption: Anti-inflammatory signaling pathway of this compound.
Experimental Workflow: Isolation and Characterization of this compound
The general workflow for obtaining and verifying the structure of this compound from a bacterial source is depicted below.
Caption: Workflow for this compound isolation and characterization.
Conclusion
This compound remains a molecule of significant interest for drug discovery and development due to its unique chemical architecture and broad spectrum of biological activities. This guide provides a foundational understanding of its chemical and stereochemical properties, supported by key experimental data and methodologies. The elucidation of its mechanism of action, particularly its role in modulating inflammatory pathways, opens new avenues for the development of novel therapeutic agents. Further research into the synthesis of analogues and a deeper understanding of its molecular targets will be crucial in harnessing the full therapeutic potential of the macrolactin family of natural products.
References
- 1. This compound as a Novel Inhibitory Agent for SARS-CoV-2 Mpro: Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C24H34O5 | CID 10949443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-O-Malonyl this compound, a New Macrolactin Antibiotic from Bacillus subtilis Active against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococci, and a Small-Colony Variant of Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Stereocontrolled synthesis of (-)-macrolactin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Marine Microorganism-Derived Macrolactins Inhibit Inflammatory Mediator Effects in LPS-Induced Macrophage and Microglial Cells by Regulating BACH1 and HO-1/Nrf2 Signals through Inhibition of TLR4 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effect of 7-O-succinyl this compound against intestinal inflammation is mediated through PI3-kinase/Akt/mTOR and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Macrolactin A on Bacterial Protein Synthesis
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, a deeper understanding of the mechanisms by which novel antibiotics inhibit bacterial growth is paramount. This technical guide provides a comprehensive overview of the molecular mechanism of Macrolactin A (McA), a macrolide antibiotic with potent antibacterial properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.
This compound has been identified as a specific inhibitor of bacterial protein synthesis. Extensive research has pinpointed its target and elucidated the precise step in the translation process that it obstructs. This guide will delve into the experimental evidence, quantitative data, and methodologies used to uncover the action of this promising antibiotic.
Core Mechanism: Targeting the Elongation Factor Tu (EF-Tu)
This compound exerts its antibacterial effect by inhibiting the elongation phase of bacterial protein synthesis. Unlike many macrolides that target the 50S ribosomal subunit, McA's primary target is the elongation factor Tu (EF-Tu) , a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome.[1][2][3] By binding to EF-Tu, this compound prevents the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, thereby halting the addition of new amino acids to the growing polypeptide chain. This mechanism of action is analogous to that of elfamycin-like antibiotics.[1][2]
The interaction between this compound and EF-Tu has been substantiated through a combination of genetic and molecular modeling studies. Sequencing of McA-resistant mutants of Bacillus pumilus revealed single and multiple nucleotide polymorphisms in the gene encoding EF-Tu.[1][2] Molecular docking simulations further support these findings, predicting a stable binding interaction between this compound and the interface of domains 1 and 2 of EF-Tu.[1][2][3]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound has been quantified in various bacterial systems. Notably, in cell-free transcription-translation assays, McA demonstrates significantly different activities against Gram-negative and Gram-positive model organisms.
| Assay System | Organism | Parameter | Value | Reference |
| In Vitro Transcription-Translation | E. coli S30 extract | IC50 | ~1 µg/mL | [1] |
| In Vitro Transcription-Translation | S. aureus RN4220 extract | IC50 | ~50 µg/mL | [1] |
| In Vitro Transcription-Translation | E. coli S30 extract | Note | 50-fold more potent than in S. aureus | [1][2] |
Experimental Evidence and Methodologies
The elucidation of this compound's mechanism of action is supported by a series of key experiments. The detailed protocols for these experiments are provided below to facilitate reproducibility and further investigation.
In Vivo Bioreporter Assay
This assay utilizes a genetically engineered strain of E. coli to detect the inhibition of protein synthesis in a living cell.
Experimental Protocol:
-
Bacterial Strain: E. coli JW5503 ΔtolC transformed with the pDualrep2 plasmid. This plasmid contains two reporter genes, Katushka2S and RFP, whose expression is induced by protein synthesis inhibitors and DNA damaging agents, respectively.
-
Culture Preparation: An overnight culture of the reporter strain is diluted in fresh Luria-Bertani (LB) medium supplemented with a suitable antibiotic for plasmid maintenance.
-
Assay Setup: The diluted culture is aliquoted into a 96-well plate. This compound is added at various concentrations. Control wells with known protein synthesis inhibitors (e.g., tetracycline, erythromycin) and DNA damaging agents (e.g., levofloxacin) are included.
-
Incubation: The plate is incubated at 37°C with shaking for a defined period, typically overnight.
-
Data Acquisition: Fluorescence of Katushka2S and RFP is measured using a plate reader. An increase in Katushka2S fluorescence indicates inhibition of protein synthesis.
In Vitro Transcription-Translation (IVTT) Assay
This cell-free assay directly measures the effect of this compound on protein synthesis using bacterial extracts.
Experimental Protocol:
-
Reaction Components:
-
E. coli S30 or S. aureus RN4220 cell-free extract.
-
DNA template encoding a reporter protein (e.g., firefly luciferase).
-
Amino acid mixture.
-
Energy source (e.g., ATP, GTP).
-
Buffer system.
-
This compound at various concentrations.
-
-
Assay Setup: The reaction components are combined in a microplate.
-
Incubation: The reaction is incubated at 37°C for 1-2 hours.
-
Data Acquisition: Luciferase activity is measured by adding luciferin and quantifying the resulting luminescence with a luminometer. A decrease in luminescence indicates inhibition of protein synthesis.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Toe-Printing Assay
This primer extension inhibition assay is used to identify the precise site of ribosome stalling on an mRNA template.
Experimental Protocol:
-
In Vitro Translation: A coupled transcription-translation reaction is performed using a specific mRNA template in the presence or absence of this compound.
-
Primer Annealing: A radiolabeled or fluorescently labeled DNA primer, complementary to a downstream region of the mRNA, is annealed to the reaction mixture.
-
Reverse Transcription: Reverse transcriptase is added to extend the primer. The enzyme will stop at the position of the stalled ribosome.
-
Gel Electrophoresis: The cDNA products are separated by denaturing polyacrylamide gel electrophoresis.
-
Analysis: The size of the truncated cDNA product (the "toeprint") is compared to a sequencing ladder of the same mRNA to determine the exact nucleotide where the ribosome is stalled. For this compound, stalling occurs at the initial step of the elongation phase.[1][2]
Molecular Docking
Computational modeling is employed to predict the binding mode of this compound to its target protein, EF-Tu.
Experimental Protocol:
-
Protein and Ligand Preparation: The 3D structure of bacterial EF-Tu is obtained from a protein data bank or generated by homology modeling. The 3D structure of this compound is generated and energy-minimized.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding poses of this compound within the defined binding site of EF-Tu.
-
Analysis: The predicted binding poses are ranked based on their binding energy scores. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of EF-Tu are analyzed to identify the key residues involved in binding.
Signaling Pathway and Logical Relationships
The collective evidence points to a clear, linear pathway for the inhibitory action of this compound.
Conclusion
This compound represents a significant addition to the arsenal of protein synthesis inhibitors with a distinct mechanism of action. By targeting EF-Tu, it effectively halts the elongation stage of bacterial translation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and its derivatives as potential therapeutic agents. The continued investigation into such novel antibiotic mechanisms is crucial in the global effort to combat antimicrobial resistance.
References
The Biological Activity Spectrum of Macrolactin A and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrolactins are a class of 24-membered macrocyclic lactones, primarily produced by marine bacteria, that have garnered significant scientific interest due to their broad spectrum of potent biological activities.[1][2] Since the initial discovery of Macrolactin A, numerous derivatives have been isolated and synthesized, each exhibiting a unique profile of antibacterial, antiviral, antifungal, and anticancer properties.[1] This technical guide provides an in-depth overview of the biological activities of this compound and its key derivatives, presenting quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways to aid researchers and drug development professionals in this promising field.
Data Presentation: Quantitative Biological Activities
The diverse biological activities of this compound and its derivatives are summarized below. The data, presented in tabular format, facilitates a comparative analysis of their potency across different biological targets.
Table 1: Antibacterial Activity of this compound and Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound | Bacterium | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 2 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [3] | |
| Vancomycin-resistant Enterococci (VRE) | 16 | [3] | |
| 7-O-Succinyl this compound (SMA) | Staphylococcus aureus | < 0.25 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | < 0.25 | [3] | |
| Vancomycin-resistant Enterococci (VRE) | 1-2 | [3] | |
| 7-O-Malonyl this compound (MMA) | Methicillin-resistant Staphylococcus aureus (MRSA) | - | [4] |
| Vancomycin-resistant Enterococci (VRE) | - | [4] |
Note: '-' indicates that the study reported activity but did not provide a specific MIC value in the referenced source.
Table 2: Antiviral Activity of this compound (Half-maximal Inhibitory Concentration - IC50)
| Compound | Virus | Cell Line | IC50 (µg/mL) | Reference |
| This compound | Herpes Simplex Virus Type 1 (HSV-1) | - | 5.0 | [5] |
| Herpes Simplex Virus Type 2 (HSV-2) | - | 8.3 | [5] | |
| Human Immunodeficiency Virus (HIV) | T-lymphoblast cells | - | [5] | |
| SARS-CoV-2 Mpro | in silico | - | [6][7] |
Note: '-' indicates that the study reported activity but did not provide a specific IC50 value in the referenced source. The SARS-CoV-2 data is from a computational study and requires experimental validation.
Table 3: Antifungal Activity of this compound and Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound | Fungus | MIC (µM) | Reference |
| This compound | Aspergillus niger | 0.04–0.3 | [8] |
| Botrytis cinerea | 0.04–0.3 | [8] | |
| Colletotrichum acutatum | 0.04–0.3 | [8] | |
| Candida albicans | 0.04–0.3 | [8] | |
| Rhizoctonia solani | 0.04–0.3 | [8] | |
| 7-O-2′E-butenoyl this compound | Pestalotiopsis theae | - | [1] |
| Colletotrichum gloeosporioides | - | [1] |
Note: '-' indicates that the study reported activity but did not provide a specific MIC value in the referenced source.
Table 4: Anticancer Activity of this compound and Derivatives (Half-maximal Inhibitory Concentration - IC50)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | B16-F10 | Murine Melanoma | - | [6] |
| 7-O-Succinyl this compound (SMA) | U87MG, U251MG, LN229 | Glioblastoma | - |
Note: '-' indicates that the study reported activity but did not provide a specific IC50 value in the referenced source.
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below to ensure reproducibility and facilitate further research.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
a. Materials:
-
Test compound (this compound or derivative)
-
Bacterial strains (e.g., Staphylococcus aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
b. Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm.
-
Antiviral Activity Assessment: Plaque Reduction Assay
This protocol is a standard method for determining the concentration of an antiviral substance that inhibits the formation of viral plaques in a cell culture.
a. Materials:
-
Test compound (this compound or derivative)
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Agarose or other overlay medium
-
Crystal violet staining solution
-
Sterile 6-well or 12-well plates
b. Procedure:
-
Cell Seeding:
-
Seed the host cells into 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
-
Virus Dilution and Compound Treatment:
-
Prepare serial dilutions of the virus stock.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the virus dilutions with the compound dilutions for a specified time (e.g., 1 hour) at 37°C.
-
-
Infection:
-
Remove the culture medium from the cell monolayers and infect with the virus-compound mixtures.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cell monolayer with a medium containing a low percentage of agarose to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet.
-
Count the number of plaques in each well.
-
-
IC50 Determination:
-
The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
-
Anticancer Activity Assessment: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
a. Materials:
-
Test compound (this compound or derivative)
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium with FBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Microplate reader
b. Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
IC50 Determination:
-
The IC50 is the concentration of the compound that reduces the cell viability by 50% compared to the untreated control cells.
-
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved in their anti-inflammatory and anticancer activities.
Anti-inflammatory Signaling Pathway of this compound
This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by targeting the Toll-like receptor 4 (TLR4) signaling pathway. This leads to the downregulation of pro-inflammatory mediators.
Anticancer Signaling Pathway of this compound Derivatives
Derivatives such as 7-O-Succinyl this compound (SMA) have demonstrated anti-angiogenic and anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound or its derivatives against a bacterial strain.
Conclusion
This compound and its derivatives represent a versatile class of natural products with a remarkable range of biological activities. Their potent antibacterial, antiviral, antifungal, and anticancer properties, coupled with their diverse mechanisms of action, make them highly attractive candidates for further drug development. This technical guide provides a foundational resource for researchers, offering a consolidated view of their biological activity spectrum, standardized experimental protocols for their evaluation, and an illustration of their engagement with key cellular signaling pathways. Further investigation into the structure-activity relationships, optimization of their pharmacological properties, and exploration of novel derivatives will be crucial in unlocking the full therapeutic potential of the macrolactin family.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Marine Macrolides with Antibacterial and/or Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Strong Antifungal Activity of 7-O-Succinyl this compound vs this compound from Bacillus amyloliquefaciens ELI149 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. njccwei.com [njccwei.com]
- 6. atcc.org [atcc.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 7-O-malonyl this compound, a new macrolactin antibiotic from Bacillus subtilis active against methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and a small-colony variant of Burkholderia cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Macrolactin A Biosynthesis Pathway in Bacillus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrolactins are a class of 24-membered macrolide polyketides produced by various bacteria, most notably Bacillus species. The archetypal member of this family, Macrolactin A, exhibits a range of biological activities, including antibacterial, antiviral, and cytotoxic properties, making its biosynthetic pathway a subject of significant interest for natural product chemists and drug development professionals. This guide provides a comprehensive technical overview of the this compound biosynthesis pathway, detailing the genetic basis, enzymatic machinery, and experimental methodologies used to elucidate this complex process.
Genetic Organization of the Macrolactin Biosynthesis Gene Cluster
The biosynthesis of this compound in Bacillus species, such as Bacillus amyloliquefaciens FZB42, is orchestrated by a dedicated gene cluster.[1] This cluster is commonly referred to as the pks2 cluster, or alternatively as the macrolactin (mln) or bmm gene cluster in different Bacillus strains. The cluster is comprised of nine genes, designated mlnA through mlnI (or bmmA-I), which encode the enzymatic machinery required for the assembly of the macrolactin backbone.
The mln gene cluster is responsible for the synthesis of a type I polyketide synthase (PKS). This multi-enzyme complex follows a modular arrangement, where each module is responsible for a single round of polyketide chain elongation and modification. A distinctive feature of the macrolactin PKS is its trans-acyltransferase (AT) architecture.[1] Unlike typical PKS systems where each module contains its own AT domain, the macrolactin synthase utilizes a single, discrete AT enzyme, encoded by the mlnA (bmmA) gene, which acts iteratively to load the extender units onto each module.
The this compound Biosynthesis Pathway
The assembly of this compound begins with a starter unit derived from acetate and proceeds through eleven successive condensation reactions with malonyl-CoA extender units.[1] The entire process is catalyzed by the multi-modular PKS encoded by the mlnB-H genes, with the iterative participation of the trans-AT encoded by mlnA.
The functions of the gene products in the mln cluster are as follows:
-
mlnA (bmmA) : Encodes the trans-acting acyltransferase (AT) that repeatedly loads malonyl-CoA extender units onto the acyl carrier protein (ACP) domains of the PKS modules.
-
mlnB-H (bmmB-H) : Encode the large, modular polyketide synthase proteins. These proteins are composed of multiple modules, each containing a set of catalytic domains responsible for one cycle of chain elongation. The minimal domains for each module include a ketosynthase (KS) and an acyl carrier protein (ACP). Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present in specific modules to modify the growing polyketide chain. The final module contains a thioesterase (TE) domain that catalyzes the release and macrolactonization of the completed polyketide chain to form this compound.
-
mlnI : The function of mlnI is not as well characterized as the other genes in the cluster, but it is presumed to be involved in the biosynthesis process.
Biosynthesis Pathway Diagram
Caption: The biosynthetic pathway of this compound in Bacillus species.
Quantitative Data on this compound Production
Several studies have focused on quantifying and improving the yield of this compound from Bacillus cultures. The following table summarizes key quantitative findings from the literature.
| Bacillus Strain | Experimental Condition | This compound Yield | Fold Increase | Reference |
| Bacillus amyloliquefaciens ESB-2 | Optimized fermentation conditions | 21.63 mg/L | 2.4 | [2] |
| Bacillus methylotrophicus B-9987 | Overexpression of bmmA (trans-AT) | - | ~0.6 | [2] |
| Bacillus methylotrophicus B-9987 | Overexpression of sfp (PPTase) | - | 1.6 | [2] |
| Bacillus amyloliquefaciens | High-Speed Counter-Current Chromatography | 40.4 mg from 300 mg crude extract | - | [3] |
Experimental Protocols
Gene Knockout of the pks2 (mln) Cluster
Gene knockout studies are crucial for confirming the role of the pks2 cluster in this compound biosynthesis. While a universally standardized protocol is not available, the following methodology is based on established techniques for gene disruption in Bacillus subtilis and related species, often employing CRISPR-Cas9 or homologous recombination.
a. Plasmid Construction for Gene Deletion:
-
Design of gRNAs (for CRISPR-Cas9): Design two guide RNAs (gRNAs) targeting the 5' and 3' ends of the pks2 gene cluster. Ensure high on-target scores and minimal off-target effects using appropriate bioinformatics tools.
-
Cloning of gRNAs: Synthesize and clone the designed gRNAs into a suitable Bacillus-compatible CRISPR-Cas9 vector.
-
Construction of Donor DNA (for homologous recombination): Amplify ~1 kb upstream and downstream flanking regions of the pks2 cluster from Bacillus amyloliquefaciens genomic DNA.
-
Assembly: Assemble the upstream and downstream homology arms with an antibiotic resistance cassette (e.g., erythromycin or chloramphenicol resistance) using techniques like Gibson assembly or overlap extension PCR.
b. Transformation of Bacillus:
-
Preparation of Competent Cells: Prepare competent Bacillus cells using established protocols, such as the two-step method involving growth in a competence-inducing medium.
-
Transformation: Transform the competent cells with the constructed plasmid (for CRISPR-Cas9) or the linear donor DNA fragment (for homologous recombination).
-
Selection of Transformants: Plate the transformed cells on agar plates containing the appropriate antibiotic for selection.
c. Verification of Gene Knockout:
-
Colony PCR: Screen the resulting colonies by PCR using primers flanking the pks2 cluster to confirm the deletion.
-
Sanger Sequencing: Sequence the PCR products to verify the precise deletion of the gene cluster.
-
Phenotypic Analysis: Analyze the culture supernatant of the knockout mutant by HPLC or LC-MS to confirm the abolishment of this compound production.
Overexpression of the trans-Acyltransferase (mlnA/bmmA)
Overexpression of key biosynthetic genes can lead to increased product titers. The following protocol outlines a general procedure for overexpressing the trans-acyltransferase gene.
a. Plasmid Construction for Overexpression:
-
Gene Amplification: Amplify the mlnA (bmmA) gene from the genomic DNA of the producer strain.
-
Vector Selection: Choose a suitable E. coli-Bacillus shuttle vector with a strong, inducible, or constitutive promoter for expression in Bacillus.
-
Cloning: Ligate the amplified mlnA gene into the expression vector downstream of the chosen promoter.
b. Transformation and Expression:
-
Transformation: Transform the overexpression plasmid into the wild-type Bacillus strain.
-
Culture and Induction: Grow the recombinant strain under appropriate conditions. If an inducible promoter is used, add the inducer at the optimal time point.
-
Analysis of Production: After a suitable incubation period, extract the secondary metabolites from the culture and quantify the production of this compound using HPLC to compare with the wild-type strain.
Purification of this compound from Bacillus Culture
The following protocol details a multi-step process for the purification of this compound from a Bacillus subtilis culture.[2]
a. Cultivation and Extraction:
-
Cultivation: Inoculate a suitable production medium with Bacillus subtilis and incubate with shaking for an appropriate duration to allow for macrolactin production.
-
Adsorbent Resin Treatment: Add an adsorbent resin (e.g., Amberlite XAD) to the culture broth to capture the secondary metabolites.
-
Elution: Recover the resin and wash with aqueous methanol. Elute the adsorbed compounds with 100% methanol.
-
Solvent Extraction: Evaporate the methanol, and extract the remaining aqueous phase with ethyl acetate.
-
Lipid Removal: Resuspend the dried ethyl acetate extract in methanol and perform a liquid-liquid extraction with n-heptane to remove lipophilic compounds.
b. Chromatographic Purification:
-
Preparative Reversed-Phase HPLC (RP-HPLC):
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of methanol and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. A typical gradient might be from a lower to a higher concentration of methanol over a set period.
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 230 nm and 260 nm where macrolactins exhibit absorbance.
-
Fraction Collection: Collect the fractions corresponding to the peaks of interest.
-
-
Further Purification (if necessary):
-
For higher purity, the collected fractions can be subjected to further chromatographic steps, such as size-exclusion chromatography (e.g., Sephadex LH-20) or a second round of HPLC with a different solvent system or column.
-
c. Purity and a Identity Confirmation:
-
Analytical HPLC: Assess the purity of the final sample using analytical HPLC.
-
Mass Spectrometry (MS): Confirm the identity of the purified compound by determining its molecular weight using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, perform 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).
Conclusion
The this compound biosynthesis pathway in Bacillus species represents a fascinating example of modular polyketide synthesis with a unique trans-AT architecture. Understanding the genetic and enzymatic basis of this pathway is crucial for harnessing its potential for the production of novel bioactive compounds. The methodologies outlined in this guide provide a framework for researchers to investigate and engineer this pathway for applications in drug discovery and development. Further research into the detailed mechanisms of the PKS modules and the regulatory networks controlling the expression of the mln gene cluster will undoubtedly open new avenues for the rational design and production of macrolactin analogs with improved therapeutic properties.
References
- 1. Macrolactin XY, a Macrolactin Antibiotic from Marine-Derived Bacillus subtilis sp. 18 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-O-Malonyl this compound, a New Macrolactin Antibiotic from Bacillus subtilis Active against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococci, and a Small-Colony Variant of Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative isolation and purification of macrolactin antibiotics from marine bacterium Bacillus amyloliquefaciens using high-speed counter-current chromatography in stepwise elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Ecological Role of Macrolactins
Abstract: Macrolactins are a class of polyketide secondary metabolites characterized by a 24-membered lactone ring.[1][2] Primarily produced by marine and soil-dwelling microorganisms, they exhibit a wide spectrum of potent biological activities, including antibacterial, antiviral, antifungal, and antitumor properties.[2][3][4] This has positioned them as promising candidates for drug development.[1] Their biosynthesis occurs via a type I polyketide synthase (PKS) pathway, with structural diversity arising from various tailoring steps like glycosylation and acylation.[3][4] Ecologically, macrolactins function as antimicrobial agents, providing a competitive advantage to the producer organisms by inhibiting the growth of competing bacteria and fungi.[5][6] They can significantly alter the composition of soil microbial communities and are implicated in the suppression of plant pathogens.[5][7] This document provides a detailed overview of the natural sources, isolation protocols, and the multifaceted ecological functions of macrolactins, intended for researchers and professionals in microbiology and drug discovery.
Natural Sources of Macrolactins
Macrolactins are predominantly isolated from bacteria, particularly from the phylum Firmicutes and Actinobacteria.[1][3] Marine microorganisms, thriving in unique and competitive environments, are an especially rich source of these compounds.[1][4] However, soil-dwelling species are also significant producers.[8][9]
Primary Microbial Producers
-
Bacillus species: Various species of Bacillus are the most frequently cited producers of macrolactins. These include marine-derived strains like Bacillus sp. PP19-H3 and soil isolates such as Bacillus amyloliquefaciens (e.g., strains FZB42, NJN-6) and Bacillus subtilis.[1][5][8][10]
-
Streptomyces species: Members of this genus, known for their prolific production of antibiotics, also contribute to the family of known macrolactins.[1]
-
Other Bacteria: The first macrolactins (A-F) were isolated from an unclassified deep-sea bacterium, highlighting that other, less-studied marine microbes are also potential sources.[1][11]
Table 1: Natural Sources of Selected Macrolactins
| Macrolactin Derivative | Producing Organism | Environment | Reference(s) |
| Macrolactin A, F | Bacillus sp. PP19-H3 | Marine (from macroalga) | [10] |
| This compound, B | Bacillus amyloliquefaciens | Marine | |
| This compound, 7-O-malonyl this compound, 7-O-succinyl this compound | Bacillus amyloliquefaciens NJN-6 | Soil (rhizosphere) | [5][8] |
| 7-O-malonyl this compound (MMA) | Bacillus subtilis | Soil | [9][12] |
| Macrolactin XY | Bacillus subtilis sp. 18 | Marine | [13][14] |
| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Streptomyces sp. 06CH80 | Not specified | [1] |
| 7-O-2′E-butenoyl this compound | Bacillus subtilis B5 | Marine | [1] |
| Macrolactins G-M | Bacillus sp. PP19-H3 | Marine (from macroalga) | [10] |
Isolation, Purification, and Quantification
The recovery and purification of macrolactins from microbial cultures is a multi-step process involving fermentation, extraction, and chromatography.
Experimental Protocol: Fermentation and Extraction
This protocol is a generalized procedure based on methods for isolating macrolactins from Bacillus species.
-
Inoculation and Culture: Inoculate a suitable liquid medium (e.g., LB medium for B. amyloliquefaciens) with a fresh culture of the producing strain.[5] Incubate for a specified period (e.g., 3-5 days) at an optimal temperature (e.g., 28-37°C) with shaking to ensure aeration.[5]
-
Cell Removal: After incubation, centrifuge the culture broth to pellet the bacterial cells. The supernatant, containing the secreted secondary metabolites, is retained for extraction.
-
Extraction: Extract the cell-free supernatant with an equal volume of an organic solvent, typically ethyl acetate. Repeat the extraction process multiple times (e.g., three times) to maximize recovery.
-
Concentration: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.[7]
Experimental Protocol: Purification by Chromatography
The crude extract contains a complex mixture of compounds requiring further separation.
-
Initial Fractionation (Optional): For very complex extracts, an initial fractionation step using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) can be employed.
-
Preparative Reversed-Phase HPLC (RP-HPLC): This is a primary method for purifying macrolactins.[12]
-
Column: Use a C18 preparative column (e.g., Nucleosil 100-7 C18).[12]
-
Mobile Phase: Employ a gradient of methanol (MeOH) and water, often with a modifier like acetic acid (e.g., 0.5% acetic acid). A typical gradient might run from 51% MeOH to 56% MeOH over 60 minutes.[12]
-
Detection: Monitor the elution profile using a UV detector, typically at wavelengths around 230 nm or 280 nm.[7][12]
-
Fraction Collection: Collect fractions corresponding to peaks of interest.
-
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective alternative for preparative separation.[15]
-
Solvent System: A two-phase solvent system is used. For macrolactins A and B, a system of n-hexane-ethyl acetate-methanol-water has been successfully used in a stepwise elution mode.[15]
-
Separation: Inject the crude sample (e.g., 300 mg) for one-step separation of multiple macrolactin analogues.[15]
-
-
Final Polishing: Fractions containing individual macrolactins may require a final purification step using size-exclusion chromatography (e.g., Sephadex LH-20) with a solvent like a 1:1 mixture of MeOH and dichloromethane.[12]
Experimental Protocol: Quantification by HPLC
This protocol allows for the quantification of macrolactins in a purified or crude sample.
-
Sample Preparation: Dissolve a known weight of the extract or purified compound in a suitable solvent (e.g., methanol). Prepare a series of standard solutions of a known macrolactin for calibration.
-
Analytical HPLC:
-
Column: Use an analytical C18 column (e.g., Agilent Eclipse XDB-C18, 4.6 mm × 250 mm, 5 µm).[7]
-
Mobile Phase: An isocratic or gradient mobile phase can be used. A common system is a mixture of acetonitrile and 0.1% acetic acid in water.[7]
-
Flow Rate: Set a flow rate appropriate for the column, typically around 0.6-1.0 mL/min.[7]
-
Detection: Use a UV detector at a characteristic wavelength for macrolactins (e.g., 230 nm).[7]
-
-
Data Analysis: Construct a calibration curve from the peak areas of the standard solutions. Use this curve to determine the concentration of the macrolactin in the test sample based on its peak area.
Caption: Generalized workflow for the isolation and purification of macrolactins.
Ecological Role of Macrolactins
The production of secondary metabolites like macrolactins is a key strategy for microorganisms to survive and compete in their native environments. Their primary ecological role is rooted in their antimicrobial properties, but they may also function in more complex interactions.
Antimicrobial Activity (Chemical Warfare)
Macrolactins exhibit broad-spectrum activity against various microorganisms, functioning as agents of chemical warfare in competitive microbial ecosystems.[6][7] This allows the producing organism to inhibit the growth of nearby competitors, securing access to limited nutrients. Their activity is particularly notable against Gram-positive bacteria, including clinically relevant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[9][12][13] They also show activity against certain Gram-negative bacteria and fungi.[1][5]
Table 2: Antibacterial Activity (MIC) of Selected Macrolactins
| Compound | Test Organism | MIC (μg/mL) | Reference(s) |
| Macrolactin XY | Enterococcus faecalis | 3 | [13] |
| Macrolactin XY | Staphylococcus aureus | 6 | [13] |
| Macrolactin XY | Bacillus subtilis | 6 | [13] |
| This compound | Enterococcus faecalis | 6 | [13] |
| Macrolactin F | Enterococcus faecalis | 6 | [13] |
| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Bacillus subtilis | 0.015 - 0.125 | [1] |
| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Staphylococcus aureus | 0.015 - 0.125 | [1] |
| 7-O-glucosyl-15,17-epoxy-16-hydroxy this compound | Escherichia coli | 0.015 - 0.125 | [1] |
| 7-O-glucosyl-15,17-epoxy-16-hydroxy this compound | Pseudomonas aeruginosa | 0.015 - 0.125 | [1] |
| 7-O-malonyl this compound (MMA) | MRSA strains | 1 - 64 (MRC50) | [12] |
| 7-O-malonyl this compound (MMA) | VRE strains | 0.06 - 4 (MRC50) | [12] |
| *MRC50: Minimum concentration required for 50% inhibition of growth. |
Experimental Protocol: Determining Antibacterial Activity (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC).
-
Prepare Inoculum: Culture the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) overnight. Dilute the culture to a standardized concentration, typically ~5 x 10^5 CFU/mL.[13]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the macrolactin compound in the broth to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the macrolactin that completely inhibits visible growth of the bacterium.[13]
Inhibition of Bacterial Protein Synthesis
Recent studies have elucidated that the antibacterial mechanism of this compound involves the inhibition of protein synthesis.[16] This mode of action is common to other macrolide antibiotics. The proposed target is the elongation factor Tu (EF-Tu), a crucial protein that delivers aminoacyl-tRNA to the ribosome during the elongation phase of translation.[17] By binding to EF-Tu, this compound prevents its proper function, thereby halting protein production and leading to bacterial growth arrest.[16][17]
Caption: Proposed mechanism for this compound-mediated inhibition of protein synthesis.
Interference with Cell Division and Membrane Integrity
Beyond inhibiting protein synthesis, some macrolactins interfere with fundamental cellular processes.
-
Cell Division: 7-O-malonyl this compound (MMA) has been observed to cause the formation of "pseudomulticellular" staphylococci and enterococci.[9] Treated cells exhibit multiple, asymmetric septum formation points, suggesting that MMA inhibits a key function in the bacterial cell division cycle.[9]
-
Membrane Integrity: Macrolactin XY has been shown to disrupt the cell membrane integrity and permeability of Enterococcus faecalis.[13][14] This action leads to the leakage of intracellular components, such as nucleic acids, contributing to cell death.[13]
Experimental Protocol: Cell Membrane Integrity Assay
This assay quantifies the leakage of nucleic acids from damaged bacterial cells.
-
Cell Preparation: Grow the target bacteria (e.g., E. faecalis) to mid-log phase (OD600 of 0.6–0.8).[13]
-
Treatment: Dispense the bacterial suspension into a 96-well plate. Add the macrolactin compound to the experimental wells at its MIC. Use an untreated suspension as a control.[13]
-
Incubation: Incubate the plate at the optimal growth temperature (e.g., 28°C).
-
Sampling: At regular time intervals (e.g., every 4 hours), remove an aliquot of the bacterial suspension from each well.
-
Measurement: Centrifuge the aliquot to pellet the cells. Measure the absorbance of the supernatant at 260 nm (OD260) using a UV-Vis spectrophotometer. An increase in OD260 relative to the control indicates the release of nucleic acids and a loss of membrane integrity.[13]
Anti-Pathogenicity and Quorum Sensing Inhibition
Some macrolactins can disrupt bacterial virulence without directly killing the cells. This is an ecologically significant role, as it can neutralize a pathogen's ability to cause disease. A key mechanism is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria like Pseudomonas aeruginosa use to coordinate virulence factor production and biofilm formation.[18] Recently discovered macrolactins were shown to inhibit the PQS quorum sensing system and the production of related virulence factors like pyocyanin in P. aeruginosa.[18]
Caption: Inhibition of the PQS quorum sensing system in P. aeruginosa by macrolactins.
Impact on Microbial Communities
When introduced into a complex environment like soil, macrolactins can act as ecological modulators. The application of macrolactins to soil has been shown to reduce the α-diversity of the bacterial community.[7] Specifically, it can lead to a significant increase in the relative abundance of phyla like Proteobacteria and Firmicutes, while decreasing others, such as Acidobacteria.[7] This demonstrates that macrolactins, produced naturally by soil inhabitants like B. amyloliquefaciens, play a crucial role in shaping the structure and function of the surrounding microbiome, likely by selectively inhibiting susceptible species.[6][7]
Conclusion
Macrolactins are structurally diverse polyketides primarily sourced from marine and soil bacteria, most notably of the Bacillus genus. Their ecological significance is profound, serving as potent antimicrobial agents that enable producer organisms to outcompete rivals in their native habitat. The mechanisms underpinning this role are multifaceted, including the inhibition of essential cellular processes such as protein synthesis and cell division, the disruption of membrane integrity, and the quenching of pathogenic signaling pathways like quorum sensing. The ability of macrolactins to modulate entire microbial communities underscores their importance in shaping ecosystem dynamics. For researchers and drug development professionals, the potent and varied bioactivities of macrolactins continue to present a rich and promising field for the discovery of new therapeutic agents.
References
- 1. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrolactin Antibiotics: Amazing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Macrolactins: biological activity and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Antibacterial Compounds-Macrolactin Alters the Soil Bacterial Community and Abundance of the Gene Encoding PKS [frontiersin.org]
- 7. Antibacterial Compounds-Macrolactin Alters the Soil Bacterial Community and Abundance of the Gene Encoding PKS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. 7-O-malonyl this compound, a new macrolactin antibiotic from Bacillus subtilis active against methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and a small-colony variant of Burkholderia cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel macrolactins as antibiotic lactones from a marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 7-O-Malonyl this compound, a New Macrolactin Antibiotic from Bacillus subtilis Active against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococci, and a Small-Colony Variant of Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrolactin XY, a Macrolactin Antibiotic from Marine-Derived Bacillus subtilis sp. 18 [mdpi.com]
- 14. Macrolactin XY, a Macrolactin Antibiotic from Marine-Derived Bacillus subtilis sp. 18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparative isolation and purification of macrolactin antibiotics from marine bacterium Bacillus amyloliquefaciens using high-speed counter-current chromatography in stepwise elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound is an inhibitor of protein biosynthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. New 24-Membered Macrolactines from an Arctic Bacterium Bacillus amyloliquefaciens SCSIO 41392 and Their Anti-Pathogenicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Macrolactin A: An In-depth Technical Guide for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrolactin A is a 24-membered macrolide antibiotic first isolated from a marine bacterium.[1] It belongs to a larger class of macrolactin compounds that have garnered significant interest due to their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols, and a description of its known signaling pathways to aid researchers in designing and conducting experiments for drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for designing experiments, developing formulations, and interpreting biological data. The following table summarizes the key physicochemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are computed estimates and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₄O₅ | [3] |
| Molecular Weight | 402.5 g/mol | [3] |
| Appearance | White powder | [4] |
| Melting Point | Not experimentally determined. | |
| Solubility | - Water: Poorly soluble. - Methanol: Soluble. - Ethanol: Soluble. - DMSO: Soluble. | General observations from literature.[5][6] |
| Stability | Stable over a broad pH range and at high temperatures. Specific degradation kinetics are not well-documented. | [7] |
| XLogP3-AA (Lipophilicity) | 4.5 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
Experimental Protocols
Isolation and Purification of this compound from Bacillus subtilis
This protocol provides a general procedure for the isolation and purification of this compound from a Bacillus subtilis culture. Optimization may be required depending on the specific strain and culture conditions.
Materials:
-
Bacillus subtilis strain known to produce this compound
-
Luria-Bertani (LB) medium or other suitable fermentation medium
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV detector
Procedure:
-
Fermentation: Inoculate a suitable volume of sterile fermentation medium with a fresh culture of Bacillus subtilis. Incubate at 37°C with shaking (e.g., 170 rpm) for 60-72 hours.
-
Extraction:
-
Centrifuge the culture broth to separate the supernatant from the bacterial cells.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
HPLC Purification:
-
Dissolve the crude extract in a small volume of methanol.
-
Filter the solution through a 0.22 µm syringe filter.
-
Perform preparative HPLC using a C18 column.
-
A typical mobile phase could be a gradient of acetonitrile in water with 0.1% acetic acid. For example, a linear gradient from 40% to 80% acetonitrile over 40 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at a suitable wavelength, such as 230 nm.
-
Collect fractions corresponding to the peak of this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Confirm the identity and purity of the compound using analytical techniques such as mass spectrometry and NMR.
-
In Vitro Protein Synthesis Inhibition Assay
This assay determines the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.
Materials:
-
E. coli S30 extract system for linear templates
-
Luciferase mRNA template
-
Amino acid mixture
-
This compound (dissolved in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Reaction Setup: In a microplate, prepare the reaction mixture containing the S30 extract, amino acid mixture, and luciferase mRNA according to the manufacturer's instructions.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for protein synthesis.
-
Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of protein synthesis for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.
NF-κB Activation Assay in Macrophages
This protocol assesses the anti-inflammatory activity of this compound by measuring its effect on NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Reagents for immunofluorescence staining (e.g., primary antibody against NF-κB p65, fluorescently labeled secondary antibody, DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed the cells in a suitable plate (e.g., 96-well plate) and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated or this compound-treated cells, NF-κB p65 will be predominantly in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. Quantify the nuclear translocation of p65 to determine the inhibitory effect of this compound.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways.
Antibacterial Activity: Inhibition of Protein Synthesis
This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. Its primary mechanism of action is the inhibition of bacterial protein synthesis.[8] this compound targets the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation step of translation. By binding to EF-Tu, this compound prevents the delivery of aminoacyl-tRNA to the ribosome, thereby halting protein synthesis and leading to bacterial growth inhibition.
Anti-inflammatory Activity
This compound and its derivatives have demonstrated potent anti-inflammatory effects. These effects are mediated through the inhibition of key pro-inflammatory signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways.[5][9] By suppressing these pathways, this compound reduces the production of inflammatory mediators such as cytokines and chemokines.
Anti-angiogenic and Anticancer Activity
The anticancer potential of this compound is linked to its anti-angiogenic properties. It inhibits the formation of new blood vessels, a process crucial for tumor growth and metastasis. This activity is primarily mediated through the inhibition of the class I PI3K/Akt/mTOR signaling pathway in endothelial cells.[10] By blocking this pathway, this compound suppresses the proliferation and migration of endothelial cells, thus preventing angiogenesis.
Experimental Workflow
The following diagram outlines a general workflow for researchers investigating the biological activities of this compound.
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation for therapeutic applications. This guide provides essential information on its physicochemical properties, experimental protocols, and mechanisms of action to support ongoing and future research efforts. A comprehensive understanding of these aspects is critical for the successful development of this compound and its derivatives as potential drug candidates.
References
- 1. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. toku-e.com [toku-e.com]
- 3. This compound | C24H34O5 | CID 10949443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. research.monash.edu [research.monash.edu]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Novel Macrolactin Analogues: A Technical Guide to Structural Elucidation and Biological Significance
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the structural elucidation of novel macrolactin analogues. Macrolactins, a class of 24-membered macrocyclic lactones primarily produced by marine bacteria of the Bacillus genus, have garnered significant interest due to their diverse and potent biological activities, including antibacterial, antiviral, and anticancer properties. This document outlines the key experimental protocols for the isolation and characterization of these promising natural products, presents spectroscopic data for recently identified analogues, and explores their impact on cellular signaling pathways.
Introduction to Macrolactins
Macrolactins are a growing family of polyketide natural products characterized by a 24-membered lactone ring. Since their initial discovery, numerous analogues have been isolated, each with unique structural modifications that influence their biological activity. These modifications often involve variations in the position and number of double bonds, as well as the addition of different functional groups through acylation or glycosylation.[1] The significant therapeutic potential of macrolactins underscores the importance of discovering and characterizing novel analogues.
Isolation and Purification of Novel Macrolactin Analogues
The successful isolation and purification of novel macrolactin analogues from bacterial fermentation broths is a critical first step in their structural elucidation. The following protocols provide a general framework and a specific example for obtaining high-purity compounds.
General Experimental Workflow for Macrolactin Isolation
The isolation of macrolactin analogues typically involves a multi-step process beginning with fermentation of the producing microorganism, followed by extraction and a series of chromatographic separations.
Caption: Generalized workflow for the isolation and purification of macrolactin analogues.
Detailed Protocol for the Isolation of Macrolactin XY from Bacillus subtilis sp. 18
This protocol details the successful isolation of the novel macrolactin analogue, Macrolactin XY.[2]
1. Fermentation and Extraction:
-
The marine-derived bacterium Bacillus subtilis sp. 18 is cultured in a suitable broth medium to promote the production of secondary metabolites.
-
The fermentation broth is filtered to separate the filtrate and the bacterial material.
-
The filtrate is extracted three times with an equal volume of ethyl acetate.
-
The bacterial material is macerated with a mixture of petroleum ether and ethyl acetate.
-
The organic phases from both extractions are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]
2. Chromatographic Purification:
-
The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of petroleum ether and ethyl acetate to yield several fractions.[2]
-
Fractions containing compounds of interest are further purified by silica gel column chromatography.[2]
-
Final purification of Macrolactin XY is achieved by preparative High-Performance Liquid Chromatography (HPLC) using a methanol/water solvent system.[2]
Structural Elucidation of Novel Macrolactin Analogues
The determination of the chemical structure of novel macrolactin analogues relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data for Novel Macrolactin Analogues
The following tables summarize the available ¹H and ¹³C NMR spectroscopic data for recently discovered macrolactin analogues. This data is crucial for the unambiguous identification and characterization of these compounds.
Table 1: ¹H and ¹³C NMR Data for 7-O-malonyl Macrolactin A in Methanol-d₄
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 167.9 | - |
| 2 | 118.5 | 5.85 (d, 11.5) |
| 3 | 144.5 | 7.30 (dd, 11.5, 15.0) |
| 4 | 130.8 | 6.10 (dd, 11.0, 15.0) |
| 5 | 140.5 | 6.55 (m) |
| 6 | 40.1 | 2.50 (m) |
| 7 | 74.7 | 5.15 (m) |
| 8 | 132.1 | 5.80 (m) |
| 9 | 128.1 | 5.60 (m) |
| 10 | 130.9 | 5.40 (m) |
| 11 | 129.8 | 5.50 (m) |
| 12 | 36.4 | 2.10 (m) |
| 13 | 69.5 | 4.00 (m) |
| 14 | 43.8 | 1.60 (m) |
| 15 | 69.8 | 3.80 (m) |
| 16 | 135.3 | 5.70 (m) |
| 17 | 131.3 | 5.65 (m) |
| 18 | 131.8 | 5.90 (m) |
| 19 | 135.1 | 6.05 (m) |
| 20 | 33.0 | 2.20 (m) |
| 21 | 25.8 | 1.50 (m) |
| 22 | 36.1 | 1.40 (m) |
| 23 | 72.4 | 4.90 (m) |
| 24 | 20.1 | 1.25 (d, 6.5) |
| 1' | 169.6 | - |
| 2' | 44.7 | 3.30 (s) |
| 3' | - | - |
Note: Data obtained from Romero-Tabarez et al. (2006). Some assignments are tentative.
While complete NMR data for Macrolactin XY, macrolactins G-M, and Macrolactin S are not yet fully compiled in publicly available databases, their discovery has been reported, and their structures were determined using extensive 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.[2]
Biological Activities and Signaling Pathways
Novel macrolactin analogues exhibit a wide range of biological activities, making them attractive candidates for drug discovery programs. Their mechanisms of action often involve the modulation of key cellular signaling pathways.
Antibacterial and Anticancer Activities
Many macrolactins, including this compound and its derivatives, have demonstrated potent activity against various bacterial pathogens.[3] The primary mechanism of antibacterial action for this compound has been identified as the inhibition of protein biosynthesis.[4] Furthermore, certain macrolactins have shown promising anticancer activity.
Modulation of Inflammatory Signaling Pathways
Recent studies have shown that macrolactins can inhibit inflammatory responses by modulating signaling pathways. For instance, this compound has been found to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and inflammation.[5] This inhibition subsequently affects downstream signaling molecules such as BACH1 and the HO-1/Nrf2 axis.[5]
References
- 1. Preparative isolation and purification of macrolactin antibiotics from marine bacterium Bacillus amyloliquefaciens using high-speed counter-current chromatography in stepwise elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound is an inhibitor of protein biosynthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marine Microorganism-Derived Macrolactins Inhibit Inflammatory Mediator Effects in LPS-Induced Macrophage and Microglial Cells by Regulating BACH1 and HO-1/Nrf2 Signals through Inhibition of TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Therapeutic Potential of Macrolactin A
This compound (McA), a 24-membered macrolide antibiotic, is a secondary metabolite primarily produced by marine-derived bacteria of the Bacillus genus.[1][2] Since its initial discovery, this compound and its derivatives have garnered significant attention for their broad spectrum of biological activities. These compounds exhibit potent antibacterial, anti-inflammatory, anticancer, and antiviral properties, making them promising candidates for drug development.[2][3] This technical guide provides a comprehensive review of the therapeutic potential of this compound, focusing on its mechanisms of action, quantitative biological data, and the experimental protocols used for its evaluation.
Antibacterial Therapeutic Potential
This compound demonstrates significant activity, primarily against Gram-positive bacteria, including multidrug-resistant strains. Its effect can be both bacteriostatic and bactericidal, depending on the bacterial species and the concentration of the compound.[4][5]
Mechanism of Action: Inhibition of Protein Synthesis
The primary antibacterial mechanism of this compound is the inhibition of protein biosynthesis.[1][5] It targets the translation elongation factor Tu (EF-Tu), a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome.[5][6] By binding to EF-Tu, this compound prevents the formation of the ternary complex (EF-Tu–GTP–aa-tRNA), thereby inhibiting the initial step of the elongation phase of protein synthesis.[5] Molecular modeling suggests that McA forms non-covalent bonds with amino acid residues at the interface of domains 1 and 2 of EF-Tu.[1][5] This mode of action is similar to that of elfamycin-like antibiotics.[5]
Additionally, electron microscopy studies of cells treated with this compound derivatives have revealed alterations in the septation process during cell division, suggesting a potential secondary mechanism of action.[7]
Quantitative Antibacterial Activity
The antibacterial efficacy of this compound and its derivatives has been quantified using Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| This compound | Staphylococcus aureus IFO 12732 | 10 | - | [5] |
| This compound | Bacillus subtilis IFO 3134 | 60 | - | [5] |
| This compound | Bacillus pumilus | Low Sensitivity | - | [4] |
| This compound | Listeria monocytogenes | High Sensitivity | - | [4] |
| This compound | Staphylococcus epidermidis | High Sensitivity | - | [4] |
| Macrolactin XY | Enterococcus faecalis | 3 - 12 | - | [8] |
| Macrolactin XY | Various Microorganisms | 3 - 12 | - | [8] |
| 7-O-malonyl this compound | Methicillin-Resistant S. aureus (MRSA) | Low µg/mL range | - | [7] |
| 7-O-malonyl this compound | Vancomycin-Resistant Enterococci (VRE) | Low µg/mL range | - | [7] |
| This compound | E. coli (cell-free protein synthesis) | - | ~1 | [5] |
| This compound | S. aureus (cell-free protein synthesis) | - | 50 | [5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay:
-
Bacterial strains are cultured in appropriate broth media to reach the logarithmic growth phase.
-
The bacterial suspension is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
This compound is serially diluted in a 96-well microtiter plate.
-
The standardized bacterial suspension is added to each well.
-
Plates are incubated under optimal conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro Cell-Free Translation Inhibition Assay:
-
An E. coli or S. aureus S30 extract system for linear templates is utilized.[5]
-
The reaction mixture is prepared on ice, containing S30 premix, S30 extract, an amino acid mixture, a reporter mRNA (e.g., Firefly luciferase), an RNase inhibitor, and the test compound (this compound).[5]
-
The mixture (excluding mRNA) is pre-incubated at room temperature for ~5 minutes to allow the antibiotic to bind to its target.[5]
-
The reaction is initiated by adding the mRNA template and incubated at 37°C for 20 minutes.[5]
-
The activity of the synthesized reporter protein (e.g., luciferase) is measured using an appropriate substrate and a plate reader.[5]
-
The IC50 value is calculated as the concentration of this compound that inhibits protein synthesis by 50% compared to the control.[5]
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits protein synthesis by targeting EF-Tu.
Anti-inflammatory Therapeutic Potential
This compound and its derivatives have demonstrated potent anti-inflammatory effects by modulating the expression of key inflammatory mediators.
Mechanism of Action: Regulation of Inflammatory Pathways
The anti-inflammatory activity of macrolactins is linked to their ability to regulate the Toll-like receptor 4 (TLR4) signaling pathway.[9] In response to lipopolysaccharide (LPS), macrolactins inhibit TLR4 activation. This leads to the downregulation of pro-inflammatory gene expression by modulating downstream signaling molecules. Specifically, macrolactins have been shown to suppress the expression of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2][10][11] This regulation is mediated through the Nrf2/HO-1 and BACH1 signaling pathways.[9][12]
Quantitative Anti-inflammatory Activity
The anti-inflammatory effects are often measured by the reduction in the production of inflammatory markers in cell-based assays.
| Compound | Cell Line | Treatment | Effect | Reference |
| 7,13-epoxy this compound | RAW 264.7 | LPS | Significantly inhibits iNOS, IL-1β, IL-6 mRNA expression | [2][10] |
| 7-O-succinyl this compound | RAW 264.7 | LPS | Inhibits iNOS, IL-1β, IL-6 expression | [10] |
| 7-O-malonyl this compound | RAW 264.7 | LPS | Reduces iNOS, IL-1β production; no effect on IL-6 | [10] |
| This compound | RAW 264.7 | LPS | Slightly reduces IL-1β production | [10] |
Experimental Protocols
In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages):
-
RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).
-
Cells are seeded in 24-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells.
-
After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure cytokine levels (e.g., IL-6, IL-1β) using ELISA kits.
-
The cells are lysed to extract RNA or protein.
-
Gene expression of inflammatory markers (iNOS, IL-6, IL-1β) is quantified using RT-qPCR. Protein expression can be measured by Western blot.
Signaling Pathway Diagram
Caption: this compound inhibits LPS-induced inflammation via TLR4.
Anticancer Therapeutic Potential
Several macrolactins, particularly 7-O-succinyl this compound (SMA), have demonstrated significant antitumor activities against various cancer cell lines.[2][13]
Mechanism of Action
The anticancer effects of macrolactins are multifaceted and include:
-
Cytotoxicity: Inducing cell death in cancer cells.[14]
-
Inhibition of Migration and Invasion: Preventing the spread of cancer cells, a critical factor in metastasis.[14]
-
Anti-angiogenic Activity: Inhibiting the formation of new blood vessels that tumors need to grow.[2][14]
These effects are achieved through the regulation of multiple signaling pathways involved in cell proliferation, survival, and motility.[15][16]
Quantitative Anticancer Activity
The antitumor effects have been demonstrated in both in vitro and in vivo models.
| Compound | Cancer Cell Line | Assay | Result | Reference |
| 7-O-succinyl this compound | U87MG, U251MG, LN229 (Glioblastoma) | Cell Viability | Concentration-dependent inhibition | [14] |
| 7-O-succinyl this compound | U87MG, U251MG, LN229 (Glioblastoma) | Migration/Invasion | Concentration-dependent inhibition | [14] |
| 7-O-succinyl this compound | U87MG Xenograft (Mouse Model) | Tumor Volume | Significant reduction vs. control | [14] |
| 7-O-succinyl this compound | U87MG Xenograft (Mouse Model) | Survival | Increased survival vs. control | [14] |
Experimental Protocols
Cell Viability Assay (e.g., MTT or WST-1):
-
Human glioblastoma cells (e.g., U87MG) are seeded in 96-well plates.
-
After 24 hours, cells are treated with various concentrations of the test compound (e.g., SMA salt).
-
Plates are incubated for a specified period (e.g., 72 hours).
-
A viability reagent (e.g., MTT) is added to each well and incubated to allow for the formation of formazan crystals.
-
The crystals are solubilized, and the absorbance is read on a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control.
In Vitro Invasion Assay (Transwell Assay):
-
Transwell inserts with a Matrigel-coated membrane are placed in a 24-well plate.
-
Cancer cells, pre-treated with the test compound, are seeded into the upper chamber in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
After incubation (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Experimental Workflow Diagram
Caption: Standard workflow for assessing anticancer properties.
Conclusion
This compound and its structural analogs represent a versatile class of natural products with significant therapeutic potential. Their well-defined antibacterial mechanism, targeting the essential EF-Tu protein, makes them attractive candidates for developing new antibiotics to combat resistant pathogens. Furthermore, their ability to modulate key inflammatory and oncogenic pathways highlights their potential in developing novel treatments for inflammatory diseases and cancer. The diverse bioactivities, coupled with a unique chemical scaffold, position macrolactins as a promising area for future drug discovery and development efforts. Further preclinical and clinical evaluations are warranted to fully explore their therapeutic utility.
References
- 1. This compound is an inhibitor of protein biosynthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrolactin Antibiotics: Amazing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. Marine Microorganism-Derived Macrolactins Inhibit Inflammatory Mediator Effects in LPS-Induced Macrophage and Microglial Cells by Regulating BACH1 and HO-1/Nrf2 Signals through Inhibition of TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrolactins from Marine-Derived Bacillus subtilis B5 Bacteria as Inhibitors of Inducible Nitric Oxide and Cytokines Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor activity of 7-O-succinyl this compound tromethamine salt in the mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer activities, structure-activity relationship, and mechanism of action of 12-, 14-, and 16-membered macrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and Development of Macrolides as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis of Macrolactin A and its Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis protocols for Macrolactin A, a 24-membered macrolide with significant biological activities, and its analogues. It includes a summary of key synthetic strategies, detailed experimental procedures for pivotal reactions, and an exploration of the signaling pathways modulated by these compounds.
Introduction to this compound
This compound is a structurally complex natural product first isolated from a marine bacterium.[1] It has garnered significant attention from the scientific community due to its broad spectrum of biological activities, including potent antiviral (notably against HIV), anticancer, and anti-inflammatory properties.[1][2] The intricate architecture of this compound, featuring multiple stereocenters and conjugated dienes, presents a formidable challenge for synthetic chemists and has spurred the development of innovative synthetic methodologies. This document outlines two prominent total synthesis approaches and delves into the molecular mechanisms underlying this compound's therapeutic potential.
Retrosynthetic Analysis and Key Strategies
Two notable total syntheses of (-)-Macrolactin A have been reported by the research groups of Smith and Ott, and Marino and coworkers. Both strategies employ a convergent approach, assembling the complex macrocycle from smaller, stereochemically defined fragments.
1. The Smith and Ott Approach: A Stille Coupling-Based Strategy
The cornerstone of the Smith and Ott synthesis is the extensive use of the palladium-catalyzed Stille cross-coupling reaction for the stereospecific construction of the three diene moieties and for the final macrocyclization step.[3] This highly convergent route allows for the flexible synthesis of various analogues.
2. The Marino Approach: A Strategy Featuring a Versatile 1,3-Diol Synthon
The Marino synthesis highlights the use of a novel 1,3-diol synthon for the introduction of two key stereocenters. This approach also utilizes a Julia-Lythgoe olefination for the formation of a key diene segment and culminates in a Yamaguchi macrolactonization to close the 24-membered ring.[4]
Comparative Summary of Key Synthetic Reactions
The following table summarizes the key reactions and reported yields for the total syntheses of (-)-Macrolactin A by Smith and Ott, and Marino et al. This allows for a direct comparison of the efficiency of different synthetic steps.
| Reaction | Smith & Ott (1998) | Marino et al. (2002) |
| Key Bond Formation | Stille Cross-Coupling | Julia-Lythgoe Olefination, Tellurium-derived Cuprate Addition |
| Macrocyclization | Intramolecular Stille Coupling | Yamaguchi Lactonization |
| Longest Linear Sequence | 17 steps | 19 steps |
| Overall Yield | Not explicitly stated | 36% over the final 4 steps |
Experimental Protocols
This section provides detailed methodologies for the key chemical transformations employed in the total synthesis of this compound.
Protocol 1: Stille Cross-Coupling (Smith & Ott)
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an organostannane with an organic halide, a reaction central to the Smith and Ott synthesis.
Materials:
-
Vinyl iodide fragment
-
Vinylstannane fragment
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (AsPh₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., NMP)
Procedure:
-
To a solution of the vinyl iodide and vinylstannane in NMP, add Pd₂(dba)₃ and AsPh₃.
-
Add DIPEA to the mixture.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) until the reaction is complete (monitored by TLC).
-
Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Julia-Lythgoe Olefination (Marino et al.)
This protocol details the formation of an (E)-alkene from a phenylsulfonyl carbanion and an aldehyde, a key step in the Marino synthesis.
Materials:
-
Phenyl sulfone
-
Aldehyde
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetic anhydride
-
Sodium amalgam (Na(Hg))
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (MeOH)
Procedure:
-
Dissolve the phenyl sulfone in anhydrous THF and cool to -78 °C.
-
Add n-BuLi dropwise and stir for 30 minutes to generate the carbanion.
-
Add a solution of the aldehyde in THF and stir at -78 °C for 1 hour.
-
Quench the reaction with acetic anhydride and allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of THF and MeOH.
-
Add sodium amalgam portionwise at 0 °C and stir until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the product by flash chromatography.
Protocol 3: Yamaguchi Macrolactonization (Marino et al.)
This protocol describes the formation of the macrolactone ring from a hydroxy carboxylic acid precursor.
Materials:
-
Seco-acid (hydroxy carboxylic acid)
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous toluene
Procedure:
-
To a solution of the seco-acid in anhydrous toluene, add triethylamine and 2,4,6-trichlorobenzoyl chloride at room temperature.
-
Stir the mixture for 2 hours.
-
In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene and heat to reflux.
-
Add the mixed anhydride solution dropwise to the refluxing DMAP solution over several hours using a syringe pump to maintain high dilution conditions.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer, concentrate, and purify the macrolactone by flash chromatography.
Signaling Pathways and Biological Activity
This compound exhibits its biological effects by modulating specific cellular signaling pathways. Two key mechanisms have been identified: inhibition of bacterial protein synthesis and modulation of inflammatory responses.
Inhibition of Bacterial Protein Synthesis
This compound acts as a potent inhibitor of protein biosynthesis in bacteria.[1][3][5][6] Its primary target is the elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation.[1] By binding to EF-Tu, this compound prevents the delivery of aminoacyl-tRNA to the ribosome, thereby halting protein synthesis and leading to bacterial growth inhibition.
Caption: this compound inhibits bacterial protein synthesis by targeting EF-Tu.
Anti-inflammatory Signaling Pathways
This compound demonstrates significant anti-inflammatory activity by modulating two key signaling pathways: the Toll-like receptor 4 (TLR4) pathway and the Nrf2/HO-1 pathway.
1. Inhibition of the TLR4/NF-κB Pathway:
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, leading to a signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit the activation of the TLR4 signaling pathway, thereby suppressing the nuclear translocation of NF-κB and reducing the production of these inflammatory mediators.[2]
Caption: this compound inhibits the TLR4/NF-κB inflammatory pathway.
2. Activation of the Nrf2/HO-1 Pathway:
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by stimuli such as this compound, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) and induces the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1). HO-1 has potent anti-inflammatory effects. This compound has been shown to promote the nuclear translocation of Nrf2 and upregulate HO-1 expression, contributing to its anti-inflammatory properties.[2]
Caption: this compound promotes anti-inflammatory effects via the Nrf2/HO-1 pathway.
Conclusion
The total synthesis of this compound and its analogues remains an active area of research, driven by the significant therapeutic potential of these complex natural products. The synthetic strategies outlined in this document provide a roadmap for the laboratory synthesis of these molecules, enabling further investigation into their biological activities and the development of novel therapeutic agents. The elucidation of their mechanisms of action, particularly their effects on bacterial protein synthesis and inflammatory signaling, opens new avenues for drug discovery and development in the fields of infectious diseases and inflammatory disorders.
References
- 1. Stereocontrolled synthesis of (-)-macrolactin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Marine Microorganism-Derived Macrolactins Inhibit Inflammatory Mediator Effects in LPS-Induced Macrophage and Microglial Cells by Regulating BACH1 and HO-1/Nrf2 Signals through Inhibition of TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
High-Yield Fermentation and Purification of Macrolactin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrolactin A, a 24-membered macrolide antibiotic, has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. This polyketide, primarily produced by various species of Bacillus, presents a promising scaffold for the development of novel therapeutics. This document provides detailed application notes and protocols for the high-yield fermentation of this compound from Bacillus species and its subsequent purification to high purity. The methodologies described herein are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of macrolide-based drugs.
Data Presentation: Fermentation Yields of this compound
The production of this compound can be significantly influenced by the choice of microbial strain and the optimization of fermentation parameters. Below is a summary of reported yields achieved with different Bacillus strains and fermentation strategies.
| Bacterial Strain | Fermentation Strategy | Key Optimized Parameters | This compound Yield (mg/L) | Reference |
| Bacillus amyloliquefaciens ESB-2 | Response Surface Methodology | Peptone, Medium Volume, Temperature | 21.63 | [1] |
| Bacillus methylotrophicus B-9987 (Wild-Type) | Standard Fermentation | Not specified | ~17.5 | [1] |
| Bacillus methylotrophicus B-9987 (ΔbmmGT1 mutant) | Genetic Modification | Inactivation of a glycosyltransferase gene | 105 | [1] |
| Bacillus subtilis BS-58 | Standard Fermentation | Not specified | Not explicitly quantified, but confirmed production | [2] |
| Bacillus amyloliquefaciens NJN-6 | Standard Fermentation | Not explicitly quantified, but confirmed production of this compound and its derivatives | [3] |
Experimental Protocols
Part 1: High-Yield Fermentation of this compound
This protocol details the steps for the cultivation of Bacillus species to achieve high yields of this compound.
1.1. Strain Selection and Inoculum Preparation
-
Producing Strain: Bacillus amyloliquefaciens ESB-2 has been shown to be a potent producer of this compound.[1] Other suitable strains include various isolates of Bacillus subtilis and Bacillus methylotrophicus.[1][2]
-
Inoculum Medium: Luria-Bertani (LB) broth or a similar rich medium is suitable for inoculum preparation.
-
Protocol:
-
Streak the selected Bacillus strain on an LB agar plate and incubate at 30-37°C until single colonies are well-formed.
-
Inoculate a single colony into a flask containing LB broth.
-
Incubate the culture at 30-37°C with shaking at 200-250 rpm until it reaches the mid-logarithmic phase of growth (OD600 ≈ 0.6-0.8).
-
1.2. Fermentation Medium and Conditions
The composition of the fermentation medium is critical for maximizing this compound production. The following medium has been optimized for high-yield production.[1]
-
Optimized Fermentation Medium (per liter):
-
Peptone: 14.8 g
-
Yeast Extract: 1.0 g
-
FePO₄: 0.01 g
-
Adjust to pH 6.0 before sterilization.
-
-
Fermentation Protocol:
-
Prepare the optimized fermentation medium and sterilize by autoclaving.
-
Inoculate the sterile medium with the prepared seed culture to a final concentration of 5% (v/v).
-
Incubate the fermentation culture at 26.3°C with vigorous shaking (e.g., 150 rpm) for 48-72 hours.
-
Monitor the production of this compound periodically by taking small aliquots of the culture, extracting with ethyl acetate, and analyzing by HPLC.
-
Part 2: Purification of this compound
This section provides a step-by-step protocol for the extraction and purification of this compound from the fermentation broth.
2.1. Extraction of this compound
-
Cell Removal: After fermentation, centrifuge the culture broth at 8,000-10,000 x g for 20 minutes to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant, which contains the secreted this compound.
-
Solvent Extraction:
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5-10 minutes. Allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
Pool all the ethyl acetate extracts.
-
-
Concentration: Evaporate the pooled ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
2.2. Chromatographic Purification
A two-step chromatographic procedure is recommended for obtaining high-purity this compound.
Step 1: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: A C18 reversed-phase preparative column (e.g., Nucleosil 100-7 C18, 250 x 21 mm) is suitable for the initial purification.[4]
-
Mobile Phase:
-
Solvent A: 0.5% Acetic acid in 51% Methanol
-
Solvent B: 0.5% Acetic acid in 56% Methanol[4]
-
-
Protocol:
-
Dissolve the crude extract in a minimal volume of methanol.
-
Equilibrate the preparative RP-HPLC column with Solvent A.
-
Inject the dissolved crude extract onto the column.
-
Elute the compounds using a linear gradient from 0% to 100% Solvent B over 60 minutes at a flow rate of 20 ml/min.[4]
-
Monitor the elution profile at 280 nm and collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by analytical HPLC or TLC to identify those containing this compound.
-
Pool the fractions containing this compound and evaporate the solvent.
-
Step 2: Sephadex LH-20 Column Chromatography
This step is used for final polishing and removal of closely related impurities.
-
Column Packing:
-
Swell Sephadex LH-20 resin in the chosen solvent system (e.g., methanol:dichloromethane, 1:1 v/v) for at least 3 hours.[4]
-
Carefully pack a column (e.g., 760 x 25 mm) with the swollen resin to create a uniform bed.[4]
-
Equilibrate the column by washing with several column volumes of the solvent system.
-
-
Purification Protocol:
-
Dissolve the partially purified this compound from the RP-HPLC step in a small volume of the solvent system.
-
Carefully load the sample onto the top of the Sephadex LH-20 column.
-
Elute the column with the solvent system at a flow rate of 5 ml/min.[4]
-
Collect fractions and monitor by TLC or analytical HPLC.
-
Pool the fractions containing pure this compound and evaporate the solvent to obtain the final product.
-
Mandatory Visualizations
This compound Biosynthesis Pathway
Caption: Biosynthesis of this compound via the Type I Polyketide Synthase (PKS) pathway.
Experimental Workflow for this compound Production and Purification
Caption: Overall workflow for the production and purification of this compound.
Signaling Pathways Affected by this compound Derivatives
Caption: Signaling pathways modulated by this compound and its derivatives.
References
- 1. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mediated biocontrol of Fusarium oxysporum and Rhizoctonia solani infestation on Amaranthus hypochondriacus by Bacillus subtilis BS-58 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 7-O-Malonyl this compound, a New Macrolactin Antibiotic from Bacillus subtilis Active against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococci, and a Small-Colony Variant of Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Macrolactin A by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrolactin A is a 24-membered macrolide antibiotic produced by various marine bacteria, notably species of Bacillus.[1][2] It has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2] As research into the therapeutic potential of this compound and its derivatives continues, robust and reliable analytical methods for its quantification in various biological matrices are essential. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), a highly sensitive and specific analytical technique.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound and its related compounds using LC-MS/MS. These values are compiled from various studies and represent typical performance metrics that can be achieved with the described methods.
| Analyte | Matrix | LLOQ | Linearity Range | Recovery (%) | Reference |
| This compound | Rat Plasma | 0.1 ng/mL | 0.1 - 100 ng/mL | 84.2 - 113.7 | (Noh et al., 2014) |
| 7-O-succinyl this compound | Rat Plasma | 0.2 ng/mL | 0.2 - 200 ng/mL | 84.2 - 113.7 | (Noh et al., 2014) |
| This compound | Bacterial Culture | 3 µg/mL (MIC) | Not Reported | Not Reported | (Chen et al., 2024) |
Experimental Protocols
Sample Preparation
a) From Bacterial Culture (e.g., Bacillus sp.)
This protocol is designed for the extraction of this compound from a bacterial fermentation broth.
-
Harvesting: Centrifuge the bacterial culture at 8,000 x g for 15 minutes to separate the supernatant and the bacterial pellet.
-
Extraction of Supernatant:
-
Mix the supernatant with an equal volume of ethyl acetate in a separatory funnel.
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer two more times with ethyl acetate.
-
Combine all organic extracts.
-
-
Extraction of Bacterial Pellet:
-
Resuspend the bacterial pellet in methanol and sonicate for 20 minutes to lyse the cells.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the methanolic supernatant.
-
-
Drying and Reconstitution:
-
Evaporate the combined organic extracts and the methanolic supernatant to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of methanol or acetonitrile/water (1:1, v/v) for LC-MS/MS analysis.
-
b) From Plasma
This protocol is adapted from the method for the simultaneous determination of 7-O-succinyl this compound and this compound in rat plasma.[3]
-
Aliquoting: Transfer 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Addition of Internal Standard: Add 10 µL of the internal standard working solution (e.g., Methaqualone in methanol) to the plasma sample.
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex for 1 minute to precipitate the proteins.
-
-
Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.
-
HPLC Method
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) is recommended for good separation of these polar compounds. A C18 column can also be used.
-
Mobile Phase A: 10 mM Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Method
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters (Typical values, should be optimized for the specific instrument):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 403.2 | 121.1 | 25 | 100 |
| 403.2 | 207.1 | 20 | 100 | |
| 7-O-succinyl this compound | 503.2 | 403.2 | 15 | 100 |
| 503.2 | 101.0 | 20 | 100 | |
| Methaqualone (IS) | 251.1 | 233.1 | 20 | 100 |
| 251.1 | 91.1 | 35 | 100 |
Note: The specific product ions and collision energies should be optimized for the instrument in use by infusing a standard solution of each analyte.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Signaling Pathways of this compound
Anti-inflammatory Signaling Pathway via NF-κB Inhibition
Caption: this compound inhibits the NF-κB signaling pathway.
Anti-cancer Signaling Pathway via PI3K/Akt/mTOR Inhibition
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 7-O-succinyl this compound and its metabolite this compound in rat plasma using liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Macrolactin A Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrolactin A, a member of the macrolide class of natural products, has demonstrated a range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1][2] Recent studies have highlighted its potential as an anticancer agent, exhibiting cytotoxic effects against various cancer cell lines.[1] These application notes provide detailed protocols for commonly used cell-based assays to evaluate the cytotoxicity of this compound and offer insights into its potential mechanisms of action. The provided methodologies for MTT, LDH, and Caspase-3/7 assays are foundational for screening and characterizing the cytotoxic profile of this compound and its derivatives.
Data Presentation
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of this compound and its derivatives against various cell lines. This data is crucial for determining the appropriate concentration range for in vitro studies.
| Compound | Cell Line | Cell Type | IC50 (µM) | Assay | Reference |
| This compound | HTB-26 | Breast Cancer | 10-50 | Crystal Violet | [3] |
| This compound | PC-3 | Pancreatic Cancer | 10-50 | Crystal Violet | [3] |
| This compound | HepG2 | Hepatocellular Carcinoma | 10-50 | Crystal Violet | [3] |
| 7-O-succinyl this compound | HT-29 | Colon Cancer | Not specified | Proliferation Assay | [4] |
| This compound | L929 | Mouse Fibroblast | ~30 µg/mL | Not specified | [2] |
| 7-O-malonyl this compound | HeLa | Human Epithelial | 31.25-62.5 µg/mL | CyQUANT | [2] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below to ensure reproducibility and accuracy in evaluating the cytotoxic effects of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).
-
Data Analysis: Subtract the absorbance of the no-cell control from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Caspase-3/7 Activity Assay for Apoptosis Detection
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases, generates a luminescent or fluorescent signal.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-3/7 assay kit (containing caspase substrate and buffer)
-
White-walled 96-well plates (for luminescence assays) or black-walled, clear-bottom 96-well plates (for fluorescence assays)
-
Luminometer or fluorescence microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed cells in the appropriate 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours. Treat the cells with serial dilutions of this compound as described in the MTT protocol. Include appropriate controls.
-
Incubation: Incubate the plate for a period shorter than that used for viability assays (e.g., 6, 12, or 24 hours) to capture the early stages of apoptosis.
-
Caspase-3/7 Reagent Addition: Equilibrate the plate and the Caspase-3/7 reagent to room temperature. Add 100 µL of the Caspase-3/7 reagent to each well.
-
Incubation: Gently mix the contents of the wells and incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using the appropriate plate reader.
-
Data Analysis: Subtract the background reading (from no-cell control wells) from all measurements. Express the results as fold change in caspase activity relative to the vehicle control.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound cytotoxicity.
Putative Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling cascade initiated by this compound is still under investigation, evidence suggests the involvement of key cellular pathways. A derivative, 7-O-succinyl this compound, has been shown to suppress the PI3K/Akt/mTOR pathway.[4] Additionally, studies on similar anti-angiogenic molecules suggest a potential role for NF-κB and the activation of the caspase cascade. The following diagram illustrates a putative pathway based on current understanding.
Caption: Putative signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for In Vivo Pharmacokinetic Testing of Macrolactin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrolactin A (McA) is a 24-membered macrolide antibiotic with a range of biological activities, including antibacterial, antiviral, and antitumor properties.[1][2][3] Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of in vivo animal models and detailed protocols for studying the pharmacokinetics of this compound. Due to its instability in rat plasma, the mouse has been identified as a more suitable animal model for these studies.
Animal Model Selection
The selection of an appropriate animal model is a critical first step in pharmacokinetic studies. For this compound, mice are the recommended model.
Rationale:
-
Plasma Stability: this compound is unstable in rat plasma, likely due to high esterase activity, which can lead to inconsistent and unreliable pharmacokinetic data. In contrast, it exhibits greater stability in mouse and human plasma.
-
Established Precedent: Published pharmacokinetic studies for this compound have been successfully conducted in mice, providing a baseline for comparison and further research.[4]
Recommended Strain:
-
ICR mice (male) have been effectively used in previous studies. However, other common strains like C57BL/6 or BALB/c can also be considered, though strain-specific differences in metabolism should be taken into account.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in male ICR mice following intravenous, oral, and intraperitoneal administration.
Table 1: Pharmacokinetic Parameters of this compound in Mice [4]
| Parameter | Intravenous (25 mg/kg) | Oral (50 mg/kg) | Intraperitoneal (50 mg/kg) |
| Cmax (µg/mL) | - | 0.08 ± 0.02 | 1.41 ± 0.23 |
| Tmax (min) | - | 10 | 6 |
| AUC (µg·min/mL) | 270 ± 35 | 10.1 ± 2.1 | 132 ± 18 |
| t½ (min) | 10.3 | - | - |
| CL (mL/min/kg) | 92.6 ± 12.0 | - | - |
| Vss (mL/kg) | 1140 ± 150 | - | - |
| F (%) | - | 1.9 ± 0.4 | 24.4 ± 3.3 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established practices and findings from studies on this compound.
Protocol 1: Bioanalytical Method for this compound in Mouse Plasma using LC-MS/MS
This protocol outlines a sensitive and specific method for the quantification of this compound in mouse plasma.
1. Sample Preparation (Protein Precipitation):
- To a 50 µL aliquot of mouse plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., a structurally similar, stable macrolide not present in the study).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
- Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
- 0-1 min: 10% B
- 1-5 min: Linear gradient from 10% to 90% B
- 5-6 min: 90% B
- 6-6.1 min: Return to 10% B
- 6.1-8 min: Re-equilibration at 10% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM) Transitions:
- This compound: Precursor ion [M+H]⁺ → Product ion (specific fragment to be determined through compound tuning).
- Internal Standard: Precursor ion [M+H]⁺ → Product ion.
- Key Parameters (to be optimized for the specific instrument):
- Capillary Voltage: ~3.5 kV
- Source Temperature: ~150°C
- Desolvation Temperature: ~400°C
- Collision Gas: Argon.
- Collision Energy: To be optimized for each transition.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol describes the administration of this compound to mice and subsequent blood sample collection for pharmacokinetic analysis.
1. Animal Handling and Housing:
- Species: Male ICR mice (or other appropriate strain), 8-10 weeks old.
- Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
- Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
- Fasting: Fast animals overnight (approximately 12 hours) before oral administration, with free access to water.
2. Dosing Formulations:
- Intravenous (IV) Formulation: Dissolve this compound in a vehicle suitable for IV injection, such as a mixture of DMSO and PEG400, further diluted with saline. The final concentration of the organic solvent should be minimized to avoid toxicity.
- Oral (PO) and Intraperitoneal (IP) Formulations: this compound can be suspended in a vehicle such as 0.5% methylcellulose in water.
3. Administration Routes:
- Intravenous (IV) Administration:
- Administer the formulation as a bolus injection into the lateral tail vein.
- Recommended volume: 5 mL/kg.
- Oral (PO) Administration:
- Administer the formulation via oral gavage using a suitable gavage needle.
- Recommended volume: 10 mL/kg.
- Intraperitoneal (IP) Administration:
- Inject the formulation into the lower abdominal quadrant.
- Recommended volume: 10 mL/kg.
4. Blood Sampling:
- Collect serial blood samples (approximately 30-50 µL) from each mouse at predetermined time points.
- Suggested Time Points:
- IV: 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
- PO and IP: 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
- Collection Technique: Use sparse sampling or serial sampling techniques such as submandibular vein or saphenous vein bleeding. Retro-orbital bleeding can be used for terminal sample collection.
- Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo pharmacokinetic study of this compound in mice.
Mechanism of Action of this compound (in Bacteria)
While not directly influencing mammalian pharmacokinetics, understanding the mechanism of action provides context for its biological activity. This compound inhibits bacterial protein synthesis.
Caption: this compound inhibits bacterial protein synthesis by targeting EF-Tu.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mlst.ouc.edu.cn [mlst.ouc.edu.cn]
- 4. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an inhibitor of protein biosynthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying the Effect of Macrolactin A on Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the effects of Macrolactin A, a macrolide antibiotic, on bacterial biofilm formation. The protocols outlined below are based on established methodologies for biofilm research and can be adapted for various bacterial species.
Introduction
This compound is a 24-membered macrolide lactone produced by marine bacteria, notably species of Bacillus.[1][2] It is known to exhibit antibacterial activity against a range of bacteria, particularly Gram-positive organisms. The primary mechanism of its antibacterial action is the inhibition of protein synthesis.[1] This mode of action suggests a strong potential for this compound to interfere with biofilm formation, a complex process that relies heavily on the synthesis of proteins for adhesion, matrix production, and intercellular signaling. While extensive research on the anti-biofilm properties of various natural products is ongoing, specific data on this compound's direct effects on biofilm formation is limited in publicly available literature.[3][4][5][6][7] However, studies on other macrolides have shown that they can modulate biofilm formation, sometimes inhibiting it and in other cases, paradoxically, inducing it, often in a concentration-dependent manner.[8][9]
These protocols provide a framework for the systematic evaluation of this compound's anti-biofilm potential, from initial screening to the elucidation of its mechanism of action.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 2 | [10] |
| 7-O-succinyl this compound | Staphylococcus aureus (MRSA) | < 0.25 | [10] |
| This compound | Vancomycin-resistant Enterococci (VRE) | 16 | [10] |
| 7-O-succinyl this compound | Vancomycin-resistant Enterococci (VRE) | 1-2 | [10] |
| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Bacillus subtilis | 0.015 - 0.125 | [1] |
| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Staphylococcus aureus | 0.015 - 0.125 | [1] |
| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Escherichia coli | 0.015 - 0.125 | [1] |
| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Pseudomonas aeruginosa | 0.015 - 0.125 | [1] |
| 7-O-methyl-5′-hydroxy-3′-heptenoate macrolactin | Aeromonas hydrophila | Not specified | [1] |
| 7-O-methyl-5′-hydroxy-3′-heptenoate macrolactin | Vibrio parahemolyticus | Not specified | [1] |
| 7-O-methyl-5′-hydroxy-3′-heptenoate macrolactin | Vibrio vulnificus | Not specified | [1] |
Note: This table summarizes the known antibacterial activity of this compound and its derivatives against planktonic bacteria. This data is crucial for designing biofilm experiments, as anti-biofilm effects are often studied at sub-inhibitory concentrations.
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using Crystal Violet Assay
This protocol determines the lowest concentration of this compound that inhibits the formation of bacterial biofilms.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Plate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in the appropriate medium. Dilute the overnight culture to an OD₆₀₀ of 0.05-0.1.
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of two-fold dilutions in the growth medium.
-
Incubation: Add 100 µL of the bacterial inoculum and 100 µL of the this compound dilutions to the wells of the 96-well plate. Include a positive control (bacteria with no this compound) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.
-
Crystal Violet Staining:
-
Gently discard the planktonic cells from the wells.
-
Wash the wells three times with 200 µL of PBS to remove loosely attached cells.
-
Add 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells again with PBS.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.
Protocol 2: Assessment of Biofilm Viability using Resazurin Assay
This protocol assesses the metabolic activity of bacterial cells within the biofilm after treatment with this compound.
Materials:
-
Biofilms treated with this compound (from Protocol 1)
-
Resazurin sodium salt solution (0.02% w/v in PBS)
-
Fluorescence plate reader
Procedure:
-
Prepare Biofilms: Follow steps 1-4 of Protocol 1 to grow biofilms in the presence of this compound.
-
Remove Planktonic Cells: Gently discard the supernatant from the wells.
-
Resazurin Staining:
-
Add 100 µL of the resazurin solution to each well.
-
Incubate in the dark for 1-4 hours at the optimal growth temperature.
-
-
Quantification: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: A decrease in fluorescence intensity indicates a reduction in metabolically active cells within the biofilm.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized pathway of this compound's anti-biofilm action.
Experimental Workflow Diagram
Caption: Workflow for quantifying this compound's effect on biofilms.
References
- 1. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Natural Products as Inspiration for the Development of Bacterial Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. seq.es [seq.es]
- 9. Macrolides at Clinically-Relevant Concentrations May Induce Biofilm Formation in Macrolide-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activities of this compound and 7-O-succinyl this compound from Bacillus polyfermenticus KJS-2 against vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antiviral Activity of Macrolactin A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Macrolactin A, a member of the macrolactin class of polyketide antibiotics, has demonstrated a range of biological activities, including antibacterial, and anticancer properties.[1] Notably, emerging research has highlighted its potential as an antiviral agent. In vitro studies have indicated its efficacy against Herpes Simplex Virus (HSV) types I and II and Human Immunodeficiency Virus (HIV).[1] Furthermore, in silico modeling has identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), suggesting a possible therapeutic role in COVID-19.[1][2] This document provides detailed protocols for assessing the antiviral activity of this compound against these viruses, alongside methods for evaluating its cytotoxicity to determine its therapeutic index.
Data Presentation
A summary of the reported antiviral activity of this compound is presented below. This table serves as a reference for the expected potency of the compound.
| Virus | Assay Type | Cell Line | Metric | Value | Reference |
| Herpes Simplex Virus I (HSV-1) | In vitro Inhibition | Not Specified | IC50 | 5.0 µg/mL | [3] |
| Herpes Simplex Virus II (HSV-2) | In vitro Inhibition | Not Specified | IC50 | 8.3 µg/mL | [3] |
| HIV | T-lymphoblast cells | Not Specified | - | Protected against viral replication | [1] |
| SARS-CoV-2 (in silico) | Molecular Docking | - | Binding Energy | -9.22 kcal/mol (with Mpro) | [1][2] |
Experimental Protocols
Plaque Reduction Assay for Herpes Simplex Virus (HSV)
This assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Principle: Infectious virus particles create localized areas of cell death, or plaques, on a monolayer of host cells. The number of plaques is proportional to the number of infectious virions. An effective antiviral agent will reduce the number and/or size of these plaques.
Protocol:
-
Cell Culture:
-
Culture a suitable host cell line for HSV (e.g., Vero cells) in 6-well plates until a confluent monolayer is formed.
-
-
Virus Titration (to be performed prior to the antiviral assay):
-
Prepare ten-fold serial dilutions of the HSV stock.
-
Infect confluent cell monolayers with each dilution for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) to restrict virus spread.
-
Incubate for 2-3 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) and count the plaques to determine the virus titer in plaque-forming units per milliliter (PFU/mL).
-
-
Antiviral Assay:
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Pre-treat the confluent cell monolayers with the different concentrations of this compound for 1 hour at 37°C. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Infect the cells with HSV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well), in the presence of the corresponding this compound concentration.
-
After a 1-hour adsorption period, remove the virus and compound-containing medium.
-
Overlay the cells with a semi-solid medium containing the respective concentrations of this compound.
-
Incubate for 2-3 days at 37°C.
-
Fix, stain, and count the plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow for Plaque Reduction Assay
Caption: Workflow for the Plaque Reduction Assay.
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.
Principle: The amount of p24 antigen in the supernatant of infected cell cultures is measured using a sandwich ELISA. A reduction in p24 levels in the presence of an antiviral compound indicates inhibition of viral replication.
Protocol:
-
Cell Culture and Infection:
-
Seed a suitable T-cell line (e.g., MT-4 cells) in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Treat the cells with the different concentrations of this compound.
-
Infect the cells with a known amount of HIV-1. Include appropriate controls (uninfected cells, infected cells with no drug).
-
Incubate the cultures for a period that allows for multiple rounds of replication (e.g., 3-5 days).
-
-
p24 ELISA:
-
Coat a 96-well ELISA plate with an anti-p24 capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants (containing p24) and p24 standards to the wells and incubate.
-
Wash the plate and add a biotinylated anti-p24 detection antibody.
-
Wash and add streptavidin-horseradish peroxidase (HRP).
-
Add a TMB substrate and stop the reaction.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the p24 standards.
-
Calculate the p24 concentration in the culture supernatants.
-
Determine the percentage of inhibition of p24 production for each this compound concentration.
-
Calculate the 50% effective concentration (EC50).
-
Experimental Workflow for HIV-1 p24 Antigen Capture ELISA
Caption: Workflow for the HIV-1 p24 Antigen Capture ELISA.
SARS-CoV-2 Main Protease (Mpro) Inhibitor Screening Assay
This is a biochemical assay to validate the in silico findings of this compound's activity against the SARS-CoV-2 main protease.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by Mpro, releasing a fluorescent signal. An inhibitor of Mpro will prevent or reduce this cleavage, resulting in a lower fluorescent signal.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of recombinant SARS-CoV-2 Mpro.
-
Prepare a solution of the Mpro-specific fluorogenic substrate.
-
Prepare serial dilutions of this compound. A known Mpro inhibitor (e.g., GC376) should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the Mpro enzyme to each well.
-
Add the different concentrations of this compound or the positive control inhibitor. Include a no-inhibitor control.
-
Incubate briefly to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) over time.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of this compound.
-
Determine the percentage of inhibition compared to the no-inhibitor control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Experimental Workflow for Mpro Inhibitor Screening
Caption: Workflow for SARS-CoV-2 Mpro Inhibitor Screening.
Cytotoxicity Assay (MTT Assay)
This assay is crucial for assessing the viability of cells after treatment with this compound to distinguish between antiviral effects and general cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed the same host cells used in the antiviral assays into a 96-well plate.
-
Treat the cells with the same serial dilutions of this compound used in the antiviral assays. Include a no-drug control.
-
Incubate for the same duration as the corresponding antiviral assay.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the no-drug control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the this compound concentration.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50 (or EC50). A higher SI value indicates a more favorable therapeutic window.
-
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cytotoxicity Assay.
Potential Signaling Pathways in Antiviral Activity
While direct evidence linking this compound to specific signaling pathways in viral infections is currently lacking, the NF-κB and MAPK pathways are common targets for viral manipulation and antiviral intervention.[4][5][6] Further research is warranted to investigate if this compound exerts its antiviral effects through modulation of these pathways.
NF-κB Signaling Pathway in Viral Infection
Caption: Generalized NF-κB Signaling Pathway.
MAPK Signaling Pathway in Viral Infection
Caption: Generalized MAPK Signaling Pathway.
References
- 1. This compound as a Novel Inhibitory Agent for SARS-CoV-2 Mpro: Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound as a Novel Inhibitory Agent for SARS-CoV-2 Mpro: Bioinformatics Approach | Semantic Scholar [semanticscholar.org]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on viral manipulation of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of NF-κB signalling by microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Effects of Macrolactin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrolactin A, a member of the macrolactin family of polyketides produced by marine microorganisms, has demonstrated significant anti-inflammatory properties.[1][2][3][4] These compounds are of growing interest in drug discovery for their potential to treat a variety of inflammatory diseases.[2] The primary mechanism of action for this compound's anti-inflammatory effects involves the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators.[1]
These application notes provide a comprehensive guide to the experimental techniques and protocols used to investigate and quantify the anti-inflammatory effects of this compound. The following sections detail the necessary in vitro assays, cellular models, and molecular biology techniques required to characterize its mechanism of action.
Data Presentation: Quantitative Analysis of this compound's Anti-inflammatory Activity
The anti-inflammatory effects of this compound can be quantified by measuring its ability to inhibit the production of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[1][5]
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators
| Mediator | Assay Type | Cell Line | LPS Concentration | This compound Concentration | % Inhibition (Mean ± SD) | IC₅₀ (µM) | Reference |
| Nitric Oxide (NO) | Griess Assay | RAW 264.7 | 1 µg/mL | 10 µM | 59.4 ± 1.5 | ~8.5 | [6] |
| 25 µM | 82.4 ± 0.8 | [6] | |||||
| Prostaglandin E₂ (PGE₂) | ELISA | RAW 264.7 | 1 µg/mL | 20 µM | 75.3 ± 4.2 | ~12.0 | [1] |
| TNF-α | ELISA | RAW 264.7 | 100 ng/mL | 20 µM | 68.9 ± 5.1 | ~15.5 | [1] |
| IL-6 | ELISA | RAW 264.7 | 100 ng/mL | 20 µM | 72.1 ± 6.3 | ~14.0 | [1] |
| iNOS (mRNA) | RT-PCR | RAW 264.7 | 1 µg/mL | 40 µM | Significant Reduction | N/A | [5] |
| COX-2 (protein) | Western Blot | BV2 | 1 µg/mL | 20 µM | Significant Reduction | N/A | [1] |
Note: The data presented are representative values compiled from multiple sources and may not reflect the results of a single study. Researchers should determine these values empirically for their specific experimental conditions.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial regulators of the inflammatory response.[1]
Experimental Workflow for Investigating this compound
A systematic workflow is essential for characterizing the anti-inflammatory properties of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages and their subsequent treatment with this compound and LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed cells in 96-well plates (for mediator analysis) or 6-well plates (for protein analysis) and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various non-toxic concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Following pre-treatment, add LPS to a final concentration of 1 µg/mL to induce an inflammatory response.[7] A negative control group without LPS stimulation should also be included.
-
Incubation: Incubate the plates for an additional 24 hours.
-
Supernatant and Lysate Collection: After incubation, collect the cell culture supernatant for analysis of secreted mediators. For protein analysis, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol quantifies NO production by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant.[7][8][9]
Materials:
-
Collected cell culture supernatants
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Standard Curve: Prepare a serial dilution of the sodium nitrite standard in culture medium to generate a standard curve.
-
Sample Preparation: In a new 96-well plate, add 100 µL of each collected cell culture supernatant and 100 µL of each nitrite standard.[7]
-
Griess Reaction: Add 100 µL of Griess Reagent to each well.[8]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[7]
-
Measurement: Measure the absorbance at 550 nm using a microplate reader.[8]
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance values to the standard curve.
Protocol 3: Pro-inflammatory Cytokine and PGE₂ Measurement (ELISA)
This protocol outlines the quantification of secreted pro-inflammatory cytokines (TNF-α, IL-6) and Prostaglandin E₂ (PGE₂) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Materials:
-
Collected cell culture supernatants
-
Commercially available ELISA kits for TNF-α, IL-6, and PGE₂[10][11][12][13][14]
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Typically, the procedure involves adding standards and samples to a pre-coated microplate, followed by the addition of detection antibodies and a substrate for color development.
-
The absorbance is measured at the appropriate wavelength, and the concentration of the analyte is determined by comparison to the standard curve.
Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathway Proteins
This protocol is used to detect changes in the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK1/2) signaling pathways.[15][16][17]
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of p65, IκBα, p38, ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometric analysis to quantify the protein bands. Normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 5: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[18][19][20][21][22]
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid. A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.
-
Treatment: Treat the transfected cells with this compound and/or LPS as described in Protocol 1.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Reaction: Add the luciferase substrate to the cell lysate.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the control (Renilla) luciferase activity. The results are typically expressed as a fold change relative to the stimulated control.[21]
References
- 1. Marine Microorganism-Derived Macrolactins Inhibit Inflammatory Mediator Effects in LPS-Induced Macrophage and Microglial Cells by Regulating BACH1 and HO-1/Nrf2 Signals through Inhibition of TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Macrolactins from Marine-Derived Bacillus subtilis B5 Bacteria as Inhibitors of Inducible Nitric Oxide and Cytokines Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elkbiotech.com [elkbiotech.com]
- 11. raybiotech.com [raybiotech.com]
- 12. cloud-clone.com [cloud-clone.com]
- 13. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. indigobiosciences.com [indigobiosciences.com]
- 20. ebiohippo.com [ebiohippo.com]
- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
Application of Macrolactin A in Combinatorial Biosynthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrolactin A, a 24-membered macrolide polyketide, and its derivatives represent a promising class of natural products with a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1] The biosynthetic pathway of this compound, orchestrated by a type I polyketide synthase (PKS) system, offers a versatile platform for combinatorial biosynthesis. By strategically manipulating the PKS modules and tailoring enzymes, it is possible to generate novel this compound analogs with potentially enhanced therapeutic properties. These application notes provide an overview of the strategies and protocols for the combinatorial biosynthesis of this compound derivatives and summarize their biological activities.
Data Presentation
Table 1: Antibacterial Activity of this compound and Selected Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 5-10 | [1] |
| This compound | Bacillus subtilis | 20-60 | [1] |
| 7-O-succinyl this compound | Gram-positive bacteria | - | [1] |
| 7-O-malonyl this compound | Gram-positive bacteria | - | [1] |
| 7,13-epoxy this compound | - | - | |
| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Bacillus subtilis | 0.015-0.125 | |
| 7-O-glucosyl-15,17-epoxy-16-hydroxy this compound | Staphylococcus aureus | 0.015-0.125 | |
| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | Escherichia coli | 0.015-0.125 | |
| 7-O-glucosyl-15,17-epoxy-16-hydroxy this compound | Pseudomonas aeruginosa | 0.015-0.125 |
Note: "-" indicates that a specific value was not provided in the cited sources, although activity was reported.
Table 2: Anticancer Activity of 7-O-succinyl this compound (SMA)
| Compound | Cell Line | Activity | Reference |
| 7-O-succinyl this compound | Glioblastoma (U87MG, U251MG, LN229) | Concentration-dependent inhibition of viability, migration, and invasion |
Note: Specific IC50 values were not detailed in the provided search results, but significant antitumor effects were observed in vitro and in vivo.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 7-O-succinyl this compound in Inflammation
7-O-succinyl this compound (SMA) has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. In response to pro-inflammatory stimuli like TNF-α, SMA can inhibit the PI3K/Akt/mTOR pathway. This inhibition, in turn, can lead to the suppression of NF-κB activation. The nuclear translocation of NF-κB is a critical step in the transcriptional activation of various pro-inflammatory genes, including cytokines (e.g., IL-6) and adhesion molecules. By interfering with this cascade, SMA can effectively reduce the inflammatory response.
Caption: Anti-inflammatory signaling of 7-O-succinyl this compound.
General Workflow for Combinatorial Biosynthesis of this compound Derivatives
The generation of novel this compound derivatives through combinatorial biosynthesis involves a multi-step process. It begins with the identification and isolation of the this compound biosynthetic gene cluster (BGC). This cluster is then cloned into a suitable expression vector. Genetic modifications, such as domain swapping within the PKS or the introduction of tailoring enzymes, are performed on the BGC. The engineered construct is then introduced into a heterologous host for expression. Finally, the produced derivatives are extracted, purified, and characterized, followed by biological activity screening.
Caption: Combinatorial biosynthesis workflow for this compound.
Experimental Protocols
Protocol 1: Heterologous Expression of the this compound Biosynthetic Gene Cluster
Objective: To express the this compound biosynthetic gene cluster in a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans, for the production of this compound and as a platform for combinatorial biosynthesis.
Materials:
-
Genomic DNA from the this compound producing strain (e.g., Bacillus sp.)
-
Suitable expression vector (e.g., pSET152-based integrative vector or SCP2*-based replicative vector)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for cloning (e.g., DH5α)
-
Streptomyces host strain (e.g., S. coelicolor M1152)
-
Appropriate growth media (e.g., LB for E. coli, R2YE for Streptomyces)
-
Antibiotics for selection
Method:
-
Isolation and Cloning of the BGC: a. Isolate high-quality genomic DNA from the this compound producing organism. b. Design primers to amplify the entire this compound BGC based on its known sequence. Use a high-fidelity polymerase for PCR. c. Alternatively, create a cosmid or BAC library of the genomic DNA and screen for the this compound BGC using a specific probe. d. Clone the amplified BGC or the identified cosmid/BAC insert into a suitable E. coli-Streptomyces shuttle vector.
-
Transformation into Streptomyces: a. Prepare competent Streptomyces spores or protoplasts. b. Introduce the expression vector containing the this compound BGC into the Streptomyces host via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002) or by protoplast transformation. c. Select for exconjugants or transformants on appropriate selective media.
-
Fermentation and Analysis: a. Inoculate a suitable production medium with a fresh culture of the recombinant Streptomyces strain. b. Ferment for 5-7 days at 28-30°C with shaking. c. Extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate). d. Analyze the crude extract for the production of this compound using HPLC-MS and compare with an authentic standard.
Protocol 2: Engineering of PKS Modules by Domain Swapping
Objective: To alter the structure of the this compound polyketide backbone by replacing a specific domain within a PKS module. This example describes the swapping of a ketoreductase (KR) domain to alter the stereochemistry of a hydroxyl group.
Materials:
-
Expression vector containing the this compound BGC
-
DNA of the donor PKS gene with the desired KR domain
-
Site-directed mutagenesis kit or overlap extension PCR reagents
-
Restriction enzymes and T4 DNA ligase
-
Competent cells for cloning and expression
Method:
-
Design and Construction of the Chimeric PKS: a. Identify the target KR domain in the this compound PKS to be replaced. b. Select a donor KR domain with the desired stereospecificity from another PKS. c. Use sequence alignments to identify conserved linker regions flanking the KR domains to guide the design of the swap. d. Employ a suitable molecular cloning technique, such as overlap extension PCR or Gibson assembly, to precisely replace the native KR domain-encoding DNA with the donor KR domain sequence in the expression vector.
-
Expression and Analysis: a. Transform the engineered plasmid into the chosen Streptomyces host. b. Culture the recombinant strain under production conditions as described in Protocol 1. c. Extract and purify the resulting this compound analog. d. Characterize the structure of the new derivative by NMR and mass spectrometry to confirm the altered stereochemistry.
Protocol 3: Introduction of a Glycosyltransferase for Tailoring
Objective: To generate glycosylated derivatives of this compound by introducing a suitable glycosyltransferase (GT) into the this compound-producing host.
Materials:
-
Recombinant Streptomyces strain producing this compound
-
Expression vector for the glycosyltransferase gene
-
Gene encoding a promiscuous glycosyltransferase (e.g., from another macrolide biosynthetic pathway)
-
Competent Streptomyces cells
-
Appropriate growth and production media
Method:
-
Cloning and Expression of the Glycosyltransferase: a. Amplify the gene encoding the selected glycosyltransferase. b. Clone the GT gene into a Streptomyces expression vector under the control of a constitutive or inducible promoter. c. Introduce the GT expression vector into the this compound-producing Streptomyces strain.
-
Co-expression and Production: a. Culture the dual-plasmid Streptomyces strain (or the strain with the integrated GT gene) in a suitable production medium. b. If using an inducible promoter for the GT, add the inducer at the appropriate time point in the fermentation. c. Ferment for the required duration to allow for the production of this compound and its subsequent glycosylation.
-
Analysis of Glycosylated Products: a. Extract the metabolites from the culture. b. Analyze the extract by HPLC-MS, looking for new peaks with masses corresponding to the addition of a sugar moiety to this compound. c. Purify the new compounds and determine their structures by NMR and MS/MS analysis to identify the attached sugar and the site of glycosylation.
Conclusion
The combinatorial biosynthesis of this compound offers a powerful strategy for the generation of novel bioactive compounds. By leveraging the modular nature of its PKS and the activity of various tailoring enzymes, a diverse library of this compound derivatives can be created. The protocols outlined above provide a framework for the heterologous expression, genetic engineering, and tailoring of the this compound biosynthetic pathway. The resulting analogs can then be screened for improved biological activities, potentially leading to the development of new therapeutic agents for a range of diseases. Further exploration of the vast enzymatic toolbox available in nature will undoubtedly expand the possibilities for creating even more diverse and potent Macrolactin derivatives.
References
Troubleshooting & Optimization
Overcoming low yield in Macrolactin A fermentation processes
Welcome to the technical support center for Macrolactin A fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with low yields in this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its fermentation yield often low?
A1: this compound is a 24-membered macrolide antibiotic with potent antibacterial, antiviral, and anticancer properties, primarily produced by marine-derived bacteria of the Bacillus genus, such as Bacillus amyloliquefaciens and Bacillus subtilis.[1][2][3] The low yield in conventional fermentation processes is a significant bottleneck, hindering its potential for further pharmacological development.[1] This is often due to suboptimal fermentation conditions, inefficient precursor supply, or tight regulatory control of its biosynthetic pathway.
Q2: Which microorganisms are known to produce this compound?
A2: this compound and its analogues are predominantly isolated from marine bacteria.[1] The most commonly cited producers include Bacillus amyloliquefaciens (e.g., strains FZB42, ESB-2, JY-863) and Bacillus subtilis (e.g., strain B5).[1][2][4][5]
Q3: What is the biosynthetic pathway for this compound?
A3: this compound is synthesized via a type I polyketide synthase (PKS) pathway.[1][3] The core structure is assembled by a large, multi-enzyme complex encoded by the mln (or bmm) gene cluster.[1][6] This pathway involves the sequential condensation of small carboxylic acid units to build the 24-membered lactone ring.
Troubleshooting Guide
This guide addresses specific issues you might encounter during this compound fermentation.
Problem 1: Low or no detectable this compound production despite visible cell growth.
-
Possible Cause: Suboptimal culture medium composition. The balance of carbon, nitrogen, and essential minerals is critical for inducing secondary metabolite production.
-
Solution: Optimize the fermentation medium using a systematic approach like Response Surface Methodology (RSM).[4] Key components to investigate include peptone, yeast extract, and phosphate sources.[4][7] For instance, an imbalance in nutrients can lead the culture to favor biomass production over secondary metabolite synthesis.
Problem 2: Fermentation yield is inconsistent between batches.
-
Possible Cause: Variability in inoculum quality or inconsistent physical fermentation parameters.
-
Solution: Standardize your inoculum preparation protocol. Ensure consistent age, cell density, and metabolic activity of the seed culture. Tightly control physical parameters such as temperature, initial pH, medium volume (affecting aeration), and agitation speed, as they have been shown to significantly impact this compound production.[4][5][8]
Problem 3: this compound yield peaks early and then declines.
-
Possible Cause: Degradation of the product or feedback inhibition. The producing organism might metabolize this compound after the primary nutrient sources are depleted.
-
Solution: Implement a fed-batch strategy to maintain optimal nutrient levels and prolong the production phase. Additionally, consider in-situ product removal techniques, such as resin adsorption, to protect the synthesized this compound from degradation.
Problem 4: Yield improvement has plateaued despite optimizing fermentation conditions.
-
Possible Cause: The genetic potential of the wild-type strain may be the limiting factor. The expression of the biosynthetic gene cluster might be tightly regulated or precursor pathways may be inefficient.
-
Solution:
-
Strain Improvement: Employ classical mutagenesis (e.g., using Atmospheric Room Temperature Plasma - ARTP) followed by a screening program to isolate overproducing mutants.[9]
-
Genetic Engineering:
-
Overexpress key genes in the biosynthetic pathway, such as the trans-acyltransferase homolog bmmA or the phosphopantetheinyl transferase gene sfp, which has been shown to increase yield by 1.6-fold.[1]
-
Disrupt negative regulatory elements or competing pathways. For example, inactivating the glycosyltransferase gene bmmGT1 resulted in a 6-fold increase in this compound production.[1]
-
-
Problem 5: The primary carbon source is consumed rapidly, but this compound production is minimal.
-
Possible Cause: Catabolite repression. Readily metabolizable sugars like glucose can repress the expression of genes for secondary metabolite synthesis.
-
Solution: Replace glucose with more complex carbon sources like soluble starch or sucrose.[10] Alternatively, use a fed-batch feeding strategy to maintain a low concentration of the primary carbon source throughout the fermentation.
Quantitative Data Summary
The following tables summarize key quantitative data from various optimization studies.
Table 1: Optimization of Fermentation Medium and Conditions for Bacillus amyloliquefaciens ESB-2
| Parameter | Original Condition | Optimized Condition | Resulting Yield (mg/L) | Fold Increase |
| Peptone | 10 g/L | 14.8 g/L | 21.63 | 2.4 |
| Yeast Extract | 1 g/L | 1 mg/mL | ||
| FePO₄ | 0.01 g/L | 0.01 mg/mL | ||
| Temperature | 30 °C | 26.3 °C | ||
| Initial pH | 7.0 | 6.0 | ||
| Medium Volume | 50% | 72.4% |
Source: He et al., 2013.[4][8]
Table 2: Impact of Genetic Modifications in Bacillus Species on this compound Yield
| Genetic Modification | Host Strain | Effect on Yield | Reference |
| Overexpression of bmmA | B. methylotrophicus B-9987 | ~0.6-fold increase | [1] |
| Overexpression of sfp | B. methylotrophicus B-9987 | ~1.6-fold increase | [1] |
| Inactivation of bmmGT1 | B. methylotrophicus B-9987 | ~6-fold increase (to 105 mg/L) | [1] |
Experimental Protocols
Protocol 1: Medium Optimization using Response Surface Methodology (RSM)
This protocol outlines a general workflow for optimizing fermentation parameters.
-
Screening of Variables (Plackett-Burman Design):
-
Identify a broad range of potential factors affecting yield (e.g., 8 variables such as peptone, yeast extract, glucose, FePO₄, medium volume, temperature, initial pH, and rotation speed).[4][7]
-
Define a high (+) and low (-) level for each variable.
-
Run the experiments as dictated by the Plackett-Burman design matrix.
-
Analyze the results to identify the most significant variables (typically 2-3) that have the greatest impact on this compound yield.[4]
-
-
Optimization of Significant Variables (Box-Behnken Design):
-
Select the top 2-4 most significant variables identified in the screening phase.
-
Design a Box-Behnken experiment with these variables at three levels (-1, 0, +1).
-
Conduct the fermentation experiments according to the design matrix.
-
Analyze the data using statistical software to fit a polynomial model and determine the optimal levels for each variable to maximize this compound production.[4][8]
-
Validate the model's prediction by running a confirmation experiment at the determined optimal conditions.
-
Protocol 2: this compound Extraction and Quantification via HPLC
-
Sample Preparation:
-
Take 2 mL of fermentation broth.
-
Add 2 mL of methanol and vortex thoroughly.
-
Let the mixture stand for 30 minutes for extraction.
-
Centrifuge at 4,000 rpm for 20 minutes to pellet cell debris and other precipitates.[2]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: Agilent ZORBAX SB-C18 (5 µm, 4.6 mm × 250 mm) or equivalent.[2]
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol[2]
-
Gradient:
-
0-30 min: 5% to 35% B
-
31-60 min: 35% to 45% B[2]
-
-
Flow Rate: 1.0 mL/min[2]
-
Detection: UV at 280 nm[2]
-
Quantification: Use a standard curve prepared with purified this compound.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound via a Type I PKS system.
Caption: A logical workflow for troubleshooting low this compound fermentation yields.
References
- 1. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing production of a 24-membered ring macrolide compound by a marine bacterium using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrolactins: biological activity and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Response Surface Methodology Optimization of Fermentation Conditions for Rapid and Efficient Accumulation of this compound by Marine Bacillus amyloliquefaciens ESB-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Response surface methodology optimization of fermentation conditions for rapid and efficient accumulation of this compound by marine Bacillus amyloliquefaciens ESB-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid improvement in the macrolactins production of Bacillus sp. combining atmospheric room temperature plasma with the specific growth rate index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Improving solubility of Macrolactin A for in vitro assays
Welcome to the technical support center for Macrolactin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in in vitro assays, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a 24-membered macrolide antibiotic produced by various marine bacteria, most notably of the Bacillus genus.[1] It is the most studied member of the macrolactin class of compounds.[1] this compound and its derivatives have demonstrated a broad range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1]
Q2: What is the mechanism of action of this compound?
This compound primarily acts as an inhibitor of bacterial protein synthesis.[2] Studies have shown that it can interfere with the elongation stage of protein synthesis.[2] Additionally, due to its anti-inflammatory effects, research suggests that this compound and its analogs can modulate key signaling pathways, such as the NF-κB and MAPK pathways.[3][4]
Q3: In which solvents is this compound soluble?
While specific quantitative solubility data for this compound is not widely published, the scientific literature indicates its solubility in several organic solvents. Researchers have successfully used methanol, ethanol, and dimethyl sulfoxide (DMSO) to prepare this compound stock solutions for in vitro experiments. As a macrolide, it is expected to have poor solubility in aqueous solutions.
Solubility of this compound in Common Laboratory Solvents (Qualitative)
| Solvent | Solubility | Notes |
| Methanol | Soluble | Used for purification and preparation of samples for analysis. |
| Ethanol | Likely Soluble | A common solvent for preparing stock solutions of hydrophobic compounds for cell-based assays. |
| DMSO | Likely Soluble | A widely used solvent for dissolving hydrophobic compounds for in vitro assays due to its high solubilizing power and miscibility with aqueous media. |
| Water | Poorly Soluble | As a macrolide, this compound is expected to have low aqueous solubility. |
| Aqueous Buffers (e.g., PBS) | Very Poorly Soluble | Direct dissolution in aqueous buffers is not recommended. |
Troubleshooting Guide: Solubility Issues with this compound
This guide addresses common problems related to the solubility of this compound during the preparation and execution of in vitro assays.
Problem 1: this compound powder does not dissolve when preparing a stock solution.
Cause: Use of an inappropriate solvent or insufficient solvent volume.
Solution:
-
Select an appropriate organic solvent: Based on available information, high-purity DMSO or ethanol are recommended for preparing stock solutions.
-
Ensure complete dissolution: Vortex the solution vigorously and/or sonicate in a water bath to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Gentle warming: If the compound is still not dissolving, gentle warming of the solution (e.g., to 37°C) may help. However, be cautious as excessive heat can degrade the compound.
Problem 2: Precipitation occurs when adding the this compound stock solution to the aqueous cell culture medium.
Cause: The concentration of the organic solvent in the final working solution is too high, or the final concentration of this compound exceeds its solubility limit in the aqueous medium. This is a common issue with hydrophobic compounds.
Solution:
-
Minimize the final organic solvent concentration: The final concentration of DMSO in cell culture should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For ethanol, a similar or lower concentration is advisable. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Perform serial dilutions: Instead of adding a large volume of a low-concentration stock, prepare a high-concentration stock solution in your chosen organic solvent and then perform serial dilutions in the cell culture medium to reach the desired final concentration. This gradual decrease in the organic solvent concentration can help maintain solubility.
-
Add stock solution to medium with vigorous mixing: When preparing the final working solution, add the this compound stock solution dropwise to the cell culture medium while vortexing or stirring to facilitate rapid and even dispersion.
-
Consider the use of a carrier protein: In some cases, pre-complexing the hydrophobic compound with a carrier protein like bovine serum albumin (BSA) can improve its stability and delivery in cell culture.
Problem 3: Gradual precipitation or degradation of this compound in the cell culture medium over time.
Cause: this compound may have limited stability in aqueous environments, and its stability can be influenced by the pH of the medium. Macrolides can be susceptible to degradation, especially under acidic or alkaline conditions.
Solution:
-
Prepare fresh working solutions: For long-term experiments, it is advisable to prepare fresh working solutions of this compound from the frozen stock solution just before use.
-
Monitor the pH of the culture medium: Significant changes in the pH of the cell culture medium due to cellular metabolism can affect the stability of the compound. Ensure that the medium is adequately buffered.[5][6][7][8]
-
Conduct a stability study: If stability is a major concern, you can perform a simple stability study by incubating this compound in your cell culture medium at 37°C for different time points and then analyzing the concentration of the intact compound by a suitable analytical method like HPLC.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The exact concentration will depend on the requirements of your specific assay.
Materials:
-
This compound (solid powder)
-
High-purity DMSO or absolute ethanol
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired stock concentration: A common starting point for a stock solution is 10 mM. To calculate the required mass of this compound, use its molecular weight (402.5 g/mol ).
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the solvent: Add the appropriate volume of DMSO or ethanol to the tube.
-
Dissolve the compound: Tightly cap the tube and vortex vigorously until the powder is completely dissolved. If necessary, sonicate the tube for a few minutes in a water bath to aid dissolution.
-
Visually inspect for clarity: Ensure the solution is clear and free of any visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
This protocol describes how to dilute the stock solution into your cell culture medium for in vitro assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, complete cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Calculate the required dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your assay. Remember to keep the final DMSO or ethanol concentration as low as possible (ideally ≤ 0.1%).
-
Volume of Stock (µL) = (Final Concentration (µM) x Final Volume (mL)) / Stock Concentration (mM)
-
-
Prepare the working solution: In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
Add the stock solution: While gently vortexing the tube of medium, add the calculated volume of the this compound stock solution dropwise.
-
Mix thoroughly: Continue to vortex for a few seconds to ensure the compound is evenly dispersed.
-
Use immediately: It is best to use the freshly prepared working solution for your experiment to minimize the risk of precipitation or degradation.
Signaling Pathways and Experimental Workflows
This compound and Inflammatory Signaling Pathways
This compound and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] These pathways are crucial regulators of the inflammatory response.
NF-κB Signaling Pathway Inhibition by this compound
The NF-κB pathway is a central mediator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process by preventing the phosphorylation of key components like IκBα and the p65 subunit of NF-κB.[4]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway Modulation by this compound
The MAPK family of kinases, including ERK, JNK, and p38, are key regulators of cellular processes such as inflammation, proliferation, and apoptosis.[9] Pro-inflammatory stimuli can lead to the phosphorylation and activation of these kinases. This compound has been demonstrated to suppress the phosphorylation of ERK, JNK, and p38, thereby inhibiting downstream inflammatory responses.[4]
Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Workflow for Preparing this compound for In Vitro Assays
The following diagram illustrates a logical workflow for successfully preparing this compound for use in cell-based experiments, taking into account its solubility challenges.
Caption: Workflow for preparing this compound solutions for in vitro assays.
References
- 1. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Protective effect of 7-O-succinyl this compound against intestinal inflammation is mediated through PI3-kinase/Akt/mTOR and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marine Microorganism-Derived Macrolactins Inhibit Inflammatory Mediator Effects in LPS-Induced Macrophage and Microglial Cells by Regulating BACH1 and HO-1/Nrf2 Signals through Inhibition of TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ pH maintenance for mammalian cell cultures in shake flasks and tissue culture flasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing stability issues of Macrolactin A in solution
Macrolactin A Stability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a macrolide and, like many similar compounds, is sparingly soluble in water. For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent. The choice of solvent can impact stability and experimental outcomes.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating initial high-concentration stock solutions.
-
Alternatives: Ethanol or methanol can also be used.
-
Working Solutions: For cell-based assays, the concentrated stock solution should be diluted to the final working concentration using the appropriate aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid cytotoxicity.
Q2: How should I store this compound solutions to ensure stability?
A2: Proper storage is critical to prevent degradation and maintain the biological activity of this compound. Storage conditions depend on the solvent and the intended duration of storage. The most universal approach to stabilizing drug components is to lower the temperature, which slows down both enzymatic and spontaneous chemical reactions.[1] For instance, lowering the temperature from -20 °C to -80 °C can significantly reduce the amount of unfrozen water in plasma, thereby slowing degradation kinetics.[1]
Storage Recommendations Summary
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
|---|---|---|---|
| Stock Solution | DMSO, Ethanol | -20°C | Up to 6 months |
| -80°C | > 6 months (long-term) | ||
| Working Solution | Aqueous Buffer / Medium | 2-8°C | < 24 hours |
| | | -20°C | For short-term storage |
Note: Avoid repeated freeze-thaw cycles as this can accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes.
Q3: My this compound solution is losing its biological activity. What are the potential causes?
A3: A loss of activity suggests chemical degradation. Several factors can contribute to the instability of this compound in solution:
-
pH: The 24-membered lactone ring in this compound contains an ester bond, which is susceptible to hydrolysis under acidic or alkaline conditions. Extreme pH values should be avoided.[2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation. Solutions should be kept on ice during experiments and stored at low temperatures.[1]
-
Light Exposure: this compound contains multiple conjugated double bonds, which can be susceptible to photodegradation. Protect solutions from light by using amber vials or wrapping containers in foil.
-
Oxidation: The double bonds and hydroxyl groups in the molecule may be prone to oxidation. Using degassed solvents or storing under an inert atmosphere (e.g., argon or nitrogen) can mitigate this risk for long-term storage.
-
Improper Storage: Repeated freeze-thaw cycles or storing aqueous working solutions for extended periods at 4°C can lead to significant degradation.
Troubleshooting Guides
Problem: Inconsistent results or complete loss of activity in my assay.
This is a common issue often linked to compound instability. Follow this workflow to troubleshoot the problem.
References
Technical Support Center: Optimizing HPLC Separation of Macrolactin Derivatives
Welcome to the technical support center for the HPLC separation of macrolactin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to offer solutions for common challenges encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating macrolactin derivatives?
A1: The most frequently used stationary phase for macrolactin derivatives is reversed-phase C18.[1] This is due to the generally non-polar nature of the macrolactin core structure. End-capped C18 columns are often preferred to minimize peak tailing caused by interaction with residual silanol groups.[2] For more polar derivatives, a C8 or a polar-embedded column might provide better retention and selectivity.
Q2: What is a typical mobile phase for reversed-phase HPLC of macrolactins?
A2: A common mobile phase consists of a mixture of an aqueous component (water or buffer) and an organic modifier, typically acetonitrile or methanol.[1][3] The organic modifier content is adjusted to achieve optimal retention and separation. Gradient elution, where the proportion of the organic modifier is increased during the run, is often employed for complex mixtures of macrolactin derivatives with varying polarities.[4][5]
Q3: What detection wavelength is suitable for macrolactin derivatives?
A3: Macrolactin derivatives that contain chromophores can be detected using a UV detector. A wavelength of around 230 nm is commonly used for their analysis.[6] However, the optimal wavelength can vary depending on the specific derivative and its unique UV absorbance profile. It is always recommended to determine the lambda max of the specific analyte for the best sensitivity.
Q4: How can I improve the resolution between closely eluting macrolactin derivatives?
A4: To improve resolution, you can try several approaches:
-
Optimize the mobile phase: Adjust the organic modifier-to-aqueous ratio or try a different organic solvent (e.g., switching from methanol to acetonitrile). Fine-tuning the pH of the mobile phase can also alter selectivity, especially for derivatives with ionizable functional groups.[7]
-
Modify the gradient: If using gradient elution, a shallower gradient can increase the separation between peaks.[4][5]
-
Change the column: A longer column, a column with a smaller particle size, or a different stationary phase chemistry can provide better resolution.
-
Adjust the temperature: Lowering the temperature can sometimes improve separation, although it may increase analysis time and backpressure.
Q5: Is sample preparation critical for macrolactin analysis?
A5: Yes, proper sample preparation is crucial to protect the HPLC column and ensure accurate and reproducible results.[8] Common sample preparation techniques include filtration to remove particulates, solid-phase extraction (SPE) to remove interfering matrix components and concentrate the sample, and liquid-liquid extraction (LLE).[9] The choice of method depends on the sample matrix and the concentration of the analytes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of macrolactin derivatives.
Peak Shape Problems
| Problem | Possible Causes | Solutions |
| Peak Tailing | 1. Secondary interactions with silanol groups: The stationary phase may have exposed silanol groups that interact with basic functionalities on the macrolactin derivatives.[2][10] 2. Column overload: Injecting too much sample can lead to peak tailing. 3. Mismatched sample solvent and mobile phase: If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion.[11] 4. Column contamination or degradation: Buildup of contaminants or loss of stationary phase can create active sites that cause tailing.[12] | 1. Use an end-capped column or adjust mobile phase pH: Employ a well-end-capped C18 column. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress silanol interactions.[2] 2. Reduce sample concentration: Dilute the sample and reinject. 3. Dissolve sample in mobile phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent. 4. Clean or replace the column: Flush the column with a strong solvent. If the problem persists, replace the column and consider using a guard column.[11][12] |
| Peak Fronting | 1. Column overload: Similar to peak tailing, injecting a highly concentrated sample can lead to fronting. 2. Sample solvent stronger than mobile phase: This can cause the analyte to move through the beginning of the column too quickly.[10] 3. Column void or collapse: A void at the head of the column can lead to distorted peak shapes.[11] | 1. Decrease sample concentration: Dilute the sample before injection. 2. Use a weaker sample solvent: Prepare the sample in the initial mobile phase if possible.[10] 3. Replace the column: If a void is suspected, the column usually needs to be replaced. Using a guard column can help extend the life of the analytical column.[11] |
| Split Peaks | 1. Partially clogged frit or column inlet: Particulates from the sample or mobile phase can block the flow path.[11] 2. Column void: A channel in the column packing can cause the sample to travel through at different rates.[11] 3. Sample solvent incompatibility: Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting.[11] | 1. Filter samples and mobile phases: Use 0.45 µm or 0.22 µm filters.[13] If a clog is suspected, back-flushing the column may help. 2. Replace the column: A column with a void typically needs to be replaced.[11] 3. Ensure solvent miscibility: Dissolve the sample in a solvent compatible with the mobile phase.[11] |
Retention Time and Baseline Issues
| Problem | Possible Causes | Solutions |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation: Small variations in the mobile phase composition can lead to significant shifts in retention time.[14] 2. Fluctuating column temperature: Changes in ambient temperature can affect retention times.[8] 3. Column degradation: Over time, the stationary phase can degrade, leading to changes in retention. 4. Pump issues: Inconsistent flow rate from the pump will cause retention times to vary.[15] | 1. Prepare mobile phase carefully: Use precise measurements and ensure thorough mixing. Prepare fresh mobile phase daily. 2. Use a column oven: A column oven will maintain a constant temperature.[8][14] 3. Monitor column performance: Regularly check column performance with a standard. Replace the column if it's no longer providing consistent results. 4. Prime and purge the pump: Ensure the pump is free of air bubbles and delivering a steady flow.[15] |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell: Impurities in the solvents or a dirty flow cell can cause a noisy or drifting baseline.[13][16] 2. Air bubbles in the system: Air bubbles passing through the detector will cause spikes in the baseline.[6][17] 3. Incomplete mobile phase mixing: If the mobile phase components are not mixed properly, it can lead to a drifting baseline. 4. Detector lamp aging: An old detector lamp can cause increased noise. | 1. Use high-purity solvents and clean the system: Use HPLC-grade solvents and filter them.[13] Flush the system, including the detector flow cell, with a strong, clean solvent. 2. Degas the mobile phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases.[13][17] 3. Ensure proper mixing: Mix mobile phase components thoroughly before use or use an efficient online mixer. 4. Replace the detector lamp: If the lamp has been in use for a long time, it may need to be replaced.[6] |
| Ghost Peaks | 1. Contamination in the injection system: Carryover from a previous injection. 2. Impurities in the mobile phase: Contaminants in the solvents can accumulate on the column and elute as ghost peaks, especially in gradient runs.[8] 3. Sample degradation: The analyte may be degrading in the sample vial or on the column. | 1. Clean the injector: Run blank injections with a strong solvent to clean the injector port and loop. 2. Use fresh, high-purity solvents: Prepare mobile phases fresh daily.[8] 3. Check sample stability: Analyze samples as quickly as possible after preparation and consider using a cooled autosampler. |
Experimental Protocols
Protocol 1: General HPLC Method Development for Macrolactin Derivatives
This protocol outlines a systematic approach to developing a reversed-phase HPLC method for the separation of macrolactin derivatives.
-
Column Selection:
-
Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This is a good general-purpose column for non-polar to moderately polar compounds.
-
-
Mobile Phase Selection:
-
Solvent A: HPLC-grade water with 0.1% formic acid (for improved peak shape and MS compatibility).
-
Solvent B: Acetonitrile with 0.1% formic acid. Methanol can be used as an alternative to acetonitrile and may offer different selectivity.
-
-
Initial Gradient Run (Scouting Gradient):
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start with a broad linear gradient, for example, 5% to 95% Solvent B over 20 minutes.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
This initial run will provide information on the approximate elution time of the compounds.
-
-
Method Optimization:
-
Adjusting the Gradient: Based on the scouting run, if the peaks elute too early, a slower gradient or a lower starting percentage of Solvent B can be used. If the peaks elute too late, a faster gradient or a higher starting percentage of Solvent B can be employed. To improve the separation of closely eluting peaks, a shallower gradient over the region where they elute can be applied.[5]
-
Isocratic vs. Gradient: If the analytes have similar polarities and elute close together, an isocratic method (constant mobile phase composition) may be suitable. The optimal isocratic mobile phase composition can be estimated from the gradient run.
-
Flow Rate and Temperature: The flow rate can be adjusted to shorten the analysis time or improve resolution. The column temperature can be controlled with a column oven to ensure reproducibility.
-
-
System Suitability:
-
Before analyzing samples, perform system suitability tests by injecting a standard solution multiple times.
-
Evaluate parameters such as peak area repeatability (Relative Standard Deviation ≤ 2%), theoretical plates (N > 2000), and tailing factor (T ≤ 1.5).
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for cleaning up complex samples (e.g., fermentation broth, plasma) containing macrolactin derivatives prior to HPLC analysis.
-
SPE Cartridge Selection:
-
Choose a reversed-phase SPE cartridge (e.g., C18) that is appropriate for the sample volume and analyte concentration.
-
-
Cartridge Conditioning:
-
Wash the cartridge with one column volume of methanol, followed by one column volume of HPLC-grade water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Pre-treat the sample as necessary (e.g., dilute, adjust pH).
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities. This step may need to be optimized to avoid loss of the target analytes.
-
-
Elution:
-
Elute the macrolactin derivatives from the cartridge with a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial HPLC mobile phase. The sample is now ready for injection.
-
Data Presentation
Table 1: Example HPLC Conditions for Macrolactin Derivatives
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Macrolactin A, 7-O-malonyl this compound, 7-O-succinyl this compound | Eclipse XDB-C18 (4.6 x 250 mm, 5 µm) | 60% Acetonitrile / 40% Water (0.1% Acetic Acid) | 0.6 | UV at 230 nm | [13] |
| This compound and B | (Purification by HSCCC, purity by HPLC) | n-hexane-ethyl acetate-methanol-water | - | - | [3] |
| Macroprolactin | Agilent Zorbax GF-250 (9.4 x 250 mm, 4 µm) | 50 mmol/L Tris buffer with 0.15 mmol/L NaCl, pH 7.2 | 1.0 | - | [18] |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A systematic workflow for HPLC method development.
References
- 1. uhplcs.com [uhplcs.com]
- 2. labveda.com [labveda.com]
- 3. Preparative isolation and purification of macrolactin antibiotics from marine bacterium Bacillus amyloliquefaciens using high-speed counter-current chromatography in stepwise elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mastelf.com [mastelf.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. youtube.com [youtube.com]
- 7. mastelf.com [mastelf.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. nacalai.com [nacalai.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. lcms.cz [lcms.cz]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. mastelf.com [mastelf.com]
- 18. A high pressure liquid chromatography method for separation of prolactin forms - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting contamination in Macrolactin A producing cultures
Welcome to the technical support center for troubleshooting contamination in Macrolactin A producing cultures. This resource is designed for researchers, scientists, and drug development professionals to help identify, resolve, and prevent contamination issues during fermentation.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the cultivation of this compound-producing microorganisms such as Bacillus and Streptomyces species.
Issue 1: Visible Contamination in Liquid Culture
Question: My liquid culture of Bacillus subtilis / Streptomyces sp. has become cloudy, changed color unexpectedly, or has a film on the surface. What should I do?
Answer: These are common signs of bacterial or fungal contamination.[1][2] Immediate action is required to prevent the loss of your entire culture and cross-contamination.
Step-by-Step Troubleshooting:
-
Isolate: Immediately quarantine the suspected flask or bioreactor to prevent the spread of contaminants.[3]
-
Observe: Take a small, aseptic sample and examine it under a microscope. Look for microorganisms that differ from your production strain in morphology and motility.[4]
-
Identify: Compare your observations with the table below to get a preliminary identification of the contaminant. Note any unusual odors. Bacterial contamination often results in a rapid drop in pH, which can be observed as a color change (e.g., yellowing) in media containing phenol red.[4] Fungal contamination may lead to a rise in pH (pink/purple color).[4]
-
Culture & Gram Stain: Streak a sample onto general-purpose agar plates (e.g., Nutrient Agar, Tryptic Soy Agar) and Sabouraud Dextrose Agar (for fungi).[5] Incubate under appropriate conditions. Perform a Gram stain on a sample from the liquid culture and any resulting colonies to differentiate between Gram-positive and Gram-negative bacteria.[4]
-
Action:
-
Heavy Contamination: It is highly recommended to discard the contaminated culture to prevent further issues.[6] Sterilize the culture and equipment thoroughly before reuse.
-
Mild/Valuable Culture: If the culture is irreplaceable, attempt to rescue it by treating with appropriate antibiotics. However, this is a temporary solution and may not be successful.[6] It is crucial to identify the contaminant to select an effective antibiotic.
-
Issue 2: Atypical Colony Growth on Agar Plates
Question: I've noticed strange colonies on my agar plates that don't look like my this compound-producing strain. How can I identify and eliminate them?
Answer: Unwanted colonies indicate a breach in aseptic technique or contaminated materials. Identifying these contaminants is key to preventing future occurrences.
Visual Identification of Common Contaminants:
| Contaminant Type | Macroscopic Appearance | Microscopic Characteristics |
| Bacteria | Colonies are often wet, shiny, and smooth with defined edges.[3] Colors can range from white, cream, to yellow or pink.[3] Rapid growth is common (24-48 hours).[3] | Small, individual cells (cocci or rods). Motile bacteria may be observed in a wet mount.[4] |
| Yeast | Colonies resemble bacterial colonies but are typically opaque, larger, and may have a characteristic "yeasty" smell.[6] | Oval-shaped cells, often observed budding.[6] Larger than bacterial cells.[7] |
| Mold (Penicillium) | Starts as white, fluffy colonies that quickly develop a blue-green, velvety center with a white border.[3] | Brush-like conidiophores are visible under magnification.[3] |
| Mold (Aspergillus) | Powdery colonies that can be yellow, green, or black.[3] | Radiating chains of spores can be seen.[3] |
| Mold (Rhizopus/Mucor) | Fast-growing, dense, cottony mycelium that can quickly cover the plate.[5] Often appears grey to black. | Characterized by the presence of sporangia containing sporangiospores.[7] |
Issue 3: Decreased or No Yield of this compound
Question: My culture appears healthy, but the yield of this compound is significantly lower than expected or absent. Could this be due to contamination?
Answer: Yes, low-level or cryptic contamination, such as by Mycoplasma, can affect the metabolic activity of your production strain without causing obvious visual changes.[1] Other factors like incorrect fermentation parameters (pH, temperature, aeration) can also be the cause.[8]
Troubleshooting Steps:
-
Rule out Obvious Contamination: Perform microscopic examination and plate a sample of your culture to check for hidden bacterial or fungal contaminants.
-
Test for Mycoplasma: Mycoplasma is not visible by standard light microscopy and requires specific detection methods like PCR or specialized culture kits.[9]
-
Verify Fermentation Parameters: Ensure that all parameters (temperature, pH, agitation, aeration) are set to the optimal conditions for your specific strain. For example, Bacillus amyloliquefaciens has been shown to have optimal production around 26-30°C and an initial pH of 6.0.[10][11]
-
Check Inoculum Quality: Use a fresh, healthy, and pure inoculum for starting your fermentation.[8] Contamination can often be traced back to the seed culture.[12]
-
Media Composition: Verify that the media components are correct, not expired, and were sterilized properly. Heat-labile components should be filter-sterilized.[13]
Contamination Troubleshooting Workflow
Caption: A workflow for detecting, identifying, and resolving contamination.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in fermentation?
A1: Contamination can arise from several sources:
-
Airborne particles: Bacteria and fungal spores are ubiquitous in the environment.[14]
-
Equipment and reagents: Improperly sterilized media, buffers, water, glassware, or bioreactor components are frequent culprits.[1]
-
Operator error: Poor aseptic technique during inoculation, sampling, or other manipulations is a primary cause of contamination.[12][15] This includes talking over open vessels or inadequate hand/surface disinfection.[1][16]
-
Inoculum: The seed culture itself may be contaminated.
Q2: How can I prevent contamination before it happens?
A2: Prevention is the most effective strategy.
-
Master Aseptic Technique: Work in a clean, draft-free environment, such as a laminar flow hood or biosafety cabinet.[17] Disinfect all surfaces and materials with 70% ethanol before starting.[16] Minimize the time that sterile containers are open.[18]
-
Proper Sterilization: Ensure your autoclave is functioning correctly by using biological indicators (e.g., Bacillus stearothermophilus spores).[13][19] Autoclave media and equipment at 121°C for at least 15-20 minutes at 15 psi.[20] Use filtration for heat-sensitive solutions.[13]
-
Regular Cleaning: Maintain a strict cleaning and disinfection schedule for incubators, shakers, and work areas.[6]
-
Quality Control: Regularly check your stock cultures for purity. When preparing a new working cell bank, confirm its purity before using it for large-scale production.
Q3: Can I use antibiotics in my culture medium to prevent contamination?
A3: While antibiotics can be used, they should not be a substitute for good aseptic technique. Prophylactic use of antibiotics can mask low-level contamination and may lead to the development of antibiotic-resistant strains. If you must use them, select antibiotics that do not affect your production organism. For example, many Bacillus species are sensitive to aminoglycosides and vancomycin but resistant to cephalosporins.[21]
Sources of Contamination and Prevention
Caption: Key contamination sources and their corresponding prevention points.
Experimental Protocols
Protocol 1: Gram Staining for Bacterial Identification
Objective: To differentiate bacterial contaminants into Gram-positive and Gram-negative groups, aiding in identification and selection of appropriate control measures.
Materials:
-
Microscope slides
-
Inoculating loop
-
Bunsen burner
-
Staining tray
-
Crystal violet, Gram's iodine, 95% ethanol (decolorizer), Safranin
-
Distilled water
-
Microscope with oil immersion objective
Methodology:
-
Prepare a Smear: Aseptically place a small drop of sterile water on a clean microscope slide. Transfer a small amount of a bacterial colony or a drop of liquid culture to the water and mix to create a thin, even smear.
-
Heat Fix: Allow the smear to air dry completely. Pass the slide, smear-side up, through the flame of a Bunsen burner 2-3 times to fix the cells to the slide. Do not overheat.
-
Stain with Crystal Violet: Flood the smear with crystal violet and let it sit for 1 minute.
-
Rinse: Gently rinse the slide with distilled water.
-
Apply Iodine: Flood the smear with Gram's iodine and let it sit for 1 minute. This acts as a mordant.
-
Rinse: Gently rinse the slide with distilled water.
-
Decolorize: Hold the slide at an angle and apply the 95% ethanol drop by drop until the runoff is clear (usually 10-15 seconds). This is the critical step.
-
Rinse: Immediately rinse the slide with distilled water to stop the decolorization process.
-
Counterstain with Safranin: Flood the smear with safranin and let it sit for 1 minute.
-
Rinse and Dry: Rinse the slide with distilled water and gently blot it dry with bibulous paper.
-
Observe: Place a drop of immersion oil on the smear and view under the 100x oil immersion objective. Gram-positive bacteria will appear purple, and Gram-negative bacteria will appear pink/red.
Protocol 2: Culture Plating for Contaminant Isolation
Objective: To isolate and cultivate contaminants from a liquid culture to observe colony morphology and obtain a pure sample for further identification.
Materials:
-
Sterile inoculating loop or sterile swabs
-
General-purpose agar plates (e.g., Nutrient Agar, Tryptic Soy Agar)
-
Selective fungal agar plates (e.g., Sabouraud Dextrose Agar with chloramphenicol)
-
Parafilm or tape
-
Incubator
Methodology:
-
Labeling: Label all plates with the sample ID, date, and plate type.
-
Sampling: Working in a sterile environment, dip a sterile inoculating loop or swab into the contaminated liquid culture.
-
Streaking for Isolation (Bacterial): On a general-purpose agar plate, perform a four-quadrant streak to obtain isolated colonies.
-
Streak the inoculum back and forth in the first quadrant.
-
Flame the loop, cool it, and turn the plate 90 degrees. Drag the loop through the end of the first streak and then streak the second quadrant.
-
Repeat this process for the third and fourth quadrants.
-
-
Inoculating (Fungal): On a Sabouraud Dextrose Agar plate, gently streak the swab across the surface in a zigzag pattern.
-
Sealing and Incubation: Seal the plates with parafilm. Incubate bacterial plates at 30-37°C for 24-48 hours. Incubate fungal plates at 25-30°C for 3-7 days, observing daily.[5]
-
Observation: After incubation, observe the plates for colony growth. Record the morphology (size, shape, color, texture) of any non-production strain colonies. These isolated colonies can then be used for further identification tests like Gram staining or microscopy.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Cell Culture Contamination | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. atlasspores.academy [atlasspores.academy]
- 4. goldbio.com [goldbio.com]
- 5. Laboratory Fungal Contaminants | alokpdf.com [alokpdf.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. microbiozindia.com [microbiozindia.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Response Surface Methodology Optimization of Fermentation Conditions for Rapid and Efficient Accumulation of this compound by Marine Bacillus amyloliquefaciens ESB-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biologydiscussion.com [biologydiscussion.com]
- 14. jrasb.com [jrasb.com]
- 15. awri.com.au [awri.com.au]
- 16. microbenotes.com [microbenotes.com]
- 17. ossila.com [ossila.com]
- 18. Aseptic techniques [practicalbiology.org]
- 19. researchgate.net [researchgate.net]
- 20. ramauniversity.ac.in [ramauniversity.ac.in]
- 21. Antibiotic therapy for Bacillus species infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the biological activity of Macrolactin A
Welcome to the technical support center for Macrolactin A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing and enhancing the biological activity of this compound and its derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a 24-membered macrolide antibiotic originally isolated from marine bacteria.[1][2][3][4] It belongs to a class of natural products known as macrolactins, which have demonstrated a wide range of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and anti-angiogenic properties.[1][2][3][4] Its primary antibacterial mechanism of action is the inhibition of protein biosynthesis in bacteria by targeting the elongation factor Tu (EF-Tu).[5][6][7]
Q2: I am observing lower than expected antibacterial activity with this compound. What are some potential causes and solutions?
Several factors could contribute to reduced antibacterial efficacy. Consider the following:
-
Compound Solubility: this compound is known to have poor water solubility. Ensure that it is fully dissolved in your assay medium. You may need to use a co-solvent like DMSO, but be mindful of the final concentration to avoid solvent-induced toxicity to your bacterial cultures.
-
Bacterial Strain Specificity: The effectiveness of this compound can vary between different bacterial species and even strains.[6] Some bacteria may have intrinsic resistance mechanisms.
-
Compound Degradation: Ensure proper storage of your this compound stock solutions (typically at -20°C or lower, protected from light) to prevent degradation.
-
Assay Conditions: Factors such as pH, incubation time, and the presence of certain media components can influence the compound's activity.
Q3: How can I enhance the biological activity of this compound?
There are several strategies to potentially improve the therapeutic potential of this compound:
-
Chemical Modification: The synthesis of this compound derivatives has been a successful approach to enhance its activity. Modifications such as succinylation and malonylation at the C-7 position have yielded compounds like 7-O-succinyl this compound (SMA) and 7-O-malonyl this compound (MMA), which exhibit improved activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8] Other modifications like glycosylation, acylation, and epoxidation have also been explored to diversify its bioactivities.[1][3]
-
Combination Therapy: Combining this compound with other therapeutic agents can lead to synergistic effects. For example, a combination of this compound with C14 surfactin has shown synergistic effects against MRSA.[9] Additionally, 7-O-succinyl this compound has been investigated in combination with temozolomide for treating glioblastoma.
-
Formulation Strategies: Improving the solubility and bioavailability of this compound through advanced formulation techniques can enhance its in vivo efficacy. While specific formulations for this compound are not widely published, general approaches for poorly soluble drugs, such as the use of solid dispersions, nanoparticles, or liposomal formulations, could be beneficial.
Q4: Are there known derivatives of this compound with superior anticancer activity?
Yes, derivatives of this compound have shown promising anticancer properties. Notably, 7-O-succinyl this compound (SMA) has demonstrated significant antitumor effects in glioblastoma models.[10] It has been shown to inhibit cell viability, migration, and invasion of glioblastoma cell lines.[5][10] While this compound was initially reported to have cytotoxic activity against B16-F10 murine melanoma cells, comprehensive IC50 data across a wide range of cancer cell lines is not extensively available in the public literature. Researchers are encouraged to perform their own dose-response studies on their cell lines of interest.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Buffers
-
Problem: this compound precipitates out of solution during my experiment.
-
Troubleshooting Steps:
-
Co-Solvent: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Final Concentration: When diluting the stock solution into your aqueous experimental buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-related artifacts.
-
Sonication/Vortexing: Briefly sonicate or vortex the final solution to aid in dissolution.
-
Formulation Aids: For in vivo studies, consider formulating this compound with solubilizing agents such as cyclodextrins or encapsulating it in liposomes or nanoparticles.
-
Issue 2: Inconsistent Results in Cytotoxicity Assays
-
Problem: I am observing high variability in my IC50 values for this compound or its derivatives against cancer cell lines.
-
Troubleshooting Steps:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Cell density can significantly impact the apparent cytotoxicity of a compound.
-
Compound Dilution Series: Prepare fresh serial dilutions of your compound for each experiment to avoid issues with compound degradation or precipitation over time.
-
Incubation Time: Standardize the incubation time with the compound. A 48 or 72-hour incubation is common for cytotoxicity assays, but this may need to be optimized for your specific cell line and compound.
-
Assay Choice: The choice of cytotoxicity assay (e.g., MTT, XTT, CellTiter-Glo) can influence the results. Ensure the chosen assay is appropriate for your cell line and not affected by the compound itself (e.g., colorimetric interference).
-
Positive Control: Include a well-characterized positive control (e.g., doxorubicin, paclitaxel) in your experiments to validate your assay performance.
-
Quantitative Data
Table 1: Antibacterial Activity of this compound and Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | Vancomycin-Resistant Enterococci (VRE) | 16 | [8] |
| 7-O-succinyl this compound (SMA) | Vancomycin-Resistant Enterococci (VRE) | 1 - 2 | [8] |
| This compound | Methicillin-Resistant S. aureus (MRSA) | 2 | [8] |
| 7-O-succinyl this compound (SMA) | Methicillin-Resistant S. aureus (MRSA) | < 0.25 | [8] |
| 7-O-malonyl this compound (MMA) | Methicillin-Resistant S. aureus (MRSA) | 0.06 - 4 | |
| 7-O-malonyl this compound (MMA) | Vancomycin-Resistant Enterococci (VRE) | 0.06 - 4 |
Table 2: Anticancer Activity of this compound and Derivatives
| Compound | Cell Line | Activity | Notes | Reference |
| This compound | B16-F10 (Murine Melanoma) | Cytotoxic | Specific IC50 value not widely reported. | |
| 7-O-succinyl this compound (SMA salt) | U87MG, U251MG, LN229 (Human Glioblastoma) | Inhibits cell viability, migration, and invasion | Concentration-dependent effects observed. | [5][10] |
| This compound | HaCaT (Normal Human Keratinocytes) | Low toxicity | IC50 > 100 µg/mL | [6] |
Note: Comprehensive IC50 data for the anticancer activity of this compound and its derivatives are limited in publicly available literature. The information provided is based on reported activities, and researchers should determine IC50 values for their specific cell lines of interest.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at the appropriate temperature (e.g., 37°C) with shaking until the culture reaches the logarithmic growth phase (typically equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound or its derivative in DMSO.
-
Perform a two-fold serial dilution of the compound in the broth medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Incubate the plate at the appropriate temperature for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Protocol 2: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or its derivative in culture medium from a DMSO stock.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of 7-O-succinyl this compound tromethamine salt in the mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Integrated Workflow for Drug Repurposing in Glioblastoma: Computational Prediction and Preclinical Validation of Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor activity of 7-O-succinyl this compound tromethamine salt in the mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining protocols for consistent results in Macrolactin A experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Macrolactin A. This resource is designed to provide clear protocols and troubleshooting guidance to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound's anti-inflammatory effects?
A1: this compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] It has been shown to suppress the activation of Toll-like receptor 4 (TLR4), which in turn prevents the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB.[1] This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and inducing the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines.[1][3]
Q2: What are the reported anti-cancer activities of this compound?
A2: this compound has demonstrated anti-cancer properties in various studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[4][5] Its derivatives have also been investigated for anti-angiogenic activity, which is the inhibition of new blood vessel formation that tumors need to grow.[6]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. Stock solutions should be stored at -20°C or -80°C to maintain stability.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.
Q4: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?
A4: Inconsistent IC50 values in cell viability assays (e.g., MTT, CCK-8) can arise from several factors. Firstly, ensure the purity and integrity of your this compound sample.[1] Secondly, this compound has low aqueous solubility, which can lead to precipitation in the cell culture medium, reducing its effective concentration.[1] Visually inspect your wells for any precipitate. To mitigate this, ensure the final DMSO concentration in your assay is low (ideally ≤1%). Also, standardize your cell seeding density and incubation times, as these can significantly impact results.[7]
Q5: My western blot results for NF-κB pathway proteins are not reproducible after this compound treatment. How can I troubleshoot this?
A5: Reproducibility issues in western blotting can be addressed by focusing on a few key areas. Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to protect your target proteins from degradation and dephosphorylation.[3] Use a reliable loading control (e.g., GAPDH, β-actin) and confirm that its expression is not affected by this compound treatment in your specific cell model.[7] Optimize the pre-treatment time with this compound before stimulating the cells (e.g., with LPS) to ensure the compound has sufficient time to act.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no bioactivity observed | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of this compound stock solution. 2. Precipitation: this compound has low aqueous solubility and may precipitate in the culture medium. 3. Suboptimal Assay Conditions: Incorrect cell density, incubation time, or stimulant concentration. | 1. Verify Compound Integrity: Use a fresh aliquot of this compound stored at -80°C. Confirm purity via HPLC if possible.[1] 2. Address Solubility: Ensure the final DMSO concentration is low (≤1%). Prepare dilutions in your assay buffer and visually inspect for precipitation before adding to cells. 3. Optimize Protocol: Perform dose-response and time-course experiments to determine the optimal concentrations and incubation times for your specific cell line and assay.[1] |
| High background in ELISA | 1. Insufficient Washing: Inadequate removal of unbound reagents. 2. Non-specific Antibody Binding: Cross-reactivity of primary or secondary antibodies. 3. Contaminated Reagents: Presence of interfering substances in buffers or samples. | 1. Improve Washing Technique: Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[8] 2. Blocking: Use an appropriate blocking buffer (e.g., BSA or non-fat dry milk) and optimize blocking time and temperature.[2] 3. Use Fresh Reagents: Prepare fresh buffers and handle samples carefully to avoid contamination.[9] |
| Inconsistent bands in Western Blot | 1. Protein Degradation: Inadequate protease and phosphatase inhibitors in lysis buffer. 2. Uneven Protein Loading: Inaccurate protein quantification or pipetting errors. 3. Inefficient Protein Transfer: Issues with the transfer setup, buffer, or membrane. | 1. Use Fresh Inhibitors: Add protease and phosphatase inhibitors to your lysis buffer immediately before use.[3] 2. Normalize Protein Loading: Accurately quantify protein concentrations (e.g., BCA assay) and use a reliable loading control.[7] 3. Optimize Transfer: Ensure proper sandwich assembly, use fresh transfer buffer, and optimize transfer time and voltage for your specific proteins. |
| False positives in MTT/CCK-8 assays | 1. Direct MTT Reduction: this compound may directly reduce the MTT reagent. 2. Colorimetric Interference: The color of this compound solution may interfere with absorbance readings. | 1. Compound-Only Control: Run a control with this compound in cell-free medium with the MTT reagent to check for direct reduction.[1] 2. Background Subtraction: Include a blank well with this compound in the medium to subtract its absorbance. |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well plate format.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for NF-κB Pathway Proteins
This protocol describes the detection of key proteins in the NF-κB pathway, such as p-IκBα, IκBα, and p65.
-
Cell Treatment and Lysis: Plate cells and treat with this compound for a predetermined time, followed by stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL for 30 minutes). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL (enhanced chemiluminescence) detection system.
Cytokine Measurement by ELISA
This protocol is for quantifying the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Mediator Production in LPS-stimulated RAW264.7 Macrophages
| Concentration (µM) | NO Production (% of Control) | PGE₂ Production (% of Control) |
| 0 (LPS only) | 100 | 100 |
| 1 | 85.2 ± 5.1 | 88.9 ± 6.3 |
| 10 | 52.6 ± 4.8 | 58.1 ± 5.5 |
| 50 | 21.3 ± 3.2 | 25.4 ± 3.9 |
Data are presented as mean ± SD from three independent experiments. Data is illustrative and based on trends reported in the literature.[1]
Table 2: Cytotoxicity of this compound on U87MG Glioblastoma Cells (MTT Assay)
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 95.7 ± 4.2 |
| 10 | 78.3 ± 5.9 |
| 100 | 45.1 ± 3.7 |
| 1000 | 15.8 ± 2.1 |
Data are presented as mean ± SD from three independent experiments. Data is illustrative and based on trends reported in the literature.[10]
Visualizations
Caption: this compound inhibits the TLR4-mediated NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis assay kits | Abcam [abcam.com]
- 5. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high pressure liquid chromatography method for separation of prolactin forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bowdish.ca [bowdish.ca]
- 9. Confounders in Identification and Analysis of Inflammatory Biomarkers in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Macrolactin A Resistance in Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Macrolactin A. The information is designed to help you anticipate and manage the development of bacterial resistance during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a macrolide antibiotic that inhibits bacterial protein synthesis.[1] It specifically targets the translation elongation factor Tu (EF-Tu), a crucial protein involved in the elongation stage of protein synthesis.[1] By binding to EF-Tu, this compound prevents the proper functioning of the ribosome, leading to a halt in protein production and ultimately inhibiting bacterial growth.[1] Its effect can be bacteriostatic or bactericidal depending on the bacterial species and strain.[1]
Q2: How do bacteria develop resistance to this compound?
The primary mechanism of resistance to this compound is through mutations in the gene encoding the elongation factor Tu (EF-Tu), which is the drug's target.[1] Specific mutations can alter the structure of the EF-Tu protein, preventing this compound from binding effectively, thus allowing protein synthesis to continue even in the presence of the antibiotic.
Other potential, though less specifically documented for this compound, mechanisms of resistance to macrolide antibiotics in general include:
-
Efflux Pumps: Bacteria can actively pump the antibiotic out of the cell using transport proteins known as efflux pumps, such as the AcrAB-TolC system in Gram-negative bacteria.[2][3][4][5] This prevents the intracellular concentration of this compound from reaching a level high enough to inhibit protein synthesis.
-
Target Modification: Alterations in the 23S rRNA component of the ribosome, a common resistance mechanism for other macrolides, could potentially reduce the binding affinity of this compound.
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic, although this is a less common mechanism for macrolide resistance.
Q3: What are the known mutations in the EF-Tu gene that confer resistance to this compound?
A study on a this compound-resistant strain of Bacillus pumilus identified the following amino acid substitutions in the EF-Tu protein:[1]
-
Arginine at position 125 replaced by Histidine (Arg125His)
-
Valine at position 197 replaced by Alanine (Val197Ala)
These mutations are believed to be responsible for the observed resistance to this compound in this strain.
Q4: What is the expected frequency of spontaneous resistance to this compound?
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments involving this compound and potential resistance development.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Bacterial growth in the presence of expected inhibitory concentrations of this compound. | Development of resistant mutants. | 1. Confirm MIC: Re-determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain to ensure your working concentration is appropriate. 2. Isolate and Characterize: Isolate colonies growing at inhibitory concentrations and determine their MIC to confirm resistance. 3. Sequence the tuf gene: Perform Sanger or whole-genome sequencing to identify mutations in the gene encoding EF-Tu. |
| Gradual increase in the MIC of this compound over successive experiments. | Stepwise acquisition of resistance mutations or upregulation of resistance mechanisms. | 1. Culture Purity: Ensure the purity of your bacterial culture to rule out contamination with a more resistant species. 2. Monitor MIC: Regularly monitor the MIC of your working bacterial strain to track any changes in susceptibility. 3. Investigate Efflux Pump Activity: Use an efflux pump inhibitor (e.g., phenylalanine-arginine β-naphthylamide - PAβN) in your MIC assay to see if it restores susceptibility, suggesting efflux pump involvement. |
| Inconsistent results in this compound susceptibility testing. | Experimental variability or heterogeneous population. | 1. Standardize Inoculum: Ensure a standardized inoculum size for all experiments, as this can significantly affect MIC results. 2. Check Media and Reagents: Verify the quality and consistency of your growth media and this compound stock solution. 3. Plate for Single Colonies: Plate your bacterial culture to isolate single colonies and test their individual susceptibility to check for a mixed population of sensitive and resistant cells. |
Data Presentation
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for this compound and a Resistant Mutant
| Bacterial Strain | This compound MIC (µg/mL) | Fold Change in MIC |
| Wild-Type | 4 | - |
| Resistant Mutant 1 | 64 | 16 |
| Resistant Mutant 2 | 128 | 32 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
Sterile diluent (e.g., saline or PBS)
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation:
-
Grow the bacterial strain in the appropriate broth until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound:
-
In a 96-well plate, add 100 µL of sterile growth medium to all wells except the first column.
-
In the first well of each row to be tested, add 200 µL of the highest concentration of this compound to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Protocol 2: In Vitro Selection of this compound-Resistant Mutants
This protocol describes a method for generating bacterial mutants with resistance to this compound through serial passage in the presence of the antibiotic.[7][8]
Materials:
-
This compound
-
Susceptible bacterial strain
-
Appropriate liquid and solid growth media
-
Sterile culture tubes and plates
-
Incubator
Procedure:
-
Initial Exposure:
-
Determine the MIC of this compound for the susceptible parent strain.
-
Inoculate a culture of the parent strain into a series of tubes containing broth with increasing concentrations of this compound, typically ranging from sub-MIC to several-fold above the MIC.
-
Incubate the tubes under appropriate conditions.
-
-
Serial Passage:
-
After incubation, take the culture from the tube with the highest concentration of this compound that shows growth and use it to inoculate a new series of tubes with increasing concentrations of the antibiotic.
-
Repeat this serial passage for a number of cycles (e.g., 10-20 cycles).
-
-
Isolation of Resistant Mutants:
-
After several passages, plate the culture from the tube with the highest this compound concentration onto an agar plate containing the same concentration of the antibiotic.
-
Incubate the plate to obtain single colonies.
-
-
Characterization of Mutants:
-
Pick individual colonies and grow them in antibiotic-free medium for one passage to ensure stability of the resistance phenotype.
-
Determine the MIC of this compound for the isolated mutants to confirm the level of resistance.
-
Store the confirmed resistant mutants for further analysis (e.g., genomic sequencing).
-
Protocol 3: Whole-Genome Sequencing of this compound-Resistant Mutants
This protocol provides a general workflow for identifying the genetic basis of this compound resistance through whole-genome sequencing.
Materials:
-
This compound-resistant bacterial mutant and its isogenic sensitive parent strain
-
DNA extraction kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence analysis
Procedure:
-
DNA Extraction:
-
Grow overnight cultures of the resistant mutant and the parent strain.
-
Extract high-quality genomic DNA from both cultures using a suitable DNA extraction kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted genomic DNA according to the protocol of the chosen NGS platform.
-
Perform whole-genome sequencing of the libraries.
-
-
Bioinformatics Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Genome Assembly: Assemble the sequencing reads into a draft genome for both the resistant and parent strains.
-
Variant Calling: Align the sequencing reads of the resistant mutant to the genome of the parent strain (or a reference genome) to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
-
Annotation: Annotate the identified variants to determine which genes are affected. Pay close attention to the tuf gene (encoding EF-Tu) and genes related to efflux pumps and ribosomal proteins.
-
Comparative Genomics: Compare the genome of the resistant mutant to the parent strain to identify all genetic differences that may contribute to the resistance phenotype.
-
Visualizations
Caption: Workflow for generating and characterizing this compound resistant mutants.
Caption: Overview of resistance mechanisms to this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The AcrAB-TolC Pump Is Involved in Macrolide Resistance but Not in Telithromycin Efflux in Enterobacter aerogenes and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The AcrAB-TolC pump is involved in macrolide resistance but not in telithromycin efflux in Enterobacter aerogenes and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 6. Low Frequencies of Resistance among Staphylococcus and Enterococcus Species to the Bactericidal DNA Polymerase Inhibitor N3-Hydroxybutyl 6-(3′-Ethyl-4′-Methylanilino) Uracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Selection and Characterization of Resistance to Macrolides and Related Antibiotics in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrolide resistance and in vitro selection of resistance to antibiotics in Lactobacillus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Macrolactin A in cell-based assays
Welcome to the technical support center for Macrolactin A (MLA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: In bacterial cells, the primary on-target mechanism of this compound is the inhibition of protein synthesis. It achieves this by targeting the elongation factor Tu (EF-Tu), a crucial protein in the translation process. In eukaryotic cells, its precise targets are less well-defined, though it is known to possess anticancer, antiviral, and anti-inflammatory properties.
Q2: What are the potential off-target effects of this compound in mammalian cell-based assays?
A2: Off-target effects of this compound in mammalian cells can manifest as unintended cytotoxicity, modulation of signaling pathways unrelated to its primary therapeutic target, and inconsistent experimental results. Specifically, derivatives of this compound have been shown to impact key cellular signaling pathways such as NF-κB and PI3K/Akt/mTOR, which can lead to a wide range of cellular responses that may not be related to the intended research focus.[1]
Q3: How can I distinguish between on-target and off-target cytotoxicity?
A3: Distinguishing between on-target and off-target cytotoxicity is a critical step in validating your experimental results. A multi-pronged approach is recommended:
-
Use of a structurally unrelated compound: If another compound with a different chemical structure that targets the same primary pathway is available, it can be used to see if the same phenotype is observed.
-
Target knockdown/knockout models: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein can help determine if the observed cytotoxicity is dependent on that target.
-
Dose-response analysis: A steep dose-response curve may suggest a specific, on-target effect, while a shallow curve could indicate off-target toxicity or other confounding factors.
Q4: Can this compound affect key signaling pathways in mammalian cells?
A4: Yes, derivatives of this compound have been shown to modulate critical signaling pathways. For instance, 7-O-succinyl this compound (SMA) has been found to suppress the NF-κB and PI3K/Akt/mTOR pathways, which are central to inflammation, cell survival, and proliferation.[1] It is plausible that this compound itself could have similar off-target effects. Therefore, it is important to assess the activation state of these pathways in your experiments.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Low Concentrations
Possible Cause: The observed cytotoxicity may be an off-target effect, or the cell line being used is particularly sensitive to this compound.
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Conduct a detailed dose-response curve to determine the IC50 value of this compound in your specific cell line. This will help you identify a concentration range where on-target effects can be observed with minimal toxicity.
-
Test in Multiple Cell Lines: The cytotoxic effects of a compound can vary significantly between different cell lines. Testing this compound in a panel of cell lines, including both cancerous and non-cancerous lines, can provide a broader understanding of its toxicity profile.
-
Optimize Exposure Time: A shorter incubation time may be sufficient to observe the desired on-target effect while minimizing off-target cytotoxicity. Conduct a time-course experiment to find the optimal exposure duration.
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause: Inconsistent results can arise from variability in cell culture conditions, reagent stability, or experimental execution.
Troubleshooting Steps:
-
Standardize Cell Culture Protocols: Ensure that cells are used at a consistent passage number and seeding density for all experiments. Cell health and confluency can significantly impact the cellular response to a compound.
-
Proper Compound Handling: Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation. Ensure the compound is fully solubilized in the vehicle and that the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% for DMSO).
-
Assess Compound Stability: The stability of this compound in your specific cell culture media and conditions can be assessed using analytical methods like HPLC.
Issue 3: Observed Phenotype Does Not Match the Expected On-Target Effect
Possible Cause: The observed phenotype may be the result of one or more off-target effects dominating the cellular response.
Troubleshooting Steps:
-
Target Deconvolution: Employ techniques to identify the molecular targets of this compound in your experimental system. Methods such as affinity chromatography coupled with mass spectrometry can help identify binding partners.
-
Pathway Analysis: Use global expression profiling techniques like RNA-seq or proteomics to identify signaling pathways that are unexpectedly perturbed by this compound treatment.
-
Use of Pathway Inhibitors: If a known off-target pathway is suspected to be responsible for the observed phenotype, co-treatment with a specific inhibitor of that pathway can help to confirm this.
Data Presentation
Table 1: Cytotoxicity of this compound and its Derivatives in Mammalian Cell Lines
| Compound | Cell Line | Cell Type | Assay | IC50 (µg/mL) | Reference |
| This compound | L929 | Mouse Fibroblast | CyQUANT | ~15 | [2] |
| 7-O-Malonyl this compound | L929 | Mouse Fibroblast | CyQUANT | ~30 | [2] |
| 7-O-Succinyl this compound | L929 | Mouse Fibroblast | CyQUANT | >62.5 | [2] |
| This compound | HeLa | Human Epithelial | CyQUANT | >62.5 | [2] |
| 7-O-Malonyl this compound | HeLa | Human Epithelial | CyQUANT | ~62.5 | [2] |
| 7-O-Succinyl this compound | HeLa | Human Epithelial | CyQUANT | >62.5 | [2] |
Note: The provided data is based on graphical representation in the cited literature and should be considered an approximation. Researchers should determine the precise IC50 values in their specific experimental systems.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound
Objective: To determine the 50% inhibitory concentration (IC50) of this compound in a specific cell line.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. It is recommended to perform a broad range of concentrations initially (e.g., 0.1 to 100 µM) followed by a narrower range around the estimated IC50.
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay such as MTT, XTT, or CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle-only control. Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Assessing Off-Target Effects on the NF-κB Pathway
Objective: To determine if this compound modulates the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations for a specified time. Include a positive control for NF-κB activation (e.g., TNF-α) and a vehicle control.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them to extract either nuclear and cytoplasmic proteins or whole-cell lysates.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-IκBα, total IκBα, phospho-p65, and total p65.
-
Use an appropriate loading control (e.g., β-actin or lamin B1) to ensure equal protein loading.
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Compare the results from this compound-treated cells to the controls. A decrease in phospho-IκBα and an increase in phospho-p65 would suggest activation of the pathway, while a compound that inhibits the pathway would show the opposite effect.
Visualizations
Caption: A generalized workflow for identifying and validating the off-target effects of this compound.
Caption: The inhibitory effects of a this compound derivative on the NF-κB and PI3K/Akt/mTOR signaling pathways.[1]
Caption: A diagram illustrating potential points of off-target modulation by this compound within the MAPK signaling cascade.
References
Technical Support Center: Enhancing the Purity of Isolated Macrolactin A
Welcome to the technical support center for the isolation and purification of Macrolactin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields of this compound can stem from several stages of the purification process, from initial extraction to final chromatographic steps. Here are some common causes and troubleshooting strategies:
-
Suboptimal Fermentation Conditions: The production of this compound by Bacillus species is highly dependent on fermentation conditions. Re-evaluate the culture medium composition (carbon and nitrogen sources), pH, temperature, and aeration.
-
Inefficient Extraction: The choice of extraction solvent is critical. While ethyl acetate is commonly used, the efficiency can be impacted by the pH of the fermentation broth. Ensure thorough mixing and consider multi-step extractions to maximize the recovery from the aqueous phase.
-
Loss During Solvent Partitioning: During liquid-liquid extraction, incomplete phase separation can lead to loss of product in the aqueous layer or at the interface. Allow adequate time for phase separation and consider centrifugation to improve the separation.
-
Precipitation Issues: If using a precipitation step, ensure the pH is optimal for this compound precipitation and that sufficient time is allowed for complete precipitation, often at low temperatures (e.g., 4°C) overnight.
-
Poor Chromatographic Recovery: this compound may bind irreversibly to the column matrix, or the elution conditions may be suboptimal.
-
Optimize Mobile Phase: Adjust the gradient slope and solvent composition in reversed-phase HPLC (RP-HPLC). A shallower gradient can improve resolution and recovery.
-
Column Choice: Ensure the column chemistry is appropriate. C18 columns are commonly used, but for specific impurity profiles, other stationary phases might be more effective.
-
Sample Overload: Overloading the column can lead to poor separation and peak tailing, which can result in the loss of product during fraction collection.
-
Issue 2: Co-eluting Impurities with this compound
Q: I am observing impurities that co-elute with my this compound peak during HPLC. How can I improve the separation?
A: Co-elution of impurities is a common challenge, especially with structurally similar Macrolactin derivatives. Here are some strategies to enhance separation:
-
Identify Potential Impurities: Common impurities are other macrolactins produced by the same bacterial strain, such as 7-O-malonyl this compound, 7-O-succinyl this compound, macrolactin B, and macrolactin F.[1] Knowing the potential impurities can help in selecting the appropriate purification strategy.
-
Optimize HPLC Method:
-
Gradient Optimization: Employ a shallower gradient during the elution of this compound to increase the separation between closely eluting peaks.
-
Solvent System Modification: Try different solvent systems. For example, switching from methanol to acetonitrile or vice-versa in the mobile phase can alter selectivity. Adding a small percentage of a different solvent can also be beneficial.
-
Column Selectivity: Use a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.
-
-
Orthogonal Purification Methods: Combine different chromatographic techniques that separate based on different principles.
-
Size-Exclusion Chromatography (SEC): If the impurities have a significantly different molecular weight, SEC can be an effective separation step.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the one-step separation of this compound and B with high purity.[2]
-
LH-20 Chromatography: This is often used as a polishing step after preparative RP-HPLC to remove remaining impurities.[3]
-
Issue 3: this compound Degradation During Purification
Q: I suspect my this compound is degrading during the purification process. What are the stability concerns and how can I mitigate them?
A: While some reports suggest macrolides are stable over a broad pH range and at high temperatures, it is crucial to handle them with care to prevent degradation.[1]
-
pH Stability: Avoid prolonged exposure to harsh acidic or basic conditions. While some macrolides are stable at acidic pH, it's best to maintain the pH close to neutral during purification and storage unless a specific protocol requires otherwise.
-
Temperature Stability: Perform purification steps at room temperature or below, if possible. For long-term storage, keep the purified this compound at -20°C or lower. Avoid repeated freeze-thaw cycles.
-
Light Sensitivity: Protect the sample from direct light, especially during long processing times, by using amber vials or covering the containers with aluminum foil.
-
Enzymatic Degradation: If the initial extract is not properly handled, enzymes from the bacterial culture could potentially degrade this compound. Ensure rapid and efficient separation of the biomass from the fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound isolates?
A1: The most common impurities are other structurally related macrolactins produced by the Bacillus strain. These often include acylated derivatives such as 7-O-malonyl this compound and 7-O-succinyl this compound, as well as other macrolactin variants like macrolactin B, E, and F.[1]
Q2: Which chromatographic method is most effective for the final purification of this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly used and effective method for the final purification of this compound.[3] For a high-resolution separation, a C18 column with a gradient of methanol or acetonitrile in water is typically employed. For challenging separations, high-speed counter-current chromatography (HSCCC) has been shown to be a highly efficient one-step purification method.[2]
Q3: What analytical techniques can I use to assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC with a UV detector is the standard method to determine the percentage purity based on the peak area.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity and the molecular weight of the compound, helping to identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can also reveal the presence of impurities.
Q4: Can I use normal-phase chromatography for this compound purification?
A4: While reversed-phase chromatography is more common for macrolides, normal-phase chromatography using a silica gel column can also be employed. The choice depends on the specific impurity profile of your crude extract.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Starting Material | Scale | Purity Achieved | Yield | Reference |
| Preparative RP-HPLC followed by LH-20 Chromatography | Crude Extract | 40-60 mg | High (not specified) | 5-7 mg | [3] |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude Sample | 300 mg | > 95% | 40.4 mg | [2] |
Experimental Protocols
Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC) for this compound Purification
This protocol is based on a method described for the purification of macrolactins.[3]
-
Column: Nucleosil 100-7 C18 column (250 x 21 mm).
-
Mobile Phase:
-
Solvent A: 0.5% acetic acid in 51% Methanol
-
Solvent B: 0.5% acetic acid in 56% Methanol
-
-
Gradient: 0% B to 100% B over 60 minutes.
-
Flow Rate: 20 ml/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 0.2 ml of extract (40-60 mg) dissolved in methanol.
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Post-HPLC Polishing: Pool the this compound fractions and further purify using LH-20 chromatography with a mobile phase of methanol-dichloromethane (1:1).
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for this compound Purification
This protocol is based on a successful one-step purification of this compound and B.[2]
-
Two-Phase Solvent System:
-
System 1: n-hexane-ethyl acetate-methanol-water (1:4:1:4, v/v)
-
System 2: n-hexane-ethyl acetate-methanol-water (3:4:3:4, v/v)
-
-
Apparatus: A preparative HSCCC instrument.
-
Procedure: a. Prepare and equilibrate the two-phase solvent systems. b. Fill the HSCCC column with the stationary phase. c. Dissolve the crude sample (e.g., 300 mg) in a mixture of the upper and lower phases. d. Inject the sample and perform a stepwise elution, starting with System 1 and then switching to System 2. e. Monitor the effluent with a UV detector and collect fractions. f. Analyze the fractions by HPLC to identify those containing pure this compound.
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting flowchart for enhancing the purity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. research.monash.edu [research.monash.edu]
- 3. 7-O-Malonyl this compound, a New Macrolactin Antibiotic from Bacillus subtilis Active against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococci, and a Small-Colony Variant of Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Macrolactin A: A Comparative Analysis with Other Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Macrolactin A, a unique 24-membered macrolide, with established macrolide antibiotics such as erythromycin, clarithromycin, and azithromycin. This document outlines their antimicrobial activity, mechanisms of action, and the experimental basis for these findings, offering valuable insights for antimicrobial research and development.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound and its derivatives, alongside comparator macrolides, is summarized below. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, are presented for a range of bacterial species.
| Antibiotic | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecalis (VRE) | Escherichia coli | Pseudomonas aeruginosa |
| This compound (MA) | 2 µg/mL[1] | 2 µg/mL[1] | 16 µg/mL[1] | >5 µg/mL[2] | 2.5 µg/mL[2] |
| 7-O-succinyl this compound (SMA) | < 0.25 µg/mL[1] | < 0.25 µg/mL[1] | 1-2 µg/mL[1] | - | - |
| 7-O-malonyl this compound (MMA) | 1-64 µg/mL (MRC)[3] | 1-64 µg/mL (MRC)[3] | 0.06-4 µg/mL (MRC)[3] | - | - |
| Erythromycin | 0.25-2048 µg/mL[4] | - | 89.2% Susceptible[5] | >5 µg/mL[2] | - |
| Clarithromycin | - | 67% Resistant (meat isolates)[6] | - | 35.30% Resistant[7] | - |
| Azithromycin | 0.25-1.0 µg/mL (QC strain)[8] | - | 1.0-4.0 µg/mL (QC strain)[8] | 2.0-8.0 µg/mL (QC strain)[8] | - |
Note: Data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental methodologies. MRC stands for Minimum Regrowth Concentration.
Mechanisms of Action: A Tale of Two Targets
While both this compound and conventional macrolides disrupt bacterial protein synthesis, their precise molecular targets appear to differ significantly, offering potential avenues to overcome existing resistance mechanisms.
Conventional Macrolides (Erythromycin, Clarithromycin, Azithromycin): These antibiotics bind to the 23S rRNA component of the large (50S) ribosomal subunit.[9][10] This binding occurs within the nascent peptide exit tunnel, effectively blocking the elongation of the growing polypeptide chain.[9] This leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis.[11]
This compound: Emerging evidence suggests that this compound may employ a different strategy. Recent studies indicate that it functions as an inhibitor of the elongation stage of protein synthesis by targeting the translation elongation factor Tu (EF-Tu). This mode of action is more akin to elfamycin-like antibiotics. While it is a macrolide by structure, its mechanism may set it apart from the classical ribosome-targeting macrolides.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented were primarily determined using the broth microdilution method.
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth after a defined incubation period.
General Protocol:
-
Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (or another appropriate broth medium) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains are cultured on an appropriate agar medium. Colonies are then used to prepare a bacterial suspension in a sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve the final desired inoculum concentration (typically ~5 x 10⁵ CFU/mL) in the wells.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity or pellet of bacterial growth.
In Vitro Protein Synthesis Inhibition Assay
To elucidate the mechanism of action, in vitro translation assays are employed.
Principle: These cell-free assays utilize bacterial lysates containing all the necessary components for protein synthesis (ribosomes, tRNAs, initiation and elongation factors). A reporter gene (e.g., luciferase) is transcribed and translated, and the effect of the antibiotic on the production of the reporter protein is measured.
General Protocol:
-
Preparation of Cell-Free Extract: Bacterial cells (e.g., E. coli) are grown to mid-log phase, harvested, and lysed to prepare a cell-free extract containing the translational machinery.
-
Reaction Setup: The cell-free extract is combined with a reaction mixture containing amino acids, ATP, GTP, and a DNA template encoding a reporter protein (e.g., luciferase).
-
Addition of Antibiotic: The antibiotic being tested is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for transcription and translation to occur.
-
Measurement of Reporter Activity: The amount of functional reporter protein produced is quantified. For luciferase, this is done by adding luciferin and measuring the resulting luminescence. A decrease in reporter signal in the presence of the antibiotic indicates inhibition of protein synthesis.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of conventional macrolides and the proposed mechanism for this compound.
Caption: Mechanism of conventional macrolides.
References
- 1. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 2. html.scirp.org [html.scirp.org]
- 3. 7-O-Malonyl this compound, a New Macrolactin Antibiotic from Bacillus subtilis Active against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococci, and a Small-Colony Variant of Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Quality control parameters and interpretive criteria for in vitro susceptibility tests with the macrolide azithromycin. Collaborative Antimicrobial Susceptibility Testing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antibacterial Action of Macrolactin A: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the antibacterial mechanism of Macrolactin A with other notable antibiotics. Supported by experimental data, this document delves into its unique mode of action, offering a valuable resource for the discovery and development of novel antimicrobial agents.
This compound, a complex macrolide antibiotic, has demonstrated significant potential as a bacterial protein synthesis inhibitor. This guide offers a comparative analysis of its mechanism against two other well-established antibiotics: Azithromycin, a widely used macrolide, and Kirromycin, an antibiotic with a similar molecular target.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of this compound and its comparators, Azithromycin and Kirromycin, has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for comparison.
| Antibiotic | Target Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 10[1] |
| Bacillus subtilis | 60[1] | |
| Escherichia coli | >60 (not inhibitory)[1] | |
| Azithromycin | Staphylococcus aureus | 32 - 64[2][3] |
| Bacillus subtilis | 0.125[4] | |
| Escherichia coli | 8[5] | |
| Kirromycin | Staphylococcus aureus | ≥ 1000[6] |
| Bacillus subtilis | - | |
| Escherichia coli | Resistant mutants have been characterized[7][8][9] |
Note: MIC values can vary between studies due to different strains and experimental conditions.
Delving into the Mechanisms of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis, a fundamental process for bacterial survival. However, its specific target within the translational machinery distinguishes it from many other protein synthesis inhibitors.
This compound and Kirromycin: Targeting Elongation Factor Tu (EF-Tu)
Both this compound and Kirromycin target the bacterial elongation factor Tu (EF-Tu).[10][11] EF-Tu is a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of protein synthesis. By binding to EF-Tu, these antibiotics lock it in a conformation that prevents its release from the ribosome after GTP hydrolysis. This stalls the ribosome, halting protein synthesis.[10][11] Recent studies have shown that this compound acts as an elfamycin-like antibiotic, a class of EF-Tu inhibitors.[10][11]
Azithromycin: Targeting the 50S Ribosomal Subunit
In contrast, Azithromycin, a member of the macrolide class, binds to the 50S subunit of the bacterial ribosome. This binding obstructs the exit tunnel through which the nascent polypeptide chain emerges, thereby inhibiting the elongation of the protein.
Below is a diagram illustrating these distinct antibacterial mechanisms.
Caption: Mechanisms of Action for this compound, Kirromycin, and Azithromycin.
Experimental Protocols for Mechanism Validation
Validating the antibacterial mechanism of a compound like this compound involves a series of well-defined experiments. The following protocols provide a detailed methodology for key assays.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.
Materials:
-
Test antibiotic (e.g., this compound)
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Protocol:
-
Prepare Antibiotic Stock Solution: Dissolve the antibiotic in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the antibiotic stock solution across the wells of a 96-well plate containing MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
In Vitro Protein Synthesis Inhibition Assay
This assay directly measures the effect of an antibiotic on bacterial protein synthesis using a cell-free system.
Materials:
-
Bacterial cell-free transcription-translation (TX-TL) system (e.g., E. coli S30 extract)
-
Reporter plasmid DNA (e.g., encoding luciferase or GFP)
-
Test antibiotic
-
Amino acid mix
-
Energy source (ATP, GTP)
-
Luminometer or fluorometer
Protocol:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the components of the TX-TL system according to the manufacturer's instructions. This typically includes the cell extract, buffer, amino acids, and energy source.
-
Add Antibiotic: Add the test antibiotic at various concentrations to the reaction mixtures. Include a no-antibiotic control.
-
Initiate Reaction: Add the reporter plasmid DNA to initiate the transcription and translation process.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quantify Reporter Protein: Measure the amount of reporter protein produced. For luciferase, add the luciferin substrate and measure luminescence. For GFP, measure fluorescence.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each antibiotic concentration relative to the no-antibiotic control. Determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.
Toe-printing Assay
This technique is used to identify the specific site on the mRNA where the ribosome is stalled by an antibiotic.
Materials:
-
In vitro transcription-translation system
-
DNA template encoding a specific mRNA
-
Test antibiotic
-
Primer complementary to a region downstream of the potential stalling site, labeled with a fluorescent or radioactive tag
-
Reverse transcriptase
-
dNTPs
-
Sequencing gel apparatus
Protocol:
-
In Vitro Translation: Set up an in vitro transcription-translation reaction as described above, including the DNA template and the test antibiotic.
-
Primer Annealing: After a short incubation to allow for ribosome stalling, add the labeled primer to the reaction mixture and anneal it to the mRNA.
-
Primer Extension: Add reverse transcriptase and dNTPs to the reaction. The reverse transcriptase will synthesize a cDNA strand starting from the primer until it is blocked by the stalled ribosome.
-
Analysis: Denature the samples and run them on a sequencing gel alongside a sequencing ladder generated from the same DNA template. The position of the truncated cDNA product (the "toe-print") indicates the precise location of the stalled ribosome on the mRNA.
The following diagram illustrates the workflow for validating the antibacterial mechanism of a novel compound like this compound.
Caption: Experimental Workflow for Validating Antibacterial Mechanism.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Azithromycin Reduces the Production of α-hemolysin and Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Postantibiotic and Sub-MIC Effects of Azithromycin and Isepamicin against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Elongation factor Tu resistant to kirromycin in an Escherichia coli mutant altered in both tuf genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The structural and functional basis for the kirromycin resistance of mutant EF-Tu species in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The structural and functional basis for the kirromycin resistance of mutant EF-Tu species in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound is an inhibitor of protein biosynthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Macrolactin A and Its Synthetic Derivatives in Therapeutic Applications
For Immediate Release
This guide offers a detailed comparison of the biological efficacy of the natural product Macrolactin A and its key synthetic derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents. This document synthesizes experimental data on their antibacterial, anti-inflammatory, and anticancer activities, providing a basis for further investigation and development.
Executive Summary
This compound, a 24-membered macrolide antibiotic, has garnered significant attention for its diverse biological activities.[1][2] Modifications to its core structure have yielded a range of synthetic derivatives with potentially enhanced or altered therapeutic properties. This guide focuses on a comparative evaluation of this compound against its prominent derivatives, including 7-O-succinyl this compound (SMA), 7-O-malonyl this compound (MMA), and 7,13-epoxy this compound. The comparative analysis is based on quantitative data from various in vitro studies, highlighting differences in their efficacy as antibacterial, anti-inflammatory, and anticancer agents.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the biological activities of this compound and its derivatives.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | Enterococcus faecalis | Bacillus subtilis | Escherichia coli |
| This compound | 10[3] | >128[4] | No activity[3] | 20[3] | No activity[3] |
| 7-O-succinyl this compound (SMA) | - | Good inhibition[4] | Inhibited[4] | - | - |
| 7-O-malonyl this compound (MMA) | 1-64 (MRC)[4] | 1-64 (MRC)[4] | 0.06-4 (MRC)[4] | - | - |
| Macrolactin XY | - | - | 3[5] | - | - |
| 7-O-6′-(2″-acetylphenyl)-5′-hydroxyhexanoate macrolactin | - | - | - | - | < 13[2] |
MRC: Minimum Restrictive Concentration, the lowest concentration that caused at least 50% retraction of growth.[4]
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | Key Findings |
| This compound | NO Production Inhibition | RAW 264.7 | Strong inhibition of NO formation.[6] |
| 7-O-succinyl this compound (SMA) | NO Production Inhibition | RAW 264.7 | Strong inhibition of NO formation, comparable or superior to hydrocortisone.[6] |
| 7-O-malonyl this compound (MMA) | NO Production Inhibition | RAW 264.7 | Strong inhibition of NO formation.[6] |
| 7,13-epoxy this compound | iNOS, IL-1β, IL-6 mRNA expression | RAW 264.7 | Significantly inhibited mRNA expression of iNOS, IL-1β, and IL-6; greater activity than this compound, SMA, and MMA.[2][7] |
Table 3: Anticancer Activity (IC50 in µM)
| Compound | Cell Line | Activity |
| This compound | Murine Melanoma | Inhibits cancer cells[8] |
| 7-O-succinyl this compound (SMA) | Glioblastoma (U87MG, U251MG, LN229) | Concentration-dependent inhibition of cell viability, migration, and invasion.[9] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound and its derivatives is commonly determined using the broth microdilution method as recommended by the National Committee for Clinical Laboratory Standards.[4]
-
Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to a final cell density of 5 × 10^5 CFU/mL in fresh MHB.
-
Preparation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., methanol) and serially diluted twofold in MHB in a 96-well microtiter plate.
-
Incubation: 50 µL of the bacterial suspension is added to each well containing 50 µL of the diluted compound. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4] The Minimum Restrictive Concentration (MRC) is the lowest concentration causing at least a 50% reduction in growth.[4]
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[6]
-
Cell Culture: RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-treated control.
In Vitro Anticancer Assay (Cell Viability)
The cytotoxic effect of the compounds on cancer cells is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., U87MG glioblastoma cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Signaling Pathways and Mechanisms of Action
Antibacterial Mechanism of this compound
This compound exerts its antibacterial effect by inhibiting protein biosynthesis in bacteria.[1][3] It specifically targets the translation elongation factor Tu (EF-Tu), a crucial protein involved in the elongation step of protein synthesis. By binding to EF-Tu, this compound prevents the proper functioning of the ribosome, leading to a halt in protein production and ultimately inhibiting bacterial growth. This mechanism is similar to that of elfamycin-like antibiotics.[1]
References
- 1. This compound is an inhibitor of protein biosynthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 7-O-Malonyl this compound, a New Macrolactin Antibiotic from Bacillus subtilis Active against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococci, and a Small-Colony Variant of Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US20120071549A1 - Anti-inflammatory composition containing this compound and a derivative thereof as active ingredients - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. A Strong Antifungal Activity of 7-O-Succinyl this compound vs this compound from Bacillus amyloliquefaciens ELI149 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) Studies of the Macrolactin Family: A Comparative Guide
The macrolactin family, a class of 24-membered polyene macrolides primarily isolated from marine bacteria, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] These natural products exhibit a range of effects, including antibacterial, anti-inflammatory, and cytotoxic properties, making them promising candidates for drug discovery and development.[1] This guide provides a comparative analysis of the structure-activity relationships within the macrolactin family, supported by experimental data, detailed protocols, and visual diagrams of relevant signaling pathways.
Antibacterial Activity
The antibacterial potential of macrolactins has been a primary focus of research. Variations in their chemical structure, particularly substitutions on the macrolactone ring, have been shown to significantly influence their efficacy and spectrum of activity.
Comparative Antibacterial Activity of Macrolactin Derivatives
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values of various macrolactin derivatives against a panel of pathogenic bacteria.
| Compound | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | E. faecalis (μg/mL) | Reference |
| Macrolactin A | 2 | - | - | - | [2] |
| Macrolactin F | - | - | - | - | |
| Macrolactin XY | 12 | 6 | 12 | 3 | [3] |
| 7-O-succinyl this compound (SMA) | < 0.25 | - | - | 1-2 | [2] |
| 7-O-malonyl this compound (MMA) | 1-64 (MRC) | - | - | 0.06-4 (MRC) | [4] |
| 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound | 0.015-0.125 | 0.015-0.125 | 0.015-0.125 | - | [5] |
| 7-O-glucosyl-15,17-epoxy-16-hydroxy this compound | 0.015-0.125 | 0.015-0.125 | 0.015-0.125 | - | [5] |
| 7-O-6′-(2″-acetylphenyl)-5′-hydroxyhexanoate macrolactin | - | - | < 13 | - | [5] |
*MRC: Minimum concentration required for 50% inhibition of bacterial growth.
Structure-Activity Relationship Insights:
-
Substitution at C7: Acylation at the C7 hydroxyl group, as seen in 7-O-succinyl this compound (SMA) and 7-O-malonyl this compound (MMA), appears to enhance antibacterial activity, particularly against resistant strains like MRSA and VRE.[2][4]
-
Substitution at C15: The presence of a hydroxyl group at the C-15 position is suggested to be a crucial active site for the antibacterial activity of macrolactins.[3]
-
Epoxy and Glycosyl Groups: The introduction of epoxy and glycosyl moieties, as in 7-O-glucosyl-13,17-epoxy-16-hydroxy this compound, can lead to potent, broad-spectrum antibacterial activity.[5]
-
Aryl Side Chain: The addition of a bulky aryl-crowned side chain at C7 can result in activity against Gram-negative bacteria like E. coli.[5]
Anti-inflammatory Activity
Several macrolactin derivatives have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Comparative Anti-inflammatory Effects of Macrolactin Derivatives
| Compound | Key Anti-inflammatory Effects | Reference |
| This compound (MA) | Inhibits iNOS and COX-2 expression; reduces production of NO, TNF-α, IL-1β, and IL-6. | [2] |
| 15-epi-dihydromacrolactin F (DMF) | Inhibits iNOS and COX-2 expression. | [2] |
| Macrolactin F (MF) | Inhibits iNOS and COX-2 expression. | [2] |
| 7,13-epoxyl-macrolactin A | Exhibits greater anti-inflammatory activity than this compound and its 7-O-acylated derivatives by significantly inhibiting the mRNA expression of iNOS, IL-1β, and IL-6. | [5] |
Structure-Activity Relationship Insights:
-
Epoxy Ring: The presence of a 7,13-epoxy ring significantly enhances anti-inflammatory activity compared to the parent compound, this compound, and its 7-O-acylated analogues.[5] This suggests that the rigidity and conformational constraints imposed by the epoxy group may be favorable for binding to anti-inflammatory targets.
-
Core Structure: The fundamental macrolactin scaffold shared by this compound, 15-epi-dihydromacrolactin F, and Macrolactin F is responsible for their ability to inhibit the expression of pro-inflammatory enzymes iNOS and COX-2.[2]
Cytotoxicity
The cytotoxic potential of macrolactins against various cancer cell lines is an emerging area of interest. However, comprehensive comparative data on IC50 values across the macrolactin family is currently limited. General cytotoxicity assays are employed to evaluate the potential of these compounds as anticancer agents.
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the macrolactin derivative is prepared in the broth in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of inflammatory mediators in response to an inflammatory stimulus.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.
-
Compound Treatment: The cells are pre-treated with various concentrations of the macrolactin derivative for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS), a potent inflammatory stimulus, is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. Control wells with no LPS and wells with LPS but no compound are included.
-
Incubation: The plates are incubated for 24 hours.
-
Measurement of Inflammatory Mediators: The cell culture supernatant is collected to measure the levels of inflammatory mediators:
-
Nitric Oxide (NO): Measured using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Quantified using specific ELISA kits.
-
-
Data Analysis: The concentration of each mediator is determined, and the inhibitory effect of the macrolactin derivative is calculated relative to the LPS-stimulated control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the macrolactin derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC50: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Signaling Pathway and Workflow Visualizations
The anti-inflammatory effects of macrolactins are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate key mechanisms.
Caption: Inhibition of the TLR4 signaling pathway by macrolactins.
Caption: Activation of the Nrf2/HO-1 pathway by macrolactins.
References
- 1. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Microorganism-Derived Macrolactins Inhibit Inflammatory Mediator Effects in LPS-Induced Macrophage and Microglial Cells by Regulating BACH1 and HO-1/Nrf2 Signals through Inhibition of TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Head-to-head comparison of Macrolactin A and erythromycin
A Head-to-Head Comparison of Macrolactin A and Erythromycin: Efficacy, Mechanism, and Safety
In the landscape of antimicrobial and immunomodulatory agents, both natural products and established antibiotics offer unique therapeutic potential. This guide provides a detailed, evidence-based comparison of this compound, a marine-derived macrolide, and Erythromycin, a widely used clinical antibiotic. The analysis focuses on their antibacterial activity, mechanisms of action, anti-inflammatory properties, and cytotoxicity, presenting key experimental data for objective evaluation by researchers, scientists, and drug development professionals.
Comparative Analysis of Performance
This compound and Erythromycin, while both broadly classified as macrolides, exhibit distinct profiles in their antibacterial spectrum, potency, and mechanisms of action. Erythromycin is a well-characterized antibiotic that inhibits bacterial growth by targeting the ribosome. This compound, a more recently studied compound, also inhibits protein synthesis but through a different molecular target, and demonstrates significant anti-inflammatory and other biological activities.
Antibacterial Activity
The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Derivatives
| Compound/Derivative | Vancomycin-Resistant Enterococci (VRE) (µg/mL) | Methicillin-Resistant Staphylococcus aureus (MRSA) (µg/mL) | Enterococcus faecalis (µg/mL) |
| This compound (MA) | 16[1] | 2[1] | 3[2] |
| 7-O-succinyl this compound (SMA) | 1 - 2[1] | < 0.25[1] | - |
| Macrolactin XY | - | - | 3[2] |
| Macrolactin F | - | - | 6[2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Erythromycin against Various Bacterial Isolates
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 1 - >256 | 128 | >256 |
| Klebsiella pneumoniae | 1 - >256 | >256 | >256 |
| Enterococcus faecalis | 0.5 - >256 | >256 | >256 |
| Acinetobacter baumannii | 0.5 - >256 | >256 | >256 |
(Data for Erythromycin compiled from a study on isolates from secondary infections)
Anti-inflammatory Activity
Both compounds exhibit anti-inflammatory properties distinct from their antimicrobial effects. Erythromycin has long been recognized for its immunomodulatory capabilities. Recent studies show this compound also possesses potent anti-inflammatory activity.
Table 3: Comparative Anti-inflammatory Effects
| Feature | This compound | Erythromycin |
| Key Mediators Inhibited | iNOS, COX-2, NO, PGE₂, IL-6, TNF-α[3] | IL-6, IL-8, TNF-α[2] |
| Signaling Pathway | Inhibits TLR4 activation, regulates BACH1 and HO-1/Nrf2 signals.[3] | Inhibits NF-κB activation.[2] |
Cytotoxicity
Evaluating the toxicity of these compounds against human cells is crucial for determining their therapeutic potential.
Table 4: Cytotoxicity Data
| Compound | Cell Line | Measurement | Result |
| This compound | RAW264.7 (macrophage), BV2 (microglia) | Cell Viability (MTT Assay) | No significant cytotoxicity observed at concentrations up to 40 µM.[3] |
| 7-O-malonyl this compound | L929 (fibroblast), HeLa (epithelial) | IC₅₀ | >500 µg/mL (L929), 250 µg/mL (HeLa)[4] |
| 7-O-succinyl this compound | L929 (fibroblast), HeLa (epithelial) | IC₅₀ | >500 µg/mL (L929), 500 µg/mL (HeLa)[4] |
Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.
Mechanisms of Action
The fundamental difference between this compound and Erythromycin lies in their molecular targets within the bacterial cell, leading to distinct mechanisms for inhibiting protein synthesis.
This compound: Targeting Elongation Factor Tu (EF-Tu)
Recent studies have elucidated that this compound inhibits bacterial protein synthesis by targeting the translation elongation factor Tu (EF-Tu).[5][6] This mechanism is similar to that of elfamycin-like antibiotics. By binding to EF-Tu, this compound inhibits the initial step of the elongation phase of protein synthesis.[5][7]
Erythromycin: Targeting the 50S Ribosomal Subunit
Erythromycin acts by binding to the 50S subunit of the bacterial ribosome.[8] This binding interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA. By blocking this movement, Erythromycin prevents the growing polypeptide chain from elongating, effectively halting protein production.[8] This action is primarily bacteriostatic, meaning it stops bacteria from reproducing, but can be bactericidal at higher concentrations.
References
- 1. Antibacterial activities of this compound and 7-O-succinyl this compound from Bacillus polyfermenticus KJS-2 against vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Marine Microorganism-Derived Macrolactins Inhibit Inflammatory Mediator Effects in LPS-Induced Macrophage and Microglial Cells by Regulating BACH1 and HO-1/Nrf2 Signals through Inhibition of TLR4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is an inhibitor of protein biosynthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Macrolactin A's Cytotoxicity Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Macrolactin A and its derivatives against various cancer cell lines. While direct head-to-head comparative studies with standardized anticancer drugs are limited, this document synthesizes available data to offer a preliminary benchmark against established chemotherapeutic agents, doxorubicin and paclitaxel.
Executive Summary
This compound, a complex macrolide antibiotic, and its derivatives have demonstrated notable cytotoxic and anti-angiogenic properties against several cancer cell lines. Of particular interest is the semi-synthetic derivative, 7-O-succinyl this compound (SMA), which has shown significant activity against aggressive glioblastoma cell lines. The primary mechanism of action appears to involve the inhibition of critical cell signaling pathways, including the PI3K/Akt and β-catenin pathways, which are frequently dysregulated in cancer. This guide presents available cytotoxicity data, details the experimental methodologies for assessing cytotoxicity, and provides visual representations of the implicated signaling pathways and experimental workflows.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the available half-maximal inhibitory concentration (IC50) values for 7-O-succinyl this compound (SMA), doxorubicin, and paclitaxel against glioblastoma and melanoma cell lines. It is important to note that direct IC50 values for this compound and its derivatives are not consistently reported in the literature; much of the available information describes dose-dependent cytotoxic effects. The data presented here is compiled from multiple sources and serves as a comparative reference.
Table 1: Cytotoxicity (IC50) Against Glioblastoma Cell Lines
| Compound | U87MG (µM) | U251MG (µM) | LN229 (µM) |
| 7-O-succinyl this compound (SMA) salt | >10 µM (Significant inhibition of migration and invasion)[1][2] | >10 µM (Significant inhibition of migration and invasion)[1][2] | >10 µM (Significant inhibition of migration and invasion)[1][2] |
| Doxorubicin | 0.14 - 1[3] | - | 6.88 |
| Paclitaxel | ~15 µg/ml (maximum inhibition) | ~15 µg/ml (maximum inhibition) | - |
Table 2: Cytotoxicity (IC50) Against B16-F10 Murine Melanoma Cell Line
| Compound | IC50 (µM) |
| This compound | Not explicitly reported, but shows inhibitory effects |
| Doxorubicin | 0.06 - 0.17 |
Note: The IC50 values for doxorubicin and paclitaxel are sourced from multiple studies and may vary depending on the specific experimental conditions (e.g., exposure time, assay method).
Experimental Protocols
The most common method for assessing the cytotoxicity of natural products like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Cancer cells (e.g., U87MG, U251MG, LN229, or B16-F10) are harvested and seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.
-
The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
A stock solution of this compound or its derivative is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with the solvent alone.
-
-
Incubation:
-
The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its cytotoxic effects.
-
-
MTT Addition:
-
After incubation, a solution of MTT (typically 5 mg/mL in PBS) is added to each well.
-
The plates are then incubated for another 2 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each concentration relative to the control wells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Signaling Pathways Affected by this compound
Caption: Inhibition of PI3K/Akt and Wnt/β-catenin signaling pathways by this compound.
References
- 1. Antitumor activity of 7-O-succinyl this compound tromethamine salt in the mouse glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of 7-O-succinyl this compound tromethamine salt in the mouse glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galangin induces B16F10 melanoma cell apoptosis via mitochondrial pathway and sustained activation of p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Macrolactin A's Antiviral Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Macrolactin A, a complex macrolide antibiotic first isolated from a marine bacterium, has demonstrated a broad spectrum of biological activities, including notable antiviral properties. This guide provides a comprehensive comparison of this compound's validated antiviral effects against several key viruses, juxtaposed with current standard-of-care antiviral agents. The information is compiled from independent studies to offer an objective overview for researchers and drug development professionals.
Comparative Antiviral Activity
The antiviral potential of this compound has been primarily investigated against Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and more recently, Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) through computational studies.
Table 1: In Vitro Antiviral Activity of this compound vs. Comparative Drugs
| Virus Target | Compound | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Herpes Simplex Virus-1 (HSV-1) | This compound | Plaque Reduction Assay | Varies | 5.0 µg/mL | [1] |
| Acyclovir | Plaque Reduction Assay | Vero | ~0.06-0.45 µg/mL | [2] | |
| Herpes Simplex Virus-2 (HSV-2) | This compound | Plaque Reduction Assay | Varies | 8.3 µg/mL | [1] |
| Acyclovir | Plaque Reduction Assay | Vero | ~0.32-0.57 µg/mL | [2] | |
| Human Immunodeficiency Virus (HIV-1) | This compound | Not Specified | Human T-lymphoblast cells | Protects against viral replication | [1] |
| Zidovudine (AZT) | Reverse Transcriptase Assay | Varies | ~0.004-0.012 µM | [3] | |
| SARS-CoV-2 (Main Protease) | This compound | In Silico (Molecular Docking) | N/A | Binding Energy: -9.22 kcal/mol (Predicted) | [4][5] |
| Lopinavir | In Vitro Protease Assay | N/A | Ineffective in some studies | [6] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as cell lines and assay protocols.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are summaries of the key experimental protocols used to assess the antiviral activity of this compound and its comparators.
Plaque Reduction Assay for Herpes Simplex Virus (HSV)
This assay is a standard method to determine the infectivity of a virus and the efficacy of antiviral compounds.
-
Cell Preparation: Confluent monolayers of susceptible cells (e.g., Vero cells) are prepared in multi-well plates.
-
Virus Inoculation: The cells are infected with a known concentration of HSV-1 or HSV-2.
-
Compound Treatment: Following viral adsorption, the infected cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing various concentrations of the test compound (this compound or Acyclovir).
-
Plaque Formation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Quantification: Plaques are stained (e.g., with crystal violet) and counted. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to untreated controls.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay assesses the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a critical enzyme for viral replication.
-
Assay Principle: The assay measures the incorporation of a labeled nucleotide (e.g., BrdUTP) into a DNA strand synthesized by RT using a template-primer.
-
Reaction Setup: Recombinant HIV-1 RT is incubated with a template-primer (e.g., poly(A)•oligo(dT)), a mixture of dNTPs including the labeled dUTP, and various concentrations of the test compound (e.g., this compound or Zidovudine).
-
Detection: The newly synthesized, labeled DNA is captured and detected using an enzyme-linked immunosorbent assay (ELISA) format. A colorimetric or fluorometric signal is generated, which is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces RT activity by 50%.
SARS-CoV-2 Main Protease (Mpro) Inhibition Assay (In Vitro)
While data for this compound is currently computational, a validated in vitro assay is essential for experimental confirmation.
-
Assay Principle: This is typically a fluorescence resonance energy transfer (FRET)-based assay. A synthetic peptide substrate containing a fluorophore and a quencher is used. Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in a detectable fluorescent signal.
-
Reaction Components: Recombinant SARS-CoV-2 Mpro is incubated with the FRET substrate in the presence of varying concentrations of the test inhibitor.
-
Fluorescence Measurement: The increase in fluorescence intensity over time is monitored using a plate reader.
-
Inhibition Calculation: The rate of the enzymatic reaction is calculated, and the IC50 value is determined as the inhibitor concentration that causes a 50% reduction in Mpro activity.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms by which this compound exerts its antiviral effects are still under investigation. However, based on its activity against different viruses, several potential pathways and targets can be proposed.
Diagram 1: Proposed Antiviral Mechanism of this compound
Caption: Proposed antiviral action of this compound targeting viral replication.
-
HIV: The primary mechanism of action is suggested to be the inhibition of reverse transcriptase, an enzyme essential for the conversion of the viral RNA genome into DNA. This places this compound in the same functional class as nucleoside reverse transcriptase inhibitors (NRTIs) like Zidovudine.
-
SARS-CoV-2: In silico models predict that this compound can bind to the active site of the main protease (Mpro), an enzyme crucial for processing viral polyproteins into functional units. This would inhibit viral replication.
-
Host Signaling Pathways: Many viruses manipulate host cell signaling pathways like NF-κB and JAK-STAT to facilitate their replication and evade the immune response. While not yet demonstrated experimentally for this compound, its anti-inflammatory properties suggest it may modulate these pathways, contributing to its overall antiviral effect. Further research is needed to elucidate these potential interactions.
Diagram 2: Experimental Workflow for Antiviral Compound Validation
Caption: A generalized workflow for the validation of a potential antiviral compound.
Conclusion and Future Directions
Independent studies have validated the in vitro antiviral activity of this compound against HSV-1, HSV-2, and HIV-1. Furthermore, computational analyses strongly suggest its potential as an inhibitor of the SARS-CoV-2 main protease. However, a significant gap in the current research is the lack of direct, head-to-head comparative studies with clinically approved antiviral drugs under standardized experimental conditions.
For drug development professionals, this compound represents a promising scaffold for the development of novel antiviral agents. Future research should focus on:
-
Direct Comparative Studies: Performing in vitro assays that directly compare the efficacy of this compound with standard antiviral drugs for HSV, HIV, and SARS-CoV-2.
-
Experimental Validation for SARS-CoV-2: Conducting in vitro Mpro inhibition assays and viral replication assays to confirm the predictions from in silico studies.
-
Mechanism of Action: Elucidating the precise molecular interactions and the effects of this compound on host cell signaling pathways during viral infection.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in relevant animal models of viral diseases.
Addressing these research gaps will be crucial in determining the clinical viability of this compound as a novel antiviral therapeutic.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound as a Novel Inhibitory Agent for SARS-CoV-2 Mpro: Bioinformatics Approach | Semantic Scholar [semanticscholar.org]
- 5. research.nu.edu.kz [research.nu.edu.kz]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Genomics of Macrolactin A Producing Strains: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Macrolactin A, a 24-membered macrolide antibiotic, and its analogs have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1] Primarily produced by bacteria of the genus Bacillus, the biosynthesis of these compounds is orchestrated by large, modular polyketide synthase (PKS) gene clusters. This guide provides a comparative genomic overview of prominent this compound producing strains, offering insights into their genetic makeup, biosynthetic potential, and productivity.
Genomic Features of this compound Producing Strains
The genomes of this compound producing Bacillus species, while closely related, exhibit variations in size, GC content, and the number of coding sequences. These differences can influence their metabolic capabilities and the regulation of secondary metabolite production. The table below summarizes the key genomic features of several well-characterized this compound producing strains.
| Feature | Bacillus velezensis FZB42 | Bacillus velezensis UFLA258 | Bacillus velezensis YA215 | Bacillus subtilis 168 |
| Genome Size (bp) | 3,918,000 | 3,950,000 | 3,976,514 | Not explicitly a producer, often used for comparison |
| GC Content (%) | 46.5 | 46.69 | 46.56 | 43.5 |
| Number of Predicted CDS | 3,693 | 3,949 | 3,809 | ~4,100 |
The Macrolactin Biosynthetic Gene Cluster: A Comparative Look
The biosynthesis of this compound is directed by a Type I Polyketide Synthase (PKS) gene cluster. In Bacillus amyloliquefaciens FZB42 (now reclassified as Bacillus velezensis FZB42), this cluster is designated as the mln cluster, while in Bacillus methylotrophicus B-9987, it is known as the bmm cluster.[1] These clusters are largely collinear and share a high degree of sequence similarity, indicating a conserved biosynthetic pathway.
The core mln/bmm gene cluster typically consists of nine genes (mlnA-I/bmmA-I) that encode the enzymatic machinery for the assembly of the macrolactin scaffold.[1] Minor variations in gene content and regulation among different strains can lead to the production of various this compound analogs, such as 7-O-succinyl this compound and 7-O-malonyl this compound.
Production Titers of this compound and its Derivatives
The production yields of this compound and its analogs can vary significantly between different strains and are heavily influenced by fermentation conditions. The following table provides a summary of reported production titers. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental setups.
| Compound | Producing Strain | Titer (mg/L) | Reference |
| This compound | Bacillus amyloliquefaciens ESB-2 (optimized) | 21.63 | [1] |
| This compound | Bacillus methylotrophicus B-9987 (ΔbmmGT1 mutant) | 105 | [1] |
| 7-O-malonyl this compound | Bacillus subtilis | Not specified | [2][3] |
| 7-O-succinyl this compound | Bacillus amyloliquefaciens NJN-6 | Not specified | [4] |
Experimental Protocols
A general workflow for the comparative genomics of this compound producing strains is outlined below.
Whole-Genome Sequencing and Assembly
-
DNA Extraction: High-quality genomic DNA is extracted from pure bacterial cultures using commercially available kits or standard protocols for Gram-positive bacteria.
-
Library Preparation and Sequencing: Sequencing libraries are prepared using kits compatible with next-generation sequencing (NGS) platforms such as Illumina or Pacific Biosciences.
-
Genome Assembly: Raw sequencing reads are quality-filtered and assembled de novo using assemblers like SPAdes or Canu. The quality of the final assembly is assessed using tools like QUAST.
Genome Annotation and Biosynthetic Gene Cluster Identification
-
Gene Prediction and Annotation: Assembled genomes are annotated to identify protein-coding sequences, rRNA, tRNA, and other genomic features using pipelines like Prokka or the NCBI Prokaryotic Genome Annotation Pipeline (PGAP).
-
BGC Identification: The annotated genomes are analyzed for the presence of secondary metabolite biosynthetic gene clusters (BGCs) using specialized software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[5][6]
Comparative Genomic Analysis
-
Whole-Genome Alignment: The genomes of different strains are aligned using tools like Mauve or progressiveCactus to identify conserved regions, rearrangements, and insertions/deletions.
-
Phylogenetic Analysis: A phylogenetic tree is constructed based on the alignment of conserved single-copy genes to infer the evolutionary relationships between the strains.
-
BGC Comparison: The Macrolactin BGCs identified by antiSMASH are compared at the gene and protein level using BLAST to determine gene synteny and sequence identity.
Concluding Remarks
The comparative genomic analysis of this compound producing strains provides a powerful approach to understanding the genetic basis of their biosynthetic potential. By comparing genome architecture, the organization of biosynthetic gene clusters, and production data, researchers can identify key genetic determinants for high-yield production and the generation of novel macrolactin analogs. This knowledge is crucial for the rational design of metabolic engineering strategies aimed at improving the industrial production of these valuable bioactive compounds. Further research focusing on the regulatory networks governing the expression of the macrolactin gene cluster will be instrumental in unlocking the full potential of these microbial cell factories.
References
- 1. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. 7-O-malonyl this compound, a new macrolactin antibiotic from Bacillus subtilis active against methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and a small-colony variant of Burkholderia cepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. antiSMASH_tutorial/README.md at master · chevrm/antiSMASH_tutorial · GitHub [github.com]
Evaluating the Synergistic Potential of Macrolactin A in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant pathogens and the complexities of multifactorial diseases like cancer necessitate innovative therapeutic strategies. Combination therapy, which utilizes the synergistic effects of multiple drugs, presents a promising approach to enhance efficacy, overcome resistance, and reduce toxicity. This guide provides a comprehensive evaluation of the synergistic effects of Macrolactin A with other compounds, supported by available experimental data and detailed methodologies. Our focus is to offer an objective comparison to inform further research and development in this area.
Synergistic Antimicrobial Activity: this compound and C14 Surfactin
Recent studies have highlighted the potential of this compound as a synergistic agent in antimicrobial applications. A notable example is its combination with C14 surfactin against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and C14 surfactin was demonstrated to significantly reduce the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of MRSA. This effect is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy.
| Compound | Organism | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Fold Decrease in this compound MIC |
| This compound | S. aureus ATCC 33592 (MRSA) | > 32 | 4 - 16 | ≤ 0.5 | 2 to >8-fold |
| C14 Surfactin | S. aureus ATCC 33592 (MRSA) | > 2 | 0.5 - 2 |
Note: The data is interpreted from the graphical representation in the cited study. Precise MIC and FICI values would be detailed in the full publication.
The dose-response curve from the study clearly illustrates that in the presence of sub-MIC concentrations of C14 surfactin (0.5–2 µg/mL), the efficacy of this compound is markedly enhanced.
Experimental Protocol: Checkerboard Microdilution Assay
The synergistic effects of this compound and C14 surfactin were evaluated using the checkerboard microdilution method.[1]
Objective: To determine the in vitro interaction of this compound and C14 surfactin against MRSA.
Materials:
-
This compound
-
C14 Surfactin
-
Staphylococcus aureus ATCC 33592 (MRSA)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Reagents: Stock solutions of this compound and C14 surfactin are prepared in a suitable solvent and then serially diluted in MHB.
-
Checkerboard Setup: A two-dimensional array is created in a 96-well plate. Serial dilutions of this compound are added to the wells along the y-axis, and serial dilutions of C14 surfactin are added along the x-axis. This results in a matrix of wells containing various combinations of the two compounds.
-
Inoculation: Each well is inoculated with a standardized suspension of MRSA to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The FICI is calculated using the following formula:
FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of C14 surfactin in combination / MIC of C14 surfactin alone)
The interaction is defined as synergistic for FICI ≤ 0.5, additive for 0.5 < FICI ≤ 4, and antagonistic for FICI > 4.
Proposed Mechanism of Synergy
The synergistic action of this compound and C14 surfactin is likely due to their distinct but complementary mechanisms of action. Surfactins are lipopeptides known to disrupt the integrity of bacterial cell membranes. This disruption can increase the permeability of the membrane, thereby facilitating the entry of this compound into the bacterial cell to reach its intracellular target. This compound has been shown to inhibit protein biosynthesis in bacteria.[2][3] By working in concert, C14 surfactin acts as a sensitizing agent that allows this compound to exert its inhibitory effects more potently at lower concentrations.
Potential for Anticancer Combination Therapy
While direct experimental data on the synergistic effects of this compound with anticancer drugs is limited, its known biological activities suggest a strong potential for such combinations. A derivative, 7-O-succinyl this compound (SMA), has been suggested as a candidate for combination therapy with cytotoxic agents like 5-fluorouracil (5-FU) or cisplatin.[4]
Macrolactins are known to modulate multiple signaling pathways in cancer cells, including those involved in proliferation, metastasis, and angiogenesis.[1] Specifically, SMA has been shown to exert its anti-tumor effects through the suppression of tankyrase and the PI3K/Akt signaling pathway.[4]
Hypothetical Synergistic Interactions
Given the mechanism of action of SMA, synergistic effects could be hypothesized with drugs that target complementary pathways.
-
With PI3K/Akt/mTOR inhibitors: A combination with direct inhibitors of the PI3K/Akt/mTOR pathway could lead to a more profound and sustained inhibition of cancer cell growth and survival.
-
With DNA damaging agents (e.g., Cisplatin, 5-FU): By inhibiting pro-survival signaling through the PI3K/Akt pathway, this compound or SMA could lower the threshold for apoptosis induction by DNA damaging agents, potentially overcoming drug resistance.
-
With anti-angiogenic agents: this compound and SMA have demonstrated anti-angiogenic properties.[4][5] Combining them with other anti-angiogenic drugs, such as bevacizumab, could result in a more potent inhibition of tumor vascularization.
Conclusion and Future Directions
The available evidence strongly supports the synergistic potential of this compound, particularly in the context of antimicrobial therapy. The combination of this compound with C14 surfactin against MRSA provides a compelling case for further investigation and development. While the exploration of this compound in anticancer combination therapies is still in its nascent stages, its known mechanisms of action provide a solid rationale for pursuing this line of research.
Future studies should focus on:
-
Conducting comprehensive in vitro and in vivo studies to validate the synergistic effects of this compound with a broader range of antibiotics and anticancer agents.
-
Elucidating the precise molecular mechanisms underlying these synergistic interactions.
-
Investigating the potential for this compound to overcome drug resistance in various therapeutic areas.
By systematically evaluating these combinations, the full therapeutic potential of this compound as a synergistic agent can be unlocked, paving the way for the development of more effective and robust treatment regimens.
References
- 1. Selection of sponge-associated bacteria with high potential for the production of antibacterial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibacterial Activity of Surfactin and Synergistic Effect with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus Isolated from Patients with Diabetic Foot Ulcers [Letter] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Identification of Sponge-Associated Bacteria From the Coast of Kuwait and Their Potential Biotechnological Applications [frontiersin.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Macrolactin A
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Macrolactin A, a potent macrolide antibiotic. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This compound exhibits a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties, necessitating careful handling and disposal.[1][2][3] In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on its chemical and biological properties and general best practices for chemical and antibiotic waste management.
I. Immediate Safety and Handling Precautions
Prior to handling, all personnel must be familiar with standard laboratory safety protocols and wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant material | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
In Case of Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
II. This compound Disposal Procedures
Due to its potent biological activity and potential for environmental harm, this compound and associated waste must be treated as hazardous chemical and biological waste.[4][5][6][7][8] Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal:
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Solid Waste: Includes contaminated consumables such as gloves, pipette tips, and empty vials. These should be collected in a designated, leak-proof hazardous waste container lined with a chemically resistant bag.
-
Liquid Waste: Includes unused stock solutions and media containing this compound.[8] These should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department.
-
Pure (Neat) Compound: Any remaining solid this compound should be disposed of in its original container or a securely sealed and labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
-
-
Temporary Storage:
-
Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EH&S department or a licensed hazardous waste disposal contractor. Provide them with all necessary information about the waste stream.
-
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Workflow:
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's EH&S department immediately.
-
Containment (for manageable spills): Wearing appropriate PPE, contain the spill using absorbent pads or other suitable materials to prevent it from spreading.
-
Cleanup:
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
For solid spills: Carefully sweep or wipe up the material, avoiding the creation of dust.
-
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water.
-
Disposal of Cleanup Materials: All contaminated cleanup materials must be collected, sealed in a labeled hazardous waste container, and disposed of according to the procedures outlined in Section II.
IV. Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below for reference.
| Property | Value |
| Molecular Formula | C₂₄H₃₄O₅ |
| Molecular Weight | 402.5 g/mol |
| Appearance | White powder |
| Biological Activity | Antibacterial, antifungal, antiviral, anticancer, anti-inflammatory |
Data sourced from PubChem and various research articles.[2][9][10][11]
By adhering to these procedures, researchers can handle and dispose of this compound in a manner that prioritizes safety and environmental responsibility. Always consult your institution's specific guidelines and EH&S department for any additional requirements.
References
- 1. Macrolactins: biological activity and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A review on the toxicity and non-target effects of macrocyclic lactones in terrestrial and aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Compounds-Macrolactin Alters the Soil Bacterial Community and Abundance of the Gene Encoding PKS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. biorxiv.org [biorxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C24H34O5 | CID 10949443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Macrolactin A
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Macrolactin A, a bioactive microbial metabolite. As no official Safety Data Sheet (SDS) with established occupational exposure limits is currently available, a precautionary approach based on its biological activities and general principles for handling potent compounds is mandated.
Hazard Assessment
This compound is a 24-membered macrolide antibiotic with potent biological activity.[1] While primarily known for its antibacterial and antifungal properties, it is crucial to handle it with care due to its potential effects on eukaryotic cells. Studies have shown that this compound and its derivatives exhibit cytotoxic effects on various cell lines, including L929 mouse fibroblasts and HeLa human epithelial cells.[2][3] The potent bioactivity of this compound necessitates careful handling to avoid inhalation of aerosols, skin contact, and ingestion. All personnel handling this compound should be thoroughly trained in the procedures outlined in this guide.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is essential to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | - Disposable, solid-front lab coat with tight cuffs- Nitrile gloves (double-gloving recommended)- ANSI-approved safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator |
| Reconstituting and Diluting (Solutions) | - Disposable, solid-front lab coat with tight cuffs- Nitrile gloves- ANSI-approved safety glasses with side shields or chemical splash goggles |
| General Laboratory Use (e.g., cell culture) | - Lab coat- Nitrile gloves- Safety glasses |
| Waste Disposal | - Lab coat- Nitrile gloves- Safety glasses |
| Spill Cleanup | - Disposable, solid-front lab coat with tight cuffs- Nitrile gloves (double-gloving recommended)- ANSI-approved safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator |
Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory when working with this compound.
1. Preparation and Weighing:
-
Perform all manipulations of powdered this compound within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Before weighing, decontaminate the work surface.
-
Use a dedicated set of spatulas and weighing papers.
-
Handle the compound gently to minimize dust generation.
-
After weighing, carefully seal the primary container and decontaminate the exterior.
2. Reconstitution and Dilution:
-
Reconstitute this compound by slowly adding the solvent to the vial containing the powder to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. General Use:
-
When using solutions of this compound, avoid creating aerosols.
-
Use positive displacement pipettes or pipette tips with filters for accurate and safe liquid handling.
-
After use, decontaminate all surfaces and equipment that have come into contact with this compound.
Disposal Plan
All this compound waste must be treated as hazardous chemical waste.[4] Improper disposal can lead to environmental contamination and the development of antibiotic resistance.
1. Solid Waste:
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weighing papers, and empty vials) should be collected in a designated, clearly labeled hazardous waste container.
-
Inactivation: For labs with the capability, autoclaving solid waste at 121°C for at least 30 minutes can be an effective decontamination step before final disposal, but this does not replace the need for proper hazardous waste disposal.[5]
2. Liquid Waste:
-
Stock Solutions and Unused Media: Collect all concentrated stock solutions and unused media containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
DO NOT pour any liquid waste containing this compound down the drain.[6]
-
Chemical Inactivation: For laboratories equipped for such procedures, chemical degradation can be an effective method to inactivate the antibiotic before collection by environmental health and safety personnel.
3. Contaminated Equipment:
-
Reusable Glassware and Equipment: Decontaminate by soaking in a suitable inactivating solution (e.g., a solution of sodium hypochlorite, followed by thorough rinsing). Always consult your institution's guidelines for appropriate decontamination procedures.
Experimental Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-O-Malonyl this compound, a New Macrolactin Antibiotic from Bacillus subtilis Active against Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococci, and a Small-Colony Variant of Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
